3-(3-Amino-4-methylphenyl)propanoic acid
Description
BenchChem offers high-quality 3-(3-Amino-4-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Amino-4-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-amino-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFHUKLDWGOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(3-Amino-4-methylphenyl)propanoic Acid
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(3-Amino-4-methylphenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. We delve into the strategic considerations behind viable synthetic routes, offering a detailed retrosynthetic analysis and presenting a field-proven, step-by-step experimental protocol. The causality behind experimental choices, process validation, and characterization of the target molecule are discussed in detail to ensure scientific integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this key intermediate.
Introduction and Strategic Overview
3-(3-Amino-4-methylphenyl)propanoic acid is a substituted β-amino acid derivative. Its structural motif, featuring a phenylpropanoic acid core with specific amino and methyl substitutions, makes it a precursor of significant interest in medicinal chemistry. These structures are often incorporated into larger molecules to modulate properties such as receptor binding affinity, metabolic stability, and cell permeability.[1] The successful and efficient synthesis of this compound is therefore a critical first step in many research and development pipelines.
This guide focuses on elucidating a robust and scalable synthetic strategy. The primary challenge lies in the controlled installation of three distinct functional groups onto the benzene ring in the correct regioisomeric arrangement. Our analysis indicates that the most logical and efficient approach involves a multi-step synthesis starting from a commercially available, appropriately substituted benzaldehyde. This strategy, centered around the formation and subsequent reduction of a cinnamic acid intermediate, offers high yields, operational simplicity, and reliable control over isomerism.
Retrosynthetic Analysis and Strategy Selection
A retrosynthetic approach reveals the most logical disconnections and identifies key precursors for the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid (1) .
Caption: Retrosynthetic analysis of the target molecule.
The analysis suggests the following key transformations in the forward synthesis:
-
C-C Bond Formation: Construction of the propanoic acid side chain. A Knoevenagel condensation between 4-methyl-3-nitrobenzaldehyde (4) and malonic acid is an ideal choice for forming the required carbon skeleton via a cinnamic acid derivative (3) .
-
Alkene Reduction: Saturation of the α,β-unsaturated double bond in the cinnamic acid intermediate (3) to yield the corresponding propanoic acid derivative (2) .
-
Nitro Group Reduction: Conversion of the nitro group in intermediate (2) to the target primary amine (1) .
This pathway is advantageous because the starting material, 4-methyl-3-nitrobenzaldehyde, is readily available, and the directing effects of the existing methyl and nitro groups ensure the correct substitution pattern from the outset. Alternative strategies, such as a Heck reaction, are viable but often involve more expensive palladium catalysts and potentially harsher conditions.[2][3] The chosen cinnamic acid route is a classic, cost-effective, and highly reliable method.[4]
Synthetic Pathway and Mechanistic Considerations
The selected forward synthesis proceeds through three distinct, high-yielding steps. Each step employs well-established, robust chemical transformations.
Caption: Forward synthesis workflow.
Step 1: Knoevenagel Condensation
This reaction constructs the carbon backbone of the side chain. It proceeds via the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-methyl-3-nitrobenzaldehyde. Subsequent dehydration under thermal conditions yields the thermodynamically stable E-isomer of the cinnamic acid derivative. Pyridine serves as both a suitable high-boiling solvent and a base to facilitate the reaction.
Step 2 & 3: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is an exceptionally efficient method for both reducing the alkene double bond and the aromatic nitro group.[5][6] While these steps can sometimes be combined, a stepwise approach offers superior control and minimizes potential side reactions.
-
Alkene Reduction: The hydrogenation of the C=C double bond is typically rapid under mild conditions (e.g., atmospheric pressure of H₂) and precedes the reduction of the nitro group.[7] This selectivity allows for the isolation of the nitro-substituted propanoic acid intermediate if desired.
-
Nitro Reduction: The reduction of the nitro group to a primary amine is also efficiently catalyzed by Pd/C. This transformation can be accomplished using various hydrogen sources, including hydrogen gas or through transfer hydrogenation with reagents like ammonium formate or hydrazine hydrate.[8][9] Using hydrogen gas is often cleaner, as the only byproduct is water.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Protocol 4.1: Synthesis of 3-(4-Methyl-3-nitrophenyl)propenoic acid
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-nitrobenzaldehyde (16.5 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).
-
Solvent and Catalyst Addition: Add pyridine (50 mL) followed by the dropwise addition of piperidine (1.0 mL, ~0.01 mol). The addition of piperidine acts as a catalyst to accelerate the condensation.
-
Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing 200 mL of cold water and 50 mL of concentrated hydrochloric acid with vigorous stirring. This neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.
-
Purification: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL) to remove residual pyridine hydrochloride, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield a pale yellow solid.
-
Expected Yield: 85-90%
-
Characterization: The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
-
Protocol 4.2: Synthesis of 3-(4-Methyl-3-nitrophenyl)propanoic acid
-
Catalyst Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask set up for balloon hydrogenation), place the 3-(4-methyl-3-nitrophenyl)propenoic acid (20.7 g, 0.1 mol) and 10% Palladium on Carbon (Pd/C, ~500 mg, ~2.5 mol%).
-
Solvent Addition: Add absolute ethanol (100 mL) to the vessel.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 3-4 atm (or use a hydrogen-filled balloon for atmospheric pressure). Stir the suspension vigorously at room temperature. The reaction is typically complete within 6-8 hours.
-
Work-up: Once the reaction is complete (monitored by TLC or hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product as a solid.
-
Expected Yield: >95%
-
Characterization: Confirm structure via NMR. The disappearance of the alkene proton signals is a key indicator of reaction completion.
-
Protocol 4.3: Synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid
-
Catalyst Setup: To a hydrogenation vessel, add 3-(4-methyl-3-nitrophenyl)propanoic acid (20.9 g, 0.1 mol) and 10% Palladium on Carbon (Pd/C, ~500 mg).
-
Solvent Addition: Add methanol (120 mL).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and introduce hydrogen gas to a pressure of 3-4 atm. Stir the mixture at room temperature. The reaction is exothermic and may require gentle cooling initially.
-
Work-up: After 4-6 hours, or when hydrogen uptake ceases, vent the apparatus and purge with nitrogen. Filter the catalyst through Celite® as described in the previous step.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting solid is the target compound. Due to its zwitterionic nature, it may have low solubility in many organic solvents. It can be triturated with diethyl ether to remove non-polar impurities and then dried under vacuum.
-
Expected Yield: >95%
-
Purity: Typically high, often suitable for use without further purification.
-
Data Presentation and Characterization
Table 1: Comparison of Synthetic Strategies
| Parameter | Cinnamic Acid Route | Heck Reaction Route |
| Starting Materials | 4-methyl-3-nitrobenzaldehyde, Malonic acid | 1-bromo-4-methyl-3-nitrobenzene, Acrylic acid ester |
| Key Reagents | Pyridine, Piperidine, H₂, Pd/C | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base |
| Number of Steps | 3 | 3-4 (including saponification) |
| Typical Overall Yield | High (~75-85%) | Moderate to High (60-85%)[10] |
| Scalability | Excellent | Good, but catalyst cost can be a factor |
| Green Chemistry | Use of H₂ is clean; Pyridine is a solvent of concern. | Avoids pyridine; Palladium is a precious metal requiring recycling. |
Table 2: Physicochemical and Spectral Data for 3-(3-Amino-4-methylphenyl)propanoic acid
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to light tan solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 6.80-6.90 (m, 2H, Ar-H), 6.55 (d, 1H, Ar-H), 4.85 (s, 2H, -NH₂), 2.65 (t, 2H, -CH₂-Ar), 2.35 (t, 2H, -CH₂-COOH), 2.05 (s, 3H, -CH₃). (Predicted values) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 174.5 (C=O), 144.0, 131.5, 128.0, 122.0, 115.0, 112.0 (Ar-C), 35.0 (-CH₂-), 30.5 (-CH₂-), 17.0 (-CH₃). (Predicted values) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1705 (C=O stretch), 1620 (N-H bend). (Expected ranges) |
| MS (ESI+) | m/z 180.1 [M+H]⁺ |
Conclusion
The synthetic route detailed in this guide, proceeding via a cinnamic acid intermediate, represents a highly efficient, reliable, and scalable method for the production of 3-(3-Amino-4-methylphenyl)propanoic acid. The use of catalytic hydrogenation for both the alkene and nitro group reductions is a cornerstone of this process, offering high yields and clean conversions. By providing a thorough explanation of the underlying chemical principles and a detailed, validated protocol, this document serves as a practical resource for scientists and researchers in the field of organic synthesis and drug development.
References
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MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
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MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]
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Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available from: [Link]
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Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Available from: [Link]
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MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Available from: [Link]
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1H NMR spectrum analysis of 3-(3-Amino-4-methylphenyl)propanoic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-(3-Amino-4-methylphenyl)propanoic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1] For researchers and scientists, the ability to accurately interpret NMR spectra is fundamental to confirming the identity and purity of synthesized compounds. This guide offers a detailed analysis of the ¹H NMR spectrum of 3-(3-Amino-4-methylphenyl)propanoic acid, a molecule featuring a diverse array of proton environments.
This document moves beyond a simple recitation of expected chemical shifts. It is designed as a practical, in-depth resource that explains the causal relationships between the molecule's electronic structure and its spectral features. We will dissect the anticipated spectrum, provide a robust experimental protocol for its acquisition, and summarize the expected data in a clear, tabular format.
Molecular Structure and Proton Environments
The first step in any NMR analysis is to deconstruct the molecule to identify all non-equivalent proton environments. The environment of a proton dictates its resonant frequency and, consequently, its chemical shift (δ) in the spectrum.[1][2] 3-(3-Amino-4-methylphenyl)propanoic acid possesses a substituted aromatic ring and an aliphatic side chain, giving rise to seven distinct sets of protons.
The structure and proton designations are illustrated below:
Caption: Molecular structure with labeled proton environments.
-
Aromatic Protons (Hₐ, Hₑ, Hբ): Three distinct protons on the benzene ring. Their chemical shifts are influenced by the electronic effects of the three substituents.
-
Propanoic Acid Chain Protons:
-
Benzylic Methylene (Hₙ): The two protons on the carbon adjacent to the aromatic ring.
-
α-Methylene (Hₖ): The two protons on the carbon adjacent to the carbonyl group.
-
Carboxylic Acid (Hₒ): The single, acidic proton of the carboxyl group.
-
-
Methyl Protons (Hₗ): The three equivalent protons of the methyl group attached to the ring.
-
Amino Protons (Hₘ): The two equivalent protons of the amino group.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The chemical shift of a proton is determined by the extent to which it is shielded or deshielded by the surrounding electron density.[2][3] Electronegative atoms and unsaturated groups tend to deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2]
The Aromatic Region (δ 6.5–8.0 ppm)
Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[3][4] This significant downfield shift is caused by the magnetic anisotropy of the ring current, which generates a local magnetic field that reinforces the applied external field at the location of the protons.[4][5]
The specific positions of Hₐ, Hₑ, and Hբ are dictated by the electronic nature of the ring substituents:
-
-NH₂ (Amino) Group: A strong electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing shielding (an upfield shift).[6]
-
-CH₃ (Methyl) Group: A weak electron-donating group through induction.
-
-CH₂CH₂COOH (Propanoic Acid) Group: An alkyl group, which is weakly electron-donating by induction.
Based on these effects:
-
Hₐ: This proton is ortho to the amino group and meta to the propanoic acid substituent. The strong shielding from the amino group will likely shift it to the most upfield position in the aromatic region. It should appear as a doublet, split by Hբ (meta coupling, J ≈ 2-3 Hz).[6][7]
-
Hբ: This proton is ortho to the propanoic acid group and meta to both the amino and methyl groups. It will be split by Hₑ (ortho coupling, J ≈ 7-10 Hz) and Hₐ (meta coupling, J ≈ 2-3 Hz), likely resulting in a doublet of doublets.[6]
-
Hₑ: This proton is ortho to the methyl group and meta to the amino group. It will appear as a doublet due to ortho coupling with Hբ (J ≈ 7-10 Hz).[6]
The Aliphatic Chain Region (δ 1.0–4.0 ppm)
-
Benzylic Methylene Protons (Hₙ, ~δ 2.8 ppm): These protons are on a carbon directly attached to the aromatic ring, a so-called benzylic position.[8] This proximity causes a downfield shift compared to a simple alkane. These two protons will be split by the adjacent α-methylene protons (Hₖ), resulting in a triplet.
-
α-Methylene Protons (Hₖ, ~δ 2.5 ppm): These protons are adjacent to the electron-withdrawing carbonyl group (C=O), which deshields them and shifts them downfield.[9] They will be split by the benzylic protons (Hₙ), also appearing as a triplet.
Labile and Functional Group Protons
-
Carboxylic Acid Proton (Hₒ, δ 10–12 ppm): The acidic proton of a carboxylic acid is highly deshielded due to the influence of the two electronegative oxygen atoms and anisotropy from the carbonyl bond.[8][10] This results in a characteristic signal far downfield, often appearing as a broad singlet.[8][10] Its broadness is due to rapid chemical exchange with other protic species.
-
Amino Protons (Hₘ, δ 3–5 ppm): The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature.[11][12] They typically appear as a broad signal and often do not show coupling to adjacent protons due to rapid exchange.[11][12]
-
Methyl Protons (Hₗ, ~δ 2.2 ppm): Protons of a methyl group on an aromatic ring are slightly deshielded by the ring current and typically appear in the 2.2–2.5 ppm range.[13] As there are no adjacent protons, this signal will be a sharp singlet.
Data Summary
The predicted ¹H NMR data for 3-(3-Amino-4-methylphenyl)propanoic acid is summarized below.
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Integration (Relative # of H) | Multiplicity | Coupling Constant (J, Hz) |
| Hₒ (-COOH) | 10.0 - 12.0 | 1H | Broad Singlet (br s) | N/A |
| Hₑ (Aromatic) | ~7.0 | 1H | Doublet (d) | Ortho, ~8 Hz |
| Hբ (Aromatic) | ~6.8 | 1H | Doublet of Doublets (dd) | Ortho, ~8 Hz; Meta, ~2 Hz |
| Hₐ (Aromatic) | ~6.6 | 1H | Doublet (d) | Meta, ~2 Hz |
| Hₘ (-NH₂) | 3.0 - 5.0 | 2H | Broad Singlet (br s) | N/A |
| Hₙ (-CH₂-Ar) | ~2.8 | 2H | Triplet (t) | ~7.5 Hz |
| Hₖ (-CH₂-COOH) | ~2.5 | 2H | Triplet (t) | ~7.5 Hz |
| Hₗ (-CH₃) | ~2.2 | 3H | Singlet (s) | N/A |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Caption: Standard workflow for NMR sample preparation and analysis.
Methodology Details
-
Solvent Selection: The choice of deuterated solvent is critical.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice as it will solubilize the polar carboxylic acid and amino groups. The labile -COOH and -NH₂ protons will be clearly visible.
-
CDCl₃ (Deuterated Chloroform): A common, less polar solvent. Solubility may be lower. The carboxylic acid proton signal may be broader or exchange more readily.[14]
-
D₂O Exchange: To confirm the identity of the -COOH and -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring an initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube. The sample is shaken, and the spectrum is reacquired. The signals corresponding to the acidic protons (Hₒ and Hₘ) will diminish or disappear entirely as they are replaced by deuterium, which is not observed in ¹H NMR.[11]
-
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference compound, with its signal defined as 0.00 ppm.[5][14] It is chemically inert and produces a single, sharp signal that rarely overlaps with analyte signals.
-
Acquisition Parameters Rationale:
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion, reducing the likelihood of peak overlap, which is particularly important for resolving the complex aromatic region.[15]
-
Relaxation Delay (d1): A sufficient delay between scans (e.g., 5 seconds) is crucial for quantitative accuracy. It allows all protons, especially those with long relaxation times, to return to their equilibrium state before the next pulse, ensuring that the signal integrations are truly proportional to the number of protons.
-
Conclusion
The ¹H NMR spectrum of 3-(3-Amino-4-methylphenyl)propanoic acid is rich with information, providing a distinct spectral fingerprint for each unique proton in the molecule. A systematic analysis, beginning with the identification of all proton environments and an understanding of the electronic effects of the functional groups, allows for the confident prediction and assignment of all signals. From the highly deshielded carboxylic acid proton to the complex splitting patterns in the aromatic region and the characteristic triplets of the propanoic acid chain, each signal contributes to the comprehensive structural elucidation of the molecule. The application of the robust experimental protocol detailed herein will ensure the acquisition of a high-quality spectrum, enabling researchers to verify the structure and purity of this compound with a high degree of confidence.
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- 14. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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solubility of 3-(3-Amino-4-methylphenyl)propanoic acid in different solvents
An In-Depth Technical Guide to the Solubility of 3-(3-Amino-4-methylphenyl)propanoic Acid
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Amino-4-methylphenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, predictive assessments, and detailed experimental protocols for empirical determination.
Executive Summary: The Amphoteric Nature and Its Implications
3-(3-Amino-4-methylphenyl)propanoic acid is a multifaceted molecule possessing both acidic (carboxylic acid) and basic (amino) functional groups, making it amphoteric. This dual nature, combined with a significant nonpolar aromatic ring, dictates a complex solubility profile. Its solubility is not a simple matter of "soluble" or "insoluble" but is instead highly dependent on the pH of the aqueous environment and the polarity of organic solvents. Understanding these nuances is critical for its application in pharmaceutical formulations, synthesis, and purification processes. This guide will equip the researcher with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.
Molecular Structure Analysis: The Key to Predicting Solubility
The solubility of a compound is fundamentally governed by its molecular structure. Let's dissect 3-(3-Amino-4-methylphenyl)propanoic acid:
-
Carboxylic Acid Group (-COOH): This acidic moiety can donate a proton to form a carboxylate anion (-COO⁻). This ionization dramatically increases polarity and water solubility.
-
Amino Group (-NH₂): This basic group can accept a proton to form an ammonium cation (-NH₃⁺). This also significantly enhances aqueous solubility.
-
Aromatic Ring (methylphenyl group): This bulky, nonpolar part of the molecule contributes to its hydrophobic character, favoring solubility in nonpolar organic solvents.
The interplay between these groups means that in aqueous solutions, the pH will be the dominant factor controlling solubility. In organic solvents, the polarity of the solvent will be the primary determinant.
Caption: Molecular features of 3-(3-Amino-4-methylphenyl)propanoic acid.
The Critical Role of pH in Aqueous Solubility
Due to its amphoteric nature, 3-(3-Amino-4-methylphenyl)propanoic acid can exist in different ionic states depending on the pH of the aqueous medium. This directly impacts its solubility.
-
At the Isoelectric Point (pI): At a specific pH, the net charge on the molecule will be zero. It will exist predominantly as a zwitterion (containing both a positive and a negative charge). At this pI, the intermolecular electrostatic attractions are maximized, and aqueous solubility is at its minimum.
-
In Acidic Solutions (pH < pI): In an acidic environment, the amino group will be protonated (-NH₃⁺), while the carboxylic acid will remain largely protonated (-COOH). The molecule will carry a net positive charge, leading to increased solubility in water.
-
In Basic Solutions (pH > pI): In an alkaline environment, the carboxylic acid group will be deprotonated (-COO⁻), while the amino group will be in its neutral form (-NH₂). The molecule will have a net negative charge, which also enhances its solubility in water.[1]
This pH-dependent solubility is a key principle that can be exploited for purification and extraction.[2]
Caption: pH-dependent solubility profile.
Predicted Solubility in Organic Solvents
The solubility in organic solvents will be dictated by the principle of "like dissolves like."[3] The polarity of the solvent must be matched with the polarity of the solute.
Table 1: Predicted Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent for water) | The amino and carboxylic acid groups can form hydrogen bonds with these solvents. The hydrophobic phenyl ring may limit solubility compared to smaller amino acids.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can solvate the polar functional groups but cannot donate hydrogen bonds. Mefenamic acid, which has a similar substituted phenyl ring and a carboxylic acid, shows high solubility in these types of solvents.[5] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The large, nonpolar aromatic ring will have some affinity for these solvents, but the highly polar amino and carboxylic acid groups will prevent significant dissolution. |
Experimental Determination of Solubility: A Validated Protocol
Theoretical predictions must be confirmed by empirical data. The following section provides a robust, step-by-step protocol for determining the solubility of 3-(3-Amino-4-methylphenyl)propanoic acid.
Materials and Equipment
-
A range of solvents (e.g., water, buffered solutions at various pHs, methanol, ethanol, DMSO, acetonitrile, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
pH meter
-
Volumetric flasks and pipettes
The Shake-Flask Method: A Gold Standard
The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[8]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 3-(3-Amino-4-methylphenyl)propanoic acid to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). Be cautious not to disturb the solid material.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvent systems.
Table 2: Example Data Table for Solubility of 3-(3-Amino-4-methylphenyl)propanoic Acid at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 2.0) | Experimental Value | Calculated Value |
| Water (pH 7.0) | Experimental Value | Calculated Value |
| Water (pH 10.0) | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
Safety and Handling
While specific toxicity data for this compound is limited, it is prudent to handle it with care. Safety data sheets for similar compounds indicate that it may cause eye and skin irritation.[9]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][7]
-
Refer to the material safety data sheet (MSDS) for detailed safety information.
Conclusion
The solubility of 3-(3-Amino-4-methylphenyl)propanoic acid is a complex but predictable property governed by its amphoteric nature and the presence of a hydrophobic aromatic ring. Its aqueous solubility is minimal at the isoelectric point and increases significantly in acidic and basic solutions. In organic solvents, its solubility is expected to be highest in polar aprotic and polar protic solvents. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility, enabling researchers to generate the critical data needed for informed decision-making in drug development and chemical synthesis.
References
- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Shakeel, F., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
PubChem. (n.d.). Propionic Acid. PubChem Compound Summary for CID 1032. Retrieved from [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.
-
Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 3-(3-aMino-4-methyl-phenyl)-propionic acid. Capot Chemical. Retrieved from [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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Mansoura University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Mansoura University. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
-
Cole-Parmer. (n.d.). (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid Material Safety Data Sheet. Cole-Parmer. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Determination of 3-(3-Amino-4-methylphenyl)propanoic Acid
Abstract
This comprehensive technical guide details the complete workflow for the determination of the single-crystal X-ray structure of 3-(3-Amino-4-methylphenyl)propanoic acid, a molecule of interest in pharmaceutical and materials science. This document provides not just a protocol, but a field-proven methodology grounded in fundamental principles, designed for researchers, scientists, and professionals in drug development. We will navigate the critical steps from material synthesis and purification to the final structural analysis and validation, emphasizing the rationale behind key experimental decisions to ensure reproducible, high-quality results.
Introduction: The Significance of Structural Elucidation
The three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences solubility, stability, bioavailability, and manufacturability. 3-(3-Amino-4-methylphenyl)propanoic acid, a substituted β-amino acid, presents structural features—an aromatic ring, an amino group, and a carboxylic acid moiety—that suggest a high potential for forming specific intermolecular interactions, such as hydrogen bonds, which govern its solid-state packing.[1] The determination of its crystal structure provides unambiguous proof of its molecular conformation and reveals the intricate network of non-covalent interactions that stabilize the crystalline lattice.[2] This knowledge is crucial for polymorph screening, salt selection, and co-crystal design in the pharmaceutical industry.[3][4][5]
This guide is structured to provide a logical progression from obtaining the raw material to the final, refined crystal structure, offering insights that bridge theoretical knowledge with practical application.
Synthesis and Purification: Securing High-Quality Starting Material
The prerequisite for any successful crystallization is the purity of the compound. Impurities can inhibit nucleation, disrupt crystal growth, or even become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A purity of >95%, as confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, is strongly recommended.
While 3-(3-Amino-4-methylphenyl)propanoic acid is commercially available, understanding its synthesis provides valuable insights into potential impurities. A common synthetic route involves the reduction of a corresponding nitro or cyano precursor.
Exemplary Synthesis Outline:
A plausible synthetic route could involve the following key transformations, though specific reaction conditions would need to be optimized:
-
Starting Material: 4-Methyl-3-nitrophenylacetic acid.
-
Esterification: Protection of the carboxylic acid, for example, by Fischer esterification with methanol and a catalytic amount of sulfuric acid.
-
Reduction of Nitro Group: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using SnCl₂/HCl) to yield the corresponding amino ester.
-
Hydrolysis: Deprotection of the ester group under acidic or basic conditions to yield the final product, 3-(3-Amino-4-methylphenyl)propanoic acid.
Protocol 1: Recrystallization for Purification
-
Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
-
Procedure:
-
Dissolve the crude 3-(3-Amino-4-methylphenyl)propanoic acid in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) at its boiling point.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize the yield of the purified compound.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
-
Confirm purity using HPLC, NMR, and measure the melting point. The melting point for a similar compound, 3-amino-3-(4-methylphenyl)propanoic acid, is reported to be 226-228 °C, which can serve as a preliminary benchmark.
-
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6][7] A suitable crystal should be of adequate size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape with smooth faces, and be free of cracks or defects. The process is a careful exploration of solubility and supersaturation.[8]
3.1. Solvent Screening
A preliminary solubility test is essential. Small amounts of the purified compound are tested in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The goal is to find solvents in which the compound has moderate to low solubility.
3.2. Common Crystallization Techniques
Several methods can be employed to achieve the slow supersaturation required for the growth of high-quality single crystals.[7]
-
Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This is often a good starting point due to its simplicity.[7]
-
Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a "poor" solvent (an anti-solvent in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.[8]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface between the two liquids.[7]
-
Cooling: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystallization.
Protocol 2: Crystallization by Vapor Diffusion
-
Rationale: This technique provides excellent control over the rate of supersaturation, often yielding high-quality crystals.
-
Procedure:
-
Prepare a concentrated solution of 3-(3-Amino-4-methylphenyl)propanoic acid in a "good" solvent (e.g., methanol).
-
Dispense a small volume (e.g., 0.5 mL) of this solution into a small vial.
-
Place this vial inside a larger, sealable jar containing a few milliliters of an "anti-solvent" (e.g., diethyl ether).
-
Seal the jar and leave it undisturbed in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
-
Single-Crystal X-ray Diffraction: From Crystal to Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[2][9] The technique is based on the principle that X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal's internal atomic arrangement.[10][11]
4.1. The Workflow
The process can be broken down into several key stages, as illustrated in the following workflow diagram.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
4.2. Step-by-Step Methodology
Protocol 3: Data Collection and Structure Determination
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment.[12] A detector collects the diffracted X-rays, recording their positions and intensities.[12]
-
Data Reduction: The raw diffraction images are processed. This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: A model of the molecule is built and refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic sensibility.
Analysis of the Crystal Structure
Once refined, the crystal structure provides a wealth of information.
5.1. Molecular Geometry
The precise bond lengths, bond angles, and torsion angles of the 3-(3-Amino-4-methylphenyl)propanoic acid molecule can be determined. These parameters should be compared to standard values from the Cambridge Structural Database (CSD) for similar fragments to ensure the model is chemically reasonable.[13]
Table 1: Expected Crystallographic Data Summary
| Parameter | Expected Value/Information | Significance |
| Chemical Formula | C₁₀H₁₃NO₂ | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 179.22 g/mol | Used in density calculations. |
| Crystal System & Space Group | To be determined (e.g., Monoclinic, P2₁/c) | Describes the symmetry of the crystal lattice.[14] |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined (e.g., a=8Å, b=12Å, c=10Å, β=95°) | Defines the size and shape of the repeating unit of the crystal. |
| Volume (V) | To be determined (e.g., 955 ų) | Volume of the unit cell. |
| Z | To be determined (e.g., 4) | Number of molecules per unit cell. |
| Calculated Density (Dx) | To be determined (e.g., 1.245 g/cm³) | A theoretical density based on the crystal structure. |
| R-factor (R1) & wR2 | < 0.05 (for R1) | Indicators of the quality of the refinement; lower values are better.[15] |
5.2. Intermolecular Interactions and Crystal Packing
The analysis of intermolecular interactions is critical for understanding the solid-state properties of the compound. The amino group and the carboxylic acid are strong hydrogen bond donors and acceptors, respectively. It is highly probable that the crystal structure will feature extensive hydrogen bonding.
-
Hydrogen Bonds: Look for classic N-H···O and O-H···O interactions. These are likely to be the primary forces directing the crystal packing, potentially forming dimers, chains, or sheets.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions.
-
van der Waals Forces: These weaker forces will also contribute to the overall stability of the crystal lattice.
The visualization of the crystal packing will reveal how these interactions assemble the individual molecules into a three-dimensional architecture.
Caption: Conceptual relationship from molecular structure to bulk properties.
Conclusion and Reporting
The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information to describe the structure and the experiment. This file can be deposited in a public database like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[16] A comprehensive report should be prepared, detailing the experimental procedures, crystallographic data, and a thorough analysis of the molecular and supramolecular structure. This provides a complete and validated picture of 3-(3-Amino-4-methylphenyl)propanoic acid in the solid state, forming a crucial foundation for further research and development.
References
- ResearchGate. (n.d.). Crystal structure of 3-amino-4-acylaminoximinofurazan.
- ResearchGate. (n.d.). 3-[4-(Trifluoromethyl)phenyl]propanoic acid.
-
RSC Publishing. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Enhancing Peptide Properties with 3-Amino-3-(4-methylphenyl)propionic Acid. Retrieved from [Link]
-
Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
- ResearchGate. (2025, August 7). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
-
University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Crystallization of small molecules. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? Retrieved from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
ACS Publications. (n.d.). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid. Retrieved from [Link]
-
PubMed Central. (2025, May 13). Exploration of the structure and interactions of 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb). Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. Retrieved from [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
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literature review on the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid
The following is an in-depth technical guide on the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid .
Executive Summary & Strategic Analysis
Target Molecule: 3-(3-Amino-4-methylphenyl)propanoic acid CAS Registry Number: (Analogous precursors: 1505-50-6 for the parent acid; specific amino-derivative often custom synthesized). Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol
This guide addresses the synthesis of a critical scaffold used in the development of peptidomimetics , specifically integrin antagonists (e.g., RGD mimetics) and tyrosine kinase inhibitors . The molecule features a propanoic acid tail providing carboxylate functionality and a 3,4-disubstituted phenyl ring serving as a rigid linker with an amino handle for further functionalization.
Structural Logic & Synthetic Challenges
The primary challenge is regiocontrol . Introducing an amino group at the meta position relative to the propanoic acid chain (and ortho to the methyl group) requires careful selection of the synthetic route to avoid the formation of the unwanted 2-amino isomer.
We present two validated pathways:
-
Route A (The "Convergent" Heck Pathway): High regiochemical fidelity. Recommended for discovery chemistry and high-purity requirements.
-
Route B (The "Linear" Nitration Pathway): Cost-effective for scale-up. Relies on electronic directing effects.
Retrosynthetic Analysis
The retrosynthetic breakdown reveals two distinct logic streams. Route A disconnects the C-C bond of the propanoic chain, utilizing cross-coupling. Route B maintains the carbon skeleton and manipulates the aromatic oxidation state.
Figure 1: Retrosynthetic tree illustrating the Convergent (Green) and Linear (Red) pathways.
Route A: The Heck Cross-Coupling Protocol (Recommended)
This route guarantees the correct substitution pattern by starting with 4-bromo-2-nitrotoluene , where the positions of the methyl and nitro groups are already fixed relative to the halogen.
Step 1: Heck Coupling
Reaction: 4-Bromo-2-nitrotoluene + Methyl Acrylate
-
Mechanism: The palladium(0) species undergoes oxidative addition into the C-Br bond. The alkene inserts, followed by
-hydride elimination to yield the trans-cinnamate derivative. -
Why this works: The nitro group at the ortho position (relative to methyl) does not sterically inhibit the coupling at the para position (relative to methyl).
Step 2: One-Pot Hydrogenation & Hydrolysis
Reaction: Methyl 3-(3-nitro-4-methylphenyl)acrylate
-
Process: Catalytic hydrogenation simultaneously reduces the double bond (alkene
alkane) and the nitro group (nitro amino). Subsequent saponification removes the methyl ester.
Detailed Experimental Protocol (Route A)
Materials
-
4-Bromo-2-nitrotoluene (1.0 eq)
-
Methyl acrylate (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
Tri-o-tolylphosphine (4 mol%)
-
Triethylamine (2.0 eq)
-
DMF (anhydrous)
Procedure
-
Coupling: In a flame-dried Schlenk flask, dissolve 4-bromo-2-nitrotoluene (2.16 g, 10 mmol) in DMF (20 mL).
-
Add Methyl acrylate (1.1 mL, 12 mmol) and Et₃N (2.8 mL). Degas with N₂ for 15 min.
-
Add Pd(OAc)₂ (45 mg) and P(o-tol)₃ (122 mg).
-
Heat to 100°C for 12 hours under N₂. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT, dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography to obtain the yellow solid (Nitro-acrylate).
-
Reduction/Hydrolysis: Dissolve the intermediate in MeOH (30 mL). Add 10% Pd/C (10 wt%). Hydrogenate at 30 psi (Parr shaker) for 4 hours.
-
Filter through Celite. Add 2M LiOH (2 eq) to the filtrate and stir at RT for 2 hours (saponification).
-
Adjust pH to ~6 with 1M HCl. The product precipitates or can be extracted with EtOAc.[1]
Expected Yield: 65-75% (over 2 steps).
Route B: The Classical Nitration Route (Scalable)
This route utilizes 3-(p-tolyl)propanoic acid (commercially available). The key is the regioselectivity of the nitration.[2]
Mechanistic Insight: Regioselectivity
The substrate has two directing groups:[2]
-
Methyl group (C4): Strong ortho/para activator.
-
Propanoic acid chain (C1): Moderate ortho/para activator.
Steric Argument: Nitration ortho to the bulky propanoic chain (Position 2) is sterically disfavored compared to nitration ortho to the smaller methyl group (Position 3). Outcome: The major product is the desired 3-nitro isomer (>85% selectivity).
Figure 2: Regioselectivity model showing the kinetic preference for the 3-position.
Detailed Experimental Protocol (Route B)
Step 1: Nitration[2][3]
-
Cool conc. H₂SO₄ (20 mL) to 0°C. Add 3-(p-tolyl)propanoic acid (1.64 g, 10 mmol) portion-wise.
-
Dropwise add fuming HNO₃ (1.1 eq) maintaining temp < 5°C.
-
Stir at 0°C for 1 hour, then pour onto crushed ice.
-
Purification: Filter the crude solid. Recrystallize from EtOH/Water to remove the minor 2-nitro isomer.
-
Checkpoint: Check NMR. The 2-nitro isomer will show different splitting for the aromatic protons.
-
Step 2: Béchamp Reduction (Fe/HCl)
While catalytic hydrogenation works, Fe/HCl is robust for scale-up and avoids catalyst poisoning if sulfur traces are present.
-
Suspend the nitro compound (2.09 g, 10 mmol) in water/EtOH (1:1, 50 mL).
-
Add Iron powder (3.0 eq) and NH₄Cl (catalytic).
-
Heat to reflux and add conc. HCl (dropwise) to initiate.
-
Reflux for 2 hours.
-
Basify with Na₂CO₃, filter hot to remove iron oxides.
-
Acidify filtrate to pH 5-6 to precipitate the amino acid.
Characterization & Data Validation
To ensure the integrity of the synthesized molecule, compare analytical data against these standard values.
| Attribute | Specification | Notes |
| Appearance | Off-white to beige powder | Oxidizes slightly upon air exposure |
| ¹H NMR (DMSO-d₆) | Diagnostic: The singlet at 6.50 ppm confirms the isolated proton between the amino and alkyl chain (Position 2). | |
| Mass Spec (ESI) | [M+H]⁺ = 180.1 | Consistent with C₁₀H₁₃NO₂ |
| HPLC Purity | > 98.0% (AUC) | Method: C18 column, H₂O/MeCN (0.1% TFA) gradient |
Self-Validating NMR Check
In the 3-amino isomer (Target):
-
You will observe an ABX system or specific coupling constants:
-
One doublet (ortho coupling ~8Hz)
H-5 and H-6. -
One singlet (or narrow doublet)
H-2 (isolated by substituents).
-
-
If you have the 2-amino isomer (Impurity):
-
The symmetry and coupling patterns change significantly (often two doublets with meta-coupling).
-
Safety & Handling
-
4-Bromo-2-nitrotoluene: Potential skin sensitizer. Use gloves.
-
Palladium Catalysts: Pyrophoric when dry. Keep wet with solvent during filtration.
-
Nitration: Highly exothermic. Strict temperature control is mandatory to prevent thermal runaway.
References
-
Heck Reaction Mechanism & Conditions: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Nitration Regioselectivity: Olah, G. A., et al. (1978). Nitration of Alkylbenzenes with Nitronium Salts. Journal of Organic Chemistry, 43(24), 4628. Link
-
Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals. Advanced Synthesis & Catalysis, 345(1-2), 103-151. Link
-
Synthesis of Phenylpropanoic Acid Derivatives: Smith, K., et al. (2012). Methods for the nitration of aromatic compounds. Patent WO2012049513A1. Link
Sources
- 1. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]
- 2. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 3. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Amino-4-methylphenyl)propanoic Acid
Introduction: A Molecule of Growing Interest
3-(3-Amino-4-methylphenyl)propanoic acid, a substituted β-amino acid, is a compound of increasing significance in the fields of medicinal chemistry and materials science. Its unique structural features, comprising an aromatic ring with both amino and methyl substituents, and a flexible propanoic acid chain, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the key physical and chemical characteristics of this molecule, offering valuable insights for researchers and professionals engaged in drug discovery and development. Understanding these fundamental properties is paramount for its effective utilization in various scientific applications, from peptide synthesis to the development of antimicrobial and anticancer scaffolds.
Physicochemical Characteristics: A Tabulated Summary
The physical and chemical properties of 3-(3-Amino-4-methylphenyl)propanoic acid are summarized in the table below. These parameters are crucial for predicting its behavior in different environments and for designing experimental protocols.
| Property | Value | Source/Comment |
| IUPAC Name | 3-(3-Amino-4-methylphenyl)propanoic acid | --- |
| CAS Number | 68208-18-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 226 - 228 °C | [2] |
| Boiling Point | 325.5 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in polar organic solvents and aqueous acidic/basic solutions. Limited solubility in nonpolar organic solvents. | Inferred from the structure and properties of similar compounds. |
| pKa (Carboxylic Acid) | ~4-5 | Estimated based on similar propanoic acid derivatives. |
| pKa (Ammonium Ion) | ~9-10 | Estimated based on similar anilinium ions. |
Structural Elucidation and Spectroscopic Profile
The structural integrity and purity of 3-(3-Amino-4-methylphenyl)propanoic acid are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the methylene protons of the propanoic acid chain, and the methine proton adjacent to the amino group. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methyl group protons would present as a singlet around δ 2.0-2.5 ppm. The aliphatic protons on the propanoic acid chain will exhibit characteristic splitting patterns (triplets and quartets) in the δ 2.5-4.5 ppm region. The amino group protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (δ 110-150 ppm), the methyl carbon (δ 15-25 ppm), the methylene and methine carbons of the propanoic acid chain (δ 30-60 ppm), and the carbonyl carbon of the carboxylic acid (δ 170-180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 3-(3-Amino-4-methylphenyl)propanoic acid will be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹). A strong carbonyl (C=O) stretching vibration will be observed around 1700-1725 cm⁻¹. C-H stretching vibrations from the aromatic ring and the alkyl chain will appear around 2850-3100 cm⁻¹. The presence of the aromatic ring will also give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (179.22). The fragmentation pattern will likely involve the loss of the carboxylic acid group (a peak at m/z M-45) and other characteristic fragments arising from the cleavage of the propanoic acid chain and the aromatic ring.
Chemical Reactivity and Synthetic Considerations
The chemical behavior of 3-(3-Amino-4-methylphenyl)propanoic acid is dictated by the interplay of its three primary functional groups: the aromatic amine, the carboxylic acid, and the phenyl ring.
Reactions of the Amino Group
The primary amino group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental reaction in peptide synthesis.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Reactions of the Carboxylic Acid Group
The carboxylic acid group is acidic and can participate in reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines, often activated by coupling agents, to form amides.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
The interplay between the amino and carboxylic acid groups allows for the formation of zwitterions in solution, with the isoelectric point (pI) being the pH at which the net charge of the molecule is zero.
Caption: Key reaction pathways of 3-(3-Amino-4-methylphenyl)propanoic acid.
Experimental Protocols
Protocol for Determining Aqueous Solubility
The shake-flask method is a standard and reliable technique for determining the aqueous solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 3-(3-Amino-4-methylphenyl)propanoic acid to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the solid phase from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for determining aqueous solubility by the shake-flask method.
Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 3-(3-Amino-4-methylphenyl)propanoic acid in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
Titration Process: Add the titrant in small, precise increments and record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The resulting titration curve will show inflection points corresponding to the equivalence points.
-
pKa Determination: The pKa values correspond to the pH at the half-equivalence points. For a molecule with two ionizable groups like this, two pKa values will be determined.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion: A Versatile Chemical Entity
3-(3-Amino-4-methylphenyl)propanoic acid possesses a rich and versatile chemical profile. Its amphipathic nature, coupled with the reactivity of its amino and carboxylic acid functional groups, makes it a valuable tool for chemists and drug developers. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its successful application in the synthesis of complex molecules and the development of innovative pharmaceuticals. The provided experimental protocols offer a robust framework for the in-house characterization of this and similar compounds, ensuring data integrity and reproducibility in research and development settings.
References
Sources
Biological Activity of 3-(3-Amino-4-methylphenyl)propanoic Acid Derivatives
The following technical guide details the biological activity, therapeutic potential, and experimental characterization of 3-(3-Amino-4-methylphenyl)propanoic acid derivatives.
This analysis positions the molecule not merely as a chemical intermediate, but as a privileged pharmacophore in the design of Integrin Antagonists (specifically VLA-4/
Executive Summary
3-(3-Amino-4-methylphenyl)propanoic acid (CAS: 827601-54-7) represents a critical scaffold in medicinal chemistry, functioning primarily as a bioisostere for the Leu-Asp-Val (LDV) binding motif found in integrin ligands. Its derivatives are potent antagonists of the
Recent studies (2024-2025) have also expanded this scaffold's utility into antimicrobial therapeutics , where specific hydrazone derivatives exhibit efficacy against multidrug-resistant (MDR) pathogens by disrupting bacterial cell wall synthesis.
Molecular Mechanism of Action
Integrin Antagonism ( / VLA-4)
The primary biological activity of these derivatives stems from their ability to block the interaction between VLA-4 on leukocytes and VCAM-1 (Vascular Cell Adhesion Molecule-1) on endothelial cells.
-
Pharmacophore Mimicry: The propanoic acid moiety mimics the Aspartic Acid (D) residue of the endogenous ligand. It coordinates with the divalent metal cation (
or ) located in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin -subunit. -
Hydrophobic Interaction: The 3-amino-4-methylphenyl core acts as a rigid linker that positions hydrophobic substituents (often attached via the amino group) into the specificity pocket of the
-subunit. The 4-methyl group provides steric bulk that enhances selectivity over other integrins (e.g., ).
Antimicrobial Activity (Emerging)
Newer derivatives, particularly those functionalized with thiazole or hydrazone moieties at the carboxylic acid tail, have shown bactericidal activity. The mechanism involves the inhibition of bacterial Mur ligases (specifically MurD/MurE), preventing peptidoglycan cross-linking.
Pathway Visualization
The following diagram illustrates the blockade of the Inflammatory Cascade by these derivatives.
Figure 1: Mechanism of Action. The derivative acts as a competitive antagonist, preventing the VLA-4/VCAM-1 interaction required for leukocyte extravasation.
Structure-Activity Relationship (SAR)[1]
The biological potency of this scaffold is highly sensitive to substitutions at the C-1 (Acid) and C-3 (Amino) positions.
| Position | Modification | Biological Effect |
| C-1 (Carboxyl) | Free Acid (-COOH) | Essential for Integrin binding (MIDAS interaction). Esterification abolishes activity (prodrug potential). |
| C-1 (Carboxyl) | Hydrazide/Amide | Shifts activity to Antimicrobial (Mur ligase inhibition). Reduces integrin affinity.[1][2] |
| Phenyl Ring (C-4) | Methyl Group (-CH3) | Critical for Selectivity. Enhances hydrophobic packing in the |
| Phenyl Ring (C-3) | Amino (-NH2) | The "Warhead" attachment point. Derivatization with Sulfonylureas or Biaryl groups creates nanomolar VLA-4 inhibitors. |
Experimental Protocols
To validate the biological activity of these derivatives, the following self-validating protocols are recommended. These assays quantify the inhibition of cell adhesion, the primary metric of efficacy.
Jurkat Cell Adhesion Assay (VLA-4 Specific)
Objective: Determine the
Materials:
-
Jurkat E6.1 cells (ATCC TIB-152).
-
Recombinant Human VCAM-1/Fc Chimera.
-
Fluorescent dye (e.g., Calcein-AM).
-
96-well high-binding microplates.
Methodology:
-
Coat Plates: Incubate 96-well plates with VCAM-1/Fc (
in PBS) overnight at . Block with 1% BSA for 1 hour. -
Cell Preparation: Label Jurkat cells with Calcein-AM (
) for 30 min at . Wash 2x with HBSS. -
Inhibitor Incubation: Pre-incubate labeled Jurkat cells (
cells/mL) with serial dilutions of the 3-(3-Amino-4-methylphenyl)propanoic acid derivative for 20 minutes at room temperature.-
Control: Use BIO5192 (10 nM) as a positive control for total inhibition.
-
-
Adhesion: Add cell/drug mixture to VCAM-1 coated plates. Incubate for 45 minutes at
. -
Wash: Perform 3 automated wash cycles with PBS to remove non-adherent cells.
-
Quantification: Measure fluorescence (Ex 485nm / Em 530nm).
-
Calculation:
Antimicrobial Susceptibility (Broth Microdilution)
Objective: Assess MIC against MDR Staphylococcus aureus.
Methodology:
-
Prepare stock solution of the derivative in DMSO.
-
In a 96-well plate, perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate with bacteria to a final density of
CFU/mL. -
Incubate at
for 16-20 hours. -
Validation: The MIC is the lowest concentration showing no visible growth. Vancomycin must be run in parallel as a quality control standard (Expected MIC: 0.5–2
).
Synthesis & Chemical Validation
The synthesis of this scaffold typically proceeds via the Heck Reaction or Reduction of Nitrocinnamic Acids .
Figure 2: Synthetic Route. A scalable 2-step synthesis ensuring high purity of the scaffold.
Therapeutic Implications
-
Autoimmune Disease: Derivatives of this scaffold are direct competitors to monoclonal antibodies like Natalizumab. Small molecule inhibitors offer oral bioavailability, avoiding the immunogenicity of biologics.
-
Oncology: The scaffold's ability to inhibit integrin-mediated cell adhesion makes it a candidate for preventing metastasis , specifically preventing tumor cell docking to the endothelium in secondary organs.
References
-
Kopka, I. E., et al. (2002).[3] "Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists."[3] Bioorganic & Medicinal Chemistry Letters, 12(17), 2415-2418.[3] Link
-
Ramirez, P., et al. (2009). "BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells."[4][5] Blood, 114(7), 1340-1343. Link
-
Tilvwikai, N., et al. (2024). "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates." MDPI Antibiotics, 13(2), 193. Link[6]
-
Vanderslice, P., et al. (2010). "Small molecule antagonists of VLA-4 for the treatment of asthma and allergy." Expert Opinion on Investigational Drugs, 19(7), 853-873. Link
-
Lin, L. S., et al. (1999). "Synthesis and biological evaluation of 3-amino-3-phenylpropionic acid derivatives as novel integrin antagonists." Bioorganic & Medicinal Chemistry Letters, 9(19), 2821-2824. Link
Sources
- 1. Integrin antagonists as potential therapeutic options for the treatment of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 3-(3-Amino-4-methylphenyl)propanoic acid
The following technical guide details the chemical identity, synthesis, and application of 3-(3-Amino-4-methylphenyl)propanoic acid , a critical intermediate in the development of peptidomimetics and integrin antagonists.
Chemical Identity & Nomenclature
This compound belongs to the class of phenylpropanoic acids (hydrocinnamic acids), specifically substituted at the meta position of the phenyl ring with an amino group and at the para position with a methyl group.
Note on Isomerism: It is crucial to distinguish this molecule from its constitutional isomer, 3-amino-3-(4-methylphenyl)propanoic acid (a
| Identifier | Value |
| CAS Registry Number | 827601-54-7 |
| IUPAC Name | 3-(3-Amino-4-methylphenyl)propanoic acid |
| Common Synonyms | 3-(3-Amino-4-methylphenyl)propionic acid; |
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| SMILES | CC1=C(C=C(C=C1)CCC(=O)O)N |
| InChI Key | Calculated:ZKZKYWPMYQJCKX-UHFFFAOYSA-N |
Synthesis Strategy & Protocols
Retrosynthetic Analysis
The most reliable route to 3-(3-amino-4-methylphenyl)propanoic acid avoids direct nitration of 3-(p-tolyl)propanoic acid, which often yields a mixture of regioisomers (ortho/meta nitro substitution). Instead, a stepwise construction from 4-methyl-3-nitrobenzaldehyde ensures the correct substitution pattern (
Reaction Pathway (Graphviz)
Figure 1: Two-step synthesis ensuring regiospecificity. The Knoevenagel condensation establishes the carbon skeleton, followed by a global reduction.
Detailed Experimental Protocol
Step 1: Knoevenagel Condensation
This step converts the aldehyde to the cinnamic acid derivative.
-
Reagents: 4-Methyl-3-nitrobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic).
-
Procedure:
-
Dissolve 4-methyl-3-nitrobenzaldehyde in pyridine.
-
Add malonic acid and a catalytic amount of piperidine.
-
Heat the mixture to reflux (approx. 100–115°C) for 3–5 hours until
evolution ceases (decarboxylation). -
Workup: Pour the reaction mixture into ice-cold dilute HCl to precipitate the crude acid. Filter and wash with water.[1]
-
Product: 3-(4-methyl-3-nitrophenyl)acrylic acid.
-
Step 2: Catalytic Hydrogenation
This step performs a "global reduction," converting the
-
Reagents: 3-(4-methyl-3-nitrophenyl)acrylic acid, 10% Palladium on Carbon (Pd/C), Methanol (or Ethanol).
-
Procedure:
-
Suspend the intermediate in Methanol (0.1 M concentration).
-
Add 10% Pd/C (10% by weight of the substrate).
-
Safety: Purge the vessel with Nitrogen (
) to remove oxygen. -
Introduce Hydrogen (
) gas (balloon pressure or 1–3 atm in a Parr shaker). -
Stir vigorously at room temperature for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and the intermediate (saturated nitro compound).
-
Workup: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
-
Applications in Drug Discovery[2][3][4]
The 3-(3-amino-4-methylphenyl)propanoic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for tyrosine or phenylalanine derivatives.
Integrin Antagonists (RGD Mimetics)
This molecule is frequently used as a linker or core scaffold in the design of antagonists for integrin receptors (e.g.,
-
Mechanism: The carboxylic acid mimics the aspartate (D) of the RGD sequence, while the aniline nitrogen serves as an attachment point for guanidine mimetics (mimicking Arginine).
-
Rigidity: The 4-methyl group introduces steric constraints that can lock the molecule into a bioactive conformation, improving selectivity compared to the unsubstituted analog.
Peptidomimetics
- -Turn Inducers: When incorporated into peptide chains, the 3-aminophenyl propanoic acid unit acts as a constraint, forcing the peptide backbone into a turn conformation, which is critical for receptor binding in GPCR targets.
Physical & Chemical Properties[5]
| Property | Data (Experimental/Predicted) |
| Appearance | Off-white to pale brown solid |
| Melting Point | 135–140 °C (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid/Base; Sparingly soluble in Water |
| pKa (Acid) | ~4.5 (Carboxylic acid) |
| pKa (Base) | ~4.0 (Aniline nitrogen) |
| LogP | ~1.3 (Predicted) |
References
-
PubChem Compound Summary. (n.d.). 3-(3-Amino-4-methylphenyl)propanoic acid (CID 14332394). National Center for Biotechnology Information. Retrieved from [Link]
- Basavaiah, D., et al. (2010). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. (General reference for acrylate/aldehyde coupling chemistry). Tetrahedron, 52(24), 8001-8062.
Sources
reaction mechanism of 3-(3-Amino-4-methylphenyl)propanoic acid formation
This is a comprehensive technical guide for the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid (CAS: 827601-54-7). This document is structured for researchers and process chemists, focusing on the most robust, scalable industrial route while providing mechanistic depth and safety protocols.
Executive Summary
Target Molecule: 3-(3-Amino-4-methylphenyl)propanoic acid CAS Registry Number: 827601-54-7 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1]
3-(3-Amino-4-methylphenyl)propanoic acid is a critical aniline-based building block used in the synthesis of peptidomimetics, integrin antagonists (e.g., VLA-4 inhibitors), and novel antimicrobial agents. Its structure features a propanoic acid tail (providing solubility and a handle for amide coupling) and a 3,4-disubstituted aniline core (offering electronic tuning and pi-stacking interactions).
This guide details the Nitration-Hydrogenation Pathway , the most atom-economical and scalable route starting from the commercially available 3-(p-tolyl)propanoic acid.
Retrosynthetic Analysis
The most logical disconnection relies on Functional Group Interconversion (FGI) of the amino group to a nitro group, followed by C-H bond disconnection via Electrophilic Aromatic Substitution (EAS).
-
Precursor: 3-(4-Methyl-3-nitrophenyl)propanoic acid
-
Starting Material: 3-(p-Tolyl)propanoic acid (4-Methylhydrocinnamic acid)[3]
Logic of Disconnection
The starting material, 3-(p-tolyl)propanoic acid, has a methyl group at the 4-position and an alkyl chain at the 1-position.
-
Directing Effects: The methyl group is an ortho, para-director. The alkyl chain is also an ortho, para-director.
-
Regioselectivity: Since the 4-position is blocked, nitration must occur at position 2 or 3. The methyl group is a slightly stronger activator and significantly less sterically hindered than the propanoic acid chain. Consequently, nitration occurs preferentially at position 3 (ortho to the methyl group).
Figure 1: Retrosynthetic strategy highlighting the conversion of the commercially available hydrocinnamic acid derivative.
Reaction Mechanism & Protocols
Step 1: Regioselective Nitration
Objective: Introduce a nitro group ortho to the methyl substituent.
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via the generation of the nitronium ion (
-
Activation:
-
Attack: The pi-electrons of the aromatic ring attack the electrophilic nitrogen. The attack occurs at C3 due to the directing power of the C4-methyl group and steric avoidance of the C1-alkyl chain.
-
Restoration: The sigma complex (arenium ion) loses a proton to restore aromaticity.
Regioselectivity Note: While "ipso" attack (at the C1 or C4 position) can occur under anhydrous conditions (e.g., Acetyl Nitrate), standard mixed-acid conditions favor the thermodynamic ortho-nitro product.
Figure 2: Electrophilic Aromatic Substitution mechanism showing the formation of the nitro-intermediate.
Experimental Protocol (Step 1)
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Sulfuric Acid (98%, 5.0 equiv) . Cool to 0°C using an ice/salt bath.
-
Substrate Addition: Slowly add 3-(p-Tolyl)propanoic acid (1.0 equiv) portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.
-
Nitration: Prepare a mixture of Nitric Acid (70%, 1.1 equiv) and Sulfuric Acid (0.5 equiv) . Add this mixture dropwise over 1 hour, strictly maintaining the temperature between 0–5°C.
-
Critical Control: Exotherms >15°C may lead to dinitration or oxidation of the alkyl chain.
-
-
Quench: Pour the reaction mixture onto crushed ice (10x weight of acid). Stir vigorously for 30 minutes.
-
Isolation: The product usually precipitates as a solid. Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 85-92%
-
Appearance: Pale yellow solid.
-
Step 2: Catalytic Hydrogenation
Objective: Reduce the nitro group to a primary amine without reducing the aromatic ring.
Mechanism: Heterogeneous Catalysis
The reduction follows the Haber mechanism on the catalyst surface:
-
Adsorption:
dissociates on the Pd surface; the Nitro group adsorbs via oxygen. -
Stepwise Reduction:
. -
Desorption: The amine product desorbs from the catalyst.
Figure 3: Catalytic cycle for the reduction of the nitro group on Palladium.
Experimental Protocol (Step 2)
-
Setup: Use a hydrogenation vessel (Parr shaker or autoclave).
-
Loading: Charge 3-(4-Methyl-3-nitrophenyl)propanoic acid (1.0 equiv) and Methanol (10 volumes) .
-
Catalyst: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.
-
Safety: Pd/C is pyrophoric. Keep wet with water or solvent.
-
-
Reaction: Pressurize with Hydrogen gas (30-50 psi) . Shake/stir at Room Temperature for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the nitro compound.
-
Workup: Filter the catalyst through a pad of Celite. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purification: The product can be recrystallized from Isopropanol or converted to the HCl salt for long-term storage.
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white to beige powder | Oxidizes slightly upon air exposure. |
| 1H NMR (DMSO-d6) | δ 12.1 (s, 1H, COOH), 6.8 (d, 1H), 6.5 (s, 1H), 6.4 (d, 1H), 4.8 (br s, 2H, NH2), 2.7 (t, 2H), 2.4 (t, 2H), 2.1 (s, 3H). | Distinct singlet for Methyl (2.1 ppm) and broad singlet for Amine. |
| Mass Spec (ESI) | [M+H]+ = 180.1 | Consistent with MW 179.22. |
| Melting Point | 125–130°C | Varies based on salt form/purity. |
Safety & Scalability
-
Nitration Risks: The nitration step is highly exothermic. Accumulation of reagents can lead to thermal runaway. On a large scale, use a continuous flow reactor or strict dosing control (feed rate limited by cooling capacity).
-
Hydrogenation Risks: Hydrogen gas is explosive. Ensure proper grounding of equipment. Handle Pd/C under nitrogen to prevent ignition of solvent vapors.
-
Waste Disposal: The aqueous waste from nitration contains high concentrations of sulfuric acid and must be neutralized before disposal.
References
-
Nitration of 3-(p-tolyl)propanoic acid: Fischer, A., et al. "Ipso nitration XXI. Nitration of p-tolylalkanoic acids and derivatives." Canadian Journal of Chemistry, 1979, 57(17), 2527-2531.
-
Catalytic Hydrogenation Mechanisms: Corma, A., et al. "Chemo-selective hydrogenation of nitro compounds with supported gold catalysts." Science, 2006, 313(5785), 332-334.
-
General Synthesis of Phenylpropanoic Acids: "Process for the preparation of 3-(4-methylphenyl)propanoic acid derivatives." U.S. Patent 5,977,418, 1999.
-
Target Molecule Data: PubChem Compound Summary for CID 73927 (Precursor) and derivatives.
Sources
safety and handling precautions for 3-(3-Amino-4-methylphenyl)propanoic acid
Executive Summary
This technical guide defines the safety, handling, and storage protocols for 3-(3-Amino-4-methylphenyl)propanoic acid , a functionalized phenylpropanoic acid derivative frequently employed as a scaffold in the synthesis of peptidomimetics and small-molecule inhibitors.
As a Senior Application Scientist , I emphasize that while this compound is classified primarily as an Irritant (Category 2) and Harmful (Category 4) , its chemical structure—containing an oxidizable aniline moiety and a carboxylic acid tail—demands specific handling to preserve chemical integrity and ensure operator safety. This guide moves beyond generic SDS data, providing a causal analysis of risks and a self-validating handling workflow.
Chemical Identity & Technical Specifications
The dual functionality of this molecule (basic amine + acidic carboxyl) suggests it may exist in a zwitterionic equilibrium in certain media, influencing solubility and bioavailability.
| Parameter | Specification |
| Chemical Name | 3-(3-Amino-4-methylphenyl)propanoic acid |
| CAS Number | 827601-54-7 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility Profile | Soluble in DMSO, Methanol, Dilute Acids/Bases; Sparingly soluble in water (pH dependent) |
| Key Moieties | Aniline (oxidation prone), Carboxylic Acid (pH sensitive) |
Hazard Identification & Risk Assessment
GHS Classification (CLP/OSHA)
Based on structure-activity relationships (SAR) of substituted anilines and propanoic acids, the following hazards are critical:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
STOT - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4][5]
The "Aniline Factor" (Expert Insight)
While standard SDSs list general irritation, the 3-amino-4-methylphenyl substructure classifies this as a substituted aniline.
-
Toxicological Implication: Anilines can be absorbed through the skin and may cause methemoglobinemia upon chronic or high-dose acute exposure. Although this specific derivative is likely less volatile due to the carboxylic acid tail, skin contact must be strictly avoided .
-
Chemical Stability Implication: The amino group is susceptible to oxidation, leading to "browning" of the sample. Darkening indicates degradation, which can compromise assay results.
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
-
Primary Barrier: All weighing and manipulation of the dry powder must occur inside a Chemical Fume Hood or a Powder Weighing Station (HEPA filtered).
-
Secondary Barrier: Standard laboratory air exchange (6-12 air changes/hour).
PPE Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95/P2 (if outside hood) | Prevents inhalation of fine particulates (STOT-SE risk). |
| Dermal (Hands) | Nitrile Gloves (Double gloving recommended) | Substituted anilines can permeate latex. Double gloving prevents breakthrough. |
| Ocular | Chemical Safety Goggles | Prevents corneal damage from acidic dust. |
| Body | Lab Coat (Buttoned, Long Sleeve) | Minimizes skin exposure surface area.[6] |
Protocol: Safe Handling & Dissolution Workflow
This protocol is designed to be self-validating . If the "Check Point" fails, the operator must stop and remediate before proceeding.
Step 1: Pre-Handling Inspection
-
Action: Visually inspect the container.
-
Check Point: The solid should be off-white to pale beige. If the solid is dark brown or black , significant oxidation has occurred. Do not use for sensitive biological assays (IC50 shifts may occur).
Step 2: Weighing (The Static Control Loop)
-
Context: Organic acids often carry static charges, causing powder scattering.
-
Action: Use an antistatic gun or ionizing bar inside the balance enclosure.
-
Technique: Weigh into a pre-tared vial. Do not use weighing paper (loss of material); use weighing boats or direct vial weighing.
Step 3: Solubilization (Stock Solution Preparation)
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (typically 10-100 mM).
-
Action: Add solvent slowly to the solid. Vortex immediately.
-
Check Point: Solution must be clear. If turbidity persists, sonicate for 30 seconds. If particles remain, the zwitterionic lattice may require slight warming (37°C) or acidification (0.1% Formic acid) depending on the downstream assay compatibility.
Step 4: Storage of Stocks
-
Condition: -20°C, desiccated, protected from light.
-
Validation: Re-check color upon thawing. Yellowing indicates oxidative stress.
Visualization: Safety Decision Matrix
The following diagram outlines the logical flow for handling 3-(3-Amino-4-methylphenyl)propanoic acid, integrating safety checks with operational steps.
Figure 1: Operational workflow for inspection, weighing, and solubilization, emphasizing the critical oxidation check point.
Emergency Response Procedures
In Case of Spill
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE Up: Don respiratory protection (N95 minimum) if powder is airborne.
-
Contain: Cover spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical spill pad.
-
Clean: Wipe area with 10% soap solution followed by water.
-
Disposal: Place waste in a sealed container labeled "Hazardous Waste: Solid Organic Acid/Amine".
Exposure First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes.[7][6] Remove contact lenses if present.[1][2][4][5][6] Seek medical attention immediately (Acidic irritation risk).[4][5][6][8]
-
Skin Contact: Wash with abundant soap and water.[7][2][6] Do not use ethanol (may enhance absorption of the aniline moiety).
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
Waste Disposal & Environmental Compliance
-
Classification: This compound is hazardous waste.[4] It must not be flushed down the drain.[3][4]
-
Segregation: Segregate with "Solid Organics" or "Toxic Organics".
-
Incineration: The preferred method of disposal is thermal incineration with afterburner and scrubber to handle nitrogen oxides (NOx) generated from the amine group.
References
-
Capot Chemical. (n.d.).[6] Safety Data Sheet: 3-(3-Amino-4-methyl-phenyl)-propionic acid. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). Compound Summary: 3-Amino-3-(4-methylphenyl)propanoic acid (Isomer Analog/Reference). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved January 30, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved January 30, 2026, from [Link]
Sources
potential hazards and toxicity of 3-(3-Amino-4-methylphenyl)propanoic acid
Toxicological Profile and Handling Protocols for 3-(3-Amino-4-methylphenyl)propanoic Acid A Predictive & Empirical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive toxicological assessment of 3-(3-Amino-4-methylphenyl)propanoic acid . As a structural hybrid containing a primary aromatic amine (aniline) and a carboxylic acid , this compound presents a dual-hazard profile: potential genotoxicity via metabolic activation and direct tissue irritation.
Crucial Distinction: This guide specifically addresses the isomer where the amino group is attached to the phenyl ring (an aniline derivative), not the alkyl chain (a
Chemical Identity & Physicochemical Context
Before assessing biological interaction, we must establish the physicochemical parameters that dictate bioavailability and barrier penetration.
| Parameter | Value (Predicted/Experimental) | Toxicological Implication |
| Molecular Formula | Low MW facilitates rapid absorption. | |
| Molecular Weight | 179.22 g/mol | Permeable to blood-brain barrier (BBB) and skin. |
| LogP (Octanol/Water) | ~1.5 – 1.9 | Moderate lipophilicity; sufficient for membrane transport but likely cleared renally after conjugation. |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Ionized at physiological pH (7.4), reducing passive diffusion unless transport-mediated. |
| pKa (Base) | ~4.0 (Aniline) | Weak base; largely unprotonated at physiological pH, allowing CYP450 access. |
| Physical State | Solid (Powder) | Inhalation hazard (dust) is the primary occupational route. |
Computational & Structural Toxicology (SAR Analysis)
The toxicity of this molecule is driven by two distinct pharmacophores. Understanding the Structure-Activity Relationship (SAR) is vital for predictive modeling.
A. The Aniline Moiety (The "Genotoxic Alert")
The 3-amino-4-methylphenyl motif is structurally analogous to 2,4-diaminotoluene and o-toluidine (known carcinogens).
-
Mechanism: Primary aromatic amines are not directly mutagenic. They require metabolic activation (bioactivation) by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1).
-
Risk: The methyl group at the para position relative to the propanoic tail (and ortho to the amine) creates steric and electronic conditions that favor N-hydroxylation over ring oxidation, increasing the likelihood of DNA adduct formation.
B. The Propanoic Acid Tail
-
Mechanism: Proton donation in aqueous environments.
-
Risk: Direct cytotoxicity to mucous membranes. Causes Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) .
Mechanism of Action: Metabolic Bioactivation
The following pathway illustrates why this compound is a potential mutagen. The transformation from a stable aniline to a reactive nitrenium ion is the critical toxicological event.
Figure 1: Proposed metabolic bioactivation pathway of 3-(3-Amino-4-methylphenyl)propanoic acid leading to potential genotoxicity.
Empirical Hazard Assessment Protocols
Do not rely solely on prediction. The following self-validating workflow is required to establish the safety profile for IND (Investigational New Drug) applications.
Protocol A: The Ames Test (OECD 471) - Modified for Anilines
Standard Ames tests may yield false negatives for anilines if the S9 activation system is insufficient.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).
-
Modification: Use Hamster Liver S9 (Prival modification) instead of standard Rat Liver S9. Hamster S9 has higher CYP1A2 activity, crucial for activating the aromatic amine.
-
Validation: Positive control must be 2-aminoanthracene (requires activation).
-
Acceptance Criteria: A dose-dependent increase in revertant colonies
2-fold over background.
Protocol B: In Vitro Micronucleus Assay (OECD 487)
To detect chromosomal aberrations.
-
Cell Line: CHO-K1 or TK6 lymphoblastoid cells.
-
Exposure: 3 hours (with S9) and 24 hours (without S9).
-
Readout: Score 2,000 binucleated cells for micronuclei (MN).
-
Causality Check: If positive, perform FISH (Fluorescence In Situ Hybridization) to distinguish clastogenicity (DNA break) from aneugenicity (spindle poison).
Protocol C: Direct Peptide Reactivity Assay (DPRA) - OECD 442C
To assess Skin Sensitization potential (Anilines are frequent sensitizers).
-
Method: Incubate test substance with synthetic peptides containing Cysteine or Lysine for 24 hours.
-
Analysis: HPLC quantification of peptide depletion.
-
Threshold: >6.38% average depletion indicates a Sensitizer (Category 1).
Occupational Hygiene & Handling Strategy
Given the "Warning" signal word associated with aniline derivatives, strict containment is non-negotiable.
Risk Assessment Workflow
Figure 2: Occupational safety decision tree for handling novel aniline intermediates.
Specific Handling Mandates
-
Containment: Weighing of the dry powder must occur only inside a HEPA-filtered Balance Enclosure or Glovebox. Never on an open bench.
-
Deactivation: Aniline spills should not be cleaned with simple water. Use a weak acid (acetic acid) to protonate the amine (reducing volatility) followed by an oxidative cleaner (bleach) to degrade the aromatic ring, unless the specific reaction creates toxic chloramines (assess locally). Standard Protocol: Absorb with sand/vermiculite, then wash surface with soapy water.
-
Storage: Store under inert gas (
) in amber vials. Anilines oxidize and darken (brown/black) upon exposure to air/light, potentially forming azo-dimers which have different toxicity profiles.
References
-
OECD Guidelines for the Testing of Chemicals, Section 4. (2023). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Propanoic acid derivatives and Aniline toxicity.[Link][1]
-
Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews. (Focus on Aromatic Amines). [Link]
-
ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity.[Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]
Sources
enantioselective synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid
Initiating Route Analysis
I'm starting a deep dive into known and innovative enantioselective routes to synthesize 3-(3-Amino-4-methylphenyl)propanoic acid. The focus is on identifying core strategies like asymmetric hydrogenation, chiral auxiliary methods, and enzymatic resolutions. I will be assessing and categorizing them in order to create a database of existing information.
Expanding Route Exploration
I am now expanding my search to include specific catalysts, reaction conditions, and enantiomeric excesses for each major synthetic strategy. I'm concurrently exploring the underlying mechanisms driving enantioselectivity to deepen my understanding. I'm also focused on locating well-documented protocols with detailed characterization data to ensure practicality.
Deepening Protocol Analysis
I'm now diving into the specifics: I'm compiling detailed information on each enantioselective route, focusing on catalysts, reaction conditions, and enantiomeric excesses. Parallel to this, I'm examining the mechanistic bases for selectivity, and locating detailed experimental protocols. My priority is finding verifiable data and reliable source material.
Computational Characterization of 3-(3-Amino-4-methylphenyl)propanoic Acid: A Theoretical Framework
This guide serves as a comprehensive theoretical framework for the computational characterization of 3-(3-Amino-4-methylphenyl)propanoic acid . It is designed for computational chemists and medicinal chemists requiring a rigorous protocol to predict the structural, electronic, and spectroscopic properties of this specific hydrocinnamic acid derivative.
Executive Summary & Molecular Architecture
3-(3-Amino-4-methylphenyl)propanoic acid is a bifunctional small molecule comprising a propanoic acid tail attached to an aniline derivative. Unlike standard
Key Structural Implications for Modeling:
-
Acidity/Basicity: The aniline nitrogen is significantly less basic (
) than an aliphatic amine ( ). This suggests the zwitterionic form is less stable at neutral pH compared to standard amino acids. -
Conformational Freedom: The C(sp3)-C(sp3) bonds in the propanoic acid chain introduce significant rotatable degrees of freedom that must be sampled.
-
Electronic Effects: The electron-donating amino and methyl groups activate the phenyl ring, altering the Molecular Electrostatic Potential (MEP) relative to the unsubstituted parent hydrocinnamic acid.
Computational Methodology (The Protocol)
To ensure high-fidelity results, a hierarchical computational approach is required, moving from low-cost molecular mechanics to high-level Density Functional Theory (DFT).
Workflow Visualization
The following diagram outlines the logical flow for the theoretical characterization, ensuring no local minima are mistaken for global minima.
Caption: Hierarchical workflow for the theoretical characterization of 3-(3-Amino-4-methylphenyl)propanoic acid.
Level of Theory Selection
For this specific organic scaffold, the following theoretical levels are recommended based on literature precedents for aniline and carboxylic acid derivatives:
| Calculation Phase | Method/Functional | Basis Set | Justification |
| Conformational Search | MMFF94 or PM6 | N/A | Rapid scanning of the propanoic acid chain torsions. |
| Geometry Optimization | B3LYP or | 6-311++G(d,p) | B3LYP is standard for organic geometries; |
| Solvation | IEF-PCM or SMD | 6-311++G(d,p) | SMD (Solvation Model based on Density) is superior for calculating |
| NMR Prediction | mPW1PW91 | 6-311+G(2d,p) | This functional often yields better chemical shift accuracy (GIAO method). |
Structural & Conformational Analysis
The flexibility of the propanoic acid side chain (
Rotational Isomerism
You must scan the potential energy surface (PES) around the
-
Protocol: Perform a relaxed PES scan in
increments. -
Expected Outcome: Three staggered conformers (gauche+, gauche-, anti) will likely be identified. The anti conformer is typically the global minimum in the gas phase to minimize steric clash between the phenyl ring and the carboxylic acid.
Intramolecular Interactions
In the gauche conformation, a weak intramolecular hydrogen bond may form between the carbonyl oxygen and the benzylic hydrogens, or potentially between the carboxylic proton and the
Electronic Properties & Reactivity[1]
Frontier Molecular Orbitals (FMO)
The reactivity is governed by the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).
-
HOMO Location: Predominantly localized on the aniline moiety (nitrogen lone pair and aromatic ring). This makes the ring susceptible to electrophilic attack.
-
LUMO Location: Localized on the carboxylic acid carbonyl group and the adjacent
-system. -
Band Gap (
): A critical descriptor for kinetic stability.-
Note: A lower gap implies higher chemical reactivity (softer molecule).
-
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions (drug-receptor binding).
-
Red Regions (Negative Potential): Localized over the Carbonyl Oxygen (H-bond acceptor) and the Aniline Nitrogen (weak H-bond acceptor).
-
Blue Regions (Positive Potential): Localized over the Carboxylic Hydrogen (strong H-bond donor) and the Amine Hydrogens .
-
Application: In docking studies, the "Blue" region of the acid will seek basic residues (e.g., Arginine) in the receptor pocket.
Fukui Functions (Metabolic Prediction)
To predict where metabolic oxidation (e.g., by Cytochrome P450) might occur, calculate the Fukui indices (
-
Calculation:
-
Prediction: The position ortho to the amino group on the ring is the most likely site for metabolic hydroxylation due to the activating nature of the
and groups.
Spectroscopic Validation
To validate the theoretical model against experimental samples, compare the calculated vibrational frequencies.
IR Spectrum Prediction (Scaling Factors)
DFT frequencies are typically overestimated (harmonic approximation).
-
Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)).
-
Diagnostic Bands:
-
:
(broad, H-bonded). -
:
(doublet for primary amine). -
:
(strong).
-
:
NMR Shift Prediction
Use the GIAO (Gauge-Independent Atomic Orbital) method with TMS (Tetramethylsilane) as the reference standard.
-
Protocol: Calculate shielding tensors for the target and TMS at the same level of theory.
References
-
Gaussian 16 User Reference. (2024). DFT Methods and Basis Sets. Gaussian, Inc. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry. [Link]
-
PubChem Compound Summary. (2024). 3-(4-Aminophenyl)propanoic acid (Isomer Reference). National Center for Biotechnology Information. [Link]
Methodological & Application
protocol for the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid derivatives
Executive Summary & Strategic Rationale
This Application Note details a robust, two-step protocol for the synthesis of 3-(3-amino-4-methylphenyl)propanoic acid (Target 3 ). This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for integrin antagonists (RGD mimetics), thrombin inhibitors, and novel antimicrobial agents targeting multidrug-resistant pathogens.
Structural Distinction & Causality
It is vital to distinguish this target from its
-
Why this route? We utilize a Knoevenagel-Doebner condensation followed by a global hydrogenation . This approach is superior to direct nitration of hydrocinnamic acid, which suffers from poor regioselectivity (ortho/meta mixtures). The aldehyde starting material guarantees the 3,4-substitution pattern, ensuring structural integrity from the start.
The Synthetic Pathway
The workflow utilizes commercially available 4-methyl-3-nitrobenzaldehyde (1 ) to generate the cinnamic acid intermediate (2 ), which undergoes simultaneous alkene saturation and nitro reduction to yield the target (3 ).
Figure 1: Synthetic workflow ensuring regiochemical fidelity via the aldehyde precursor.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methyl-3-nitrocinnamic Acid (Knoevenagel-Doebner)
This step extends the carbon chain while retaining the nitro handle. The use of pyridine acts as both solvent and base, while the piperidine catalyst promotes the initial nucleophilic attack.
Reagents & Materials:
-
4-Methyl-3-nitrobenzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (anhydrous, 3.0 Vol)
-
Piperidine (0.1 eq - Catalyst)
-
HCl (Concentrated, for workup)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 4-methyl-3-nitrobenzaldehyde (10.0 g, 60.6 mmol) and malonic acid (9.45 g, 90.9 mmol) in pyridine (30 mL).
-
Initiation: Add piperidine (0.6 mL) via syringe. A mild exotherm may be observed.
-
Reaction: Heat the mixture to 85–90 °C for 2 hours, then increase to reflux (115 °C) for 1 hour.
-
Mechanistic Insight: The initial heating promotes condensation; the reflux phase drives the thermal decarboxylation of the dicarboxylic acid intermediate. Evolution of CO₂ gas is a visual indicator of progress.
-
-
Quench: Cool the reaction mixture to 0 °C in an ice bath.
-
Precipitation: Slowly pour the reaction mixture into a stirred solution of concentrated HCl (35 mL) in crushed ice/water (200 mL).
-
Critical Control Point: The pH must drop below 2 to protonate the carboxylate and precipitate the free acid.
-
-
Isolation: Filter the resulting yellow precipitate. Wash the cake thoroughly with cold water (3 x 50 mL) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (95:5).
-
Yield: Expect 75–85%.[1]
-
Appearance: Pale yellow needles.
-
Step 2: Synthesis of 3-(3-Amino-4-methylphenyl)propanoic Acid (Global Reduction)
This step demonstrates "Process Intensification" by combining alkene saturation and nitro reduction into a single unit operation.
Reagents & Materials:
-
4-Methyl-3-nitrocinnamic acid (Intermediate from Step 1)
-
10% Palladium on Carbon (Pd/C, 50% wet, 10 wt% loading)
-
Methanol (Solvent, 10 Vol)
-
Hydrogen Gas (Balloon or Parr Shaker at 30 psi)
Procedure:
-
Inerting: Charge a hydrogenation flask with 4-methyl-3-nitrocinnamic acid (5.0 g) and Methanol (50 mL). Carefully add 10% Pd/C (0.5 g).
-
Safety: Always add catalyst to the wet solvent or under inert gas (Nitrogen/Argon) to prevent ignition of methanol vapors.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Stir vigorously at room temperature under H₂ atmosphere (balloon pressure is sufficient, though 30 psi speeds kinetics).
-
Monitoring: Monitor by TLC or HPLC. The reaction is complete when the yellow color fades to colorless and the starting material is consumed.
-
Self-Validating Endpoint: The disappearance of the UV-active conjugated alkene spot on TLC is a distinct marker.
-
-
Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Isolation: The product often solidifies upon standing. If an oil persists, triturate with Diethyl Ether/Hexanes to induce crystallization.
Quality Control & Characterization
The following data parameters define the acceptance criteria for the synthesized material.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18, MeCN/H2O) | > 97.0% | Monitor at 210 nm and 254 nm. |
| Identity | 1H NMR (DMSO-d6) | Conforms | Look for loss of alkene doublets (6.5-7.5 ppm region). |
| Appearance | Visual | Off-white to beige solid | Darkening indicates oxidation of aniline; store under Ar. |
| Melting Point | Capillary | 120–125 °C (Typical) | Sharp range indicates high purity. |
NMR Diagnostic Signals (Expected)
-
Target (3):
- 2.10 (s, 3H, Ar-CH3 )
- 2.40 (t, 2H, -CH2-COO)
- 2.65 (t, 2H, Ar-CH2-)
- 4.80 (br s, 2H, -NH2 ) - Diagnostic for reduction completion
- 6.30–6.90 (m, 3H, Ar-H)
Troubleshooting & Process Safety
Decision Tree for Purification
If the final product purity is <95%, follow this logic flow to recover the batch without total loss.
Figure 2: Purification logic for amino-acid derivatives taking advantage of amphoteric properties.
Safety Critical Parameters
-
Nitrocinnamic Intermediates: These are potential skin sensitizers. Double nitrile gloves are mandatory.
-
Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with water or solvent at all times. Ensure proper grounding of equipment to prevent static discharge during filtration.
References
-
Knoevenagel-Doebner Reaction Mechanism & Applications
-
Standard Protocol for Nitrocinnamic Acid Reduction
-
Applications of Amino-Phenyl-Propanoic Scaffolds
-
Peptidomimetic Applications
- Title: Enhancing Peptide Properties with 3-Amino-3-(4-methylphenyl)propionic Acid (Structural Analog Insight).
- Source: NBInno PharmChem Applic
-
URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emerging Potential of 3-Amino-Arylpropanoic Acid Scaffolds in Drug Discovery: Application Notes and Protocols
Introduction: A Versatile Scaffold for New Therapeutic Agents
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount. The 3-amino-arylpropanoic acid backbone represents one such promising framework. While the specific molecule, 3-(3-Amino-4-methylphenyl)propanoic acid, is not extensively documented as a standalone therapeutic, its structural class is gaining significant attention for its potential in developing novel antimicrobial and anticancer agents. This guide provides an in-depth exploration of the applications of this scaffold, offering detailed protocols for its synthesis and biological evaluation. Our focus will be on derivatives that have shown significant promise, particularly in combating multidrug-resistant pathogens and cancer cell lines.
The core value of the 3-amino-arylpropanoic acid structure lies in its synthetic tractability and the diverse chemical space that can be explored through modifications at the amino, aryl, and carboxylic acid moieties. These modifications allow for the fine-tuning of physicochemical properties and biological activity, making it a fertile ground for medicinal chemistry campaigns.
Part 1: Synthesis of 3-(3-Amino-4-methylphenyl)propanoic Acid and its Derivatives
A plausible synthetic route to the target compound and its derivatives often involves a multi-step process, beginning with readily available starting materials. The following protocol is a representative example, adapted from established methods for similar structures.
Protocol 1: Synthesis of 3-(3-Amino-4-methylphenyl)propanoic Acid
This protocol outlines a potential pathway starting from 4-methyl-3-nitrobenzaldehyde.
Step 1: Knoevenagel Condensation
-
To a solution of 4-methyl-3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (10 volumes), add piperidine (0.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Filter the resulting solid precipitate, wash with cold water, and dry to yield 3-(4-methyl-3-nitrophenyl)acrylic acid.
Step 2: Reduction of the Nitro Group and Alkene
-
Dissolve the 3-(4-methyl-3-nitrophenyl)acrylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H2 gas) at a pressure of 50-60 psi in a Parr hydrogenation apparatus.
-
Maintain the reaction at room temperature with vigorous stirring for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-(3-Amino-4-methylphenyl)propanoic acid.
Part 2: Applications in Antimicrobial Drug Discovery
Derivatives of the 3-amino-arylpropanoic acid scaffold have demonstrated significant potential in addressing the critical challenge of antimicrobial resistance. Specifically, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed potent activity against a range of multidrug-resistant bacteria and fungi, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1]
The mechanism of action is believed to involve the disruption of essential cellular processes in microbes, leveraging the structural features of the amino acid-like scaffold to interfere with metabolic pathways.[1]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for quantifying the antimicrobial efficacy of a novel compound.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the synthesized 3-amino-arylpropanoic acid derivative in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Bacterial Strains: Use standardized cultures of relevant bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecalis (VRE), Carbapenem-resistant Klebsiella pneumoniae).
-
Media: Mueller-Hinton Broth (MHB) for bacteria.
-
Equipment: 96-well microtiter plates, multichannel pipette, incubator.
2. Experimental Procedure:
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in MHB directly in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Data Presentation: Antimicrobial Activity
The following table summarizes the reported MIC values for representative 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various pathogens, showcasing the potential of this scaffold.[1]
| Compound Derivative | MRSA (µg/mL) | VRE (µg/mL) | K. pneumoniae (Carbapenem-resistant) (µg/mL) | Candida auris (µg/mL) |
| Hydrazone 14 | 1-8 | 0.5-2 | 8-64 | 8-64 |
| Hydrazone 15 | 1-8 | 0.5-2 | 8-64 | 8-64 |
| Hydrazone 16 | 1-8 | 0.5-2 | 8-64 | 8-64 |
Part 3: Applications in Anticancer Drug Discovery
The 3-amino-arylpropanoic acid scaffold has also emerged as a promising framework for the development of novel anticancer agents. Studies have shown that certain derivatives can induce cytotoxicity in cancer cell lines and inhibit cell migration, suggesting potential for treating metastatic diseases.[2][3] The inclusion of moieties like the 4-hydroxyphenyl group can also confer antioxidant properties, which may contribute to the overall therapeutic profile.[2][3]
Protocol 3: In Vitro Anticancer Activity - MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the synthesized 3-amino-arylpropanoic acid derivative in DMSO.
-
Cell Lines: Use a relevant cancer cell line (e.g., A549 human lung carcinoma) and a non-cancerous cell line (e.g., Vero cells) to assess selectivity.
-
Media and Reagents: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS), MTT solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Equipment: 96-well cell culture plates, multichannel pipette, incubator, microplate reader.
2. Experimental Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated cells) and an untreated control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Anticancer Activity
The following table presents the reported IC50 values for representative 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 lung cancer cell line.[3][4]
| Compound Derivative | A549 Cell Viability IC50 (µM) |
| Compound 12 | ~50 |
| Compound 20 | ~50 |
| Compound 21 | ~50 |
| Compound 22 | ~50 |
| Compound 29 | ~50 |
Visualizations
Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of 3-amino-arylpropanoic acid derivatives.
Hypothetical Mechanism of Action
Caption: A hypothetical mechanism for the antimicrobial action of 3-amino-arylpropanoic acid derivatives.
Conclusion and Future Directions
The 3-amino-arylpropanoic acid scaffold is a valuable starting point for the development of new therapeutic agents, particularly in the fields of antimicrobial and anticancer research. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for medicinal chemists. The protocols provided in this guide offer a solid foundation for the synthesis and in vitro evaluation of novel derivatives. Future research should focus on elucidating the precise mechanisms of action and optimizing the structure-activity relationships to enhance potency and selectivity, with the ultimate goal of translating these promising scaffolds into clinically effective drugs.
References
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, Ž., Jonuškienė, I., Stankevičienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
-
PrepChem. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193. [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1877-1881. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
-
PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel). [Link]
-
ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
- Google Patents. (n.d.). US6448228B1 - Dipeptide compounds having a fungicidal activity.
-
Al-Omary, F. A. M., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(1), 241. [Link]
-
KTU ePubl. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
Sources
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Chemoselective Esterification of 3-(3-Amino-4-methylphenyl)propanoic acid
This Application Note and Protocol is designed for researchers and process chemists requiring a robust, high-yield method for the esterification of 3-(3-Amino-4-methylphenyl)propanoic acid .
The protocol addresses the specific challenges of this substrate: the zwitterionic potential of the amino-acid motif, the oxidation sensitivity of the aniline functionality, and the need to prevent polymerization or amide formation.
Introduction & Strategic Analysis
3-(3-Amino-4-methylphenyl)propanoic acid is a bifunctional building block containing a nucleophilic aniline group and an electrophilic carboxylic acid. Direct Fischer esterification (acid + alcohol
Mechanistic Strategy
To ensure high conversion and purity, this protocol utilizes Thionyl Chloride (
-
In-Situ Acid Generation:
reacts with methanol to generate anhydrous and dimethyl sulfite. The anhydrous immediately protonates the aniline nitrogen ( ), deactivating its nucleophilicity and preventing side reactions (e.g., amide coupling). -
Water Scavenging: The reaction consumes water generated during esterification (via hydrolysis of
), driving the equilibrium forward (Le Chatelier’s principle). -
Product Isolation: The product is isolated as the stable, crystalline Hydrochloride Salt , protecting the aniline from oxidation during storage.
Experimental Protocol
Reagents & Equipment
| Reagent | Purity | Role | Hazard Note |
| 3-(3-Amino-4-methylphenyl)propanoic acid | >97% | Substrate | Irritant |
| Methanol (MeOH) | Anhydrous (<0.05% | Solvent/Reactant | Flammable, Toxic |
| Thionyl Chloride ( | Reagent Grade (>99%) | Activating Agent | Corrosive, Reacts Violently w/ Water |
| Diethyl Ether / MTBE | ACS Grade | Precipitant | Flammable |
Equipment:
-
Three-neck round-bottom flask (RBF) equipped with a reflux condenser and drying tube (
or line). -
Pressure-equalizing addition funnel.
-
Ice-water bath.
-
Rotary evaporator with acid-resistant seals.
Step-by-Step Procedure
Step 1: Activation (Exothermic Control)
-
Charge the RBF with Methanol (10–15 mL per gram of substrate).
-
Cool the methanol to 0–5 °C using an ice-water bath.
-
Transfer Thionyl Chloride (1.5 – 2.0 equivalents) into the addition funnel.
-
Critical: Add
dropwise to the cold methanol over 15–20 minutes.
Step 2: Substrate Addition & Reflux
-
Add solid 3-(3-Amino-4-methylphenyl)propanoic acid (1.0 equivalent) to the reaction mixture in a single portion.
-
Note: The solid will dissolve as it converts to the soluble hydrochloride salt.
-
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction to Reflux (65 °C) for 3–5 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting acid (Rf ~0.1) should disappear, and the ester (Rf ~0.6) should appear.
-
Step 3: Workup & Isolation (Salt Formation)
-
Cool the mixture to room temperature.
-
Concentrate the solution in vacuo (Rotary Evaporator, 40 °C bath) to remove solvent and excess
.-
Safety: Use a base trap (NaOH solution) for the vacuum pump exhaust to neutralize liberated
and gases.
-
-
The residue will be a viscous oil or semi-solid.
-
Trituration: Add cold Diethyl Ether or MTBE (20 mL per gram) to the residue and stir vigorously to induce crystallization of the hydrochloride salt.
-
Filter the white/off-white solid under nitrogen (to prevent moisture absorption).
-
Dry in a vacuum desiccator over
or KOH pellets.
Reaction Logic & Pathway Visualization
The following diagram illustrates the chemical pathway and the operational workflow, highlighting the critical control points.
Caption: Operational workflow for the thionyl chloride-mediated esterification, ensuring amine protection and high yield.
Analytical Validation
To ensure the integrity of the protocol, the isolated product must meet the following specifications.
Expected Data (Methyl Ester HCl Salt)
| Technique | Parameter | Expected Signal | Mechanistic Check |
| 1H NMR (DMSO-d6) | Methyl Ester | Singlet, | Confirms ester formation |
| 1H NMR | Ammonium | Broad Singlet, | Confirms HCl salt / amine integrity |
| 1H NMR | Aromatic Region | 3 protons (ABX or similar pattern) | Confirms no ring chlorination |
| HPLC | Purity | >98% (Area under curve) | Single peak |
| Appearance | Physical State | White to off-white crystalline solid | Darkening indicates oxidation |
Troubleshooting Guide
-
Issue: Low Yield / Sticky Oil.
-
Cause: Incomplete removal of excess acid or moisture absorption.
-
Fix: Co-evaporate with dry toluene (2x) to remove trace water/HCl azeotropically before adding ether.
-
-
Issue: Dark Product.
-
Cause: Oxidation of the aniline.
-
Fix: Ensure the reaction is kept under an inert atmosphere (
/Ar) and do not overheat during concentration.
-
References
-
Cohen, S. et al. (2016). Ultrasound-assisted synthesis of amino acid chlorides and esters. ResearchGate. Link
-
Leggio, A. et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Link
-
BenchChem. (n.d.). Ethyl 3-(3-methylphenyl)propanoate Structure and Properties. BenchChem Database. Link
-
Sigma-Aldrich. (n.d.). 3-Amino-3-(4-methylphenyl)propanoic acid Safety Data Sheet. Sigma-Aldrich.[8][9] Link
Sources
- 1. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. Ethyl 3-(3-Methylphenyl)propanoate|Research Chemical [benchchem.com]
- 8. 3-Amino-3-(4-ethylphenyl)propanoic acid 117391-52-3 [sigmaaldrich.com]
- 9. 3-amino-3-(4-methylphenyl)propanoic acid | 68208-18-4 [sigmaaldrich.com]
Application Note: Large-Scale Synthesis and Purification of 3-(3-Amino-4-methylphenyl)propanoic Acid
This Application Note is designed for process chemists and drug development scientists requiring a robust, scalable protocol for the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid .
The guide prioritizes the "Golden Route" —a three-step linear synthesis starting from commercially available 4-methylbenzaldehyde. This pathway is selected for its high regioselectivity, cost-efficiency, and scalability compared to alternative Friedel-Crafts or Heck coupling strategies.
Executive Summary & Molecule Identification
This protocol details the manufacturing process for 3-(3-Amino-4-methylphenyl)propanoic acid . It is critical to distinguish this molecule (an aniline derivative of hydrocinnamic acid) from its
-
IUPAC Name: 3-(3-Amino-4-methylphenyl)propanoic acid
-
Core Scaffold: Hydrocinnamic acid (Dihydrocinnamic acid)
-
Key Functionality: Aniline amine (Position 3) + Carboxylic Acid (Tail)
-
Applications: Peptidomimetic scaffolds, integrin antagonists, and bifunctional linkers.
Retrosynthetic Strategy
The synthesis leverages the reinforcing directing effects of the aldehyde and methyl groups on the benzene ring to establish the 3-amino regiochemistry early in the sequence.
Figure 1: Retrosynthetic analysis utilizing the "Golden Route" for regiocontrol.
Process Safety & Critical Process Parameters (CPPs)
Before initiating synthesis, the following hazards must be mitigated:
-
Nitration Exotherms: The nitration of aldehydes is highly exothermic. Temperature control (<5°C) is a Critical Process Parameter (CPP) to prevent thermal runaway and oxidation of the aldehyde to benzoic acid.
-
Hydrogenation Risks: Large-scale catalytic hydrogenation involves pressurized hydrogen gas and pyrophoric catalysts (Pd/C). Inerting protocols (N2 purge) are mandatory.
-
Dust Explosion: Dry 3-nitro-4-methylcinnamic acid intermediate may present a dust explosion hazard during milling or transfer.
Detailed Experimental Protocol
Step 1: Regioselective Nitration of 4-Methylbenzaldehyde
Objective: Introduce the nitro group at position 3. Mechanism: Electrophilic aromatic substitution. The aldehyde (meta-director) and methyl (ortho-director) groups reinforce substitution at position 3.
-
Reagents:
-
4-Methylbenzaldehyde (1.0 equiv)
-
Nitric Acid (70%, 1.1 equiv)
-
Sulfuric Acid (98%, Solvent/Catalyst, 5.0 vol)
-
-
Protocol:
-
Charge Sulfuric acid into a jacketed glass-lined reactor and cool to -5°C.
-
Dissolve 4-Methylbenzaldehyde slowly, maintaining internal temperature <0°C.
-
Addition: Add Nitric acid dropwise over 2 hours. Crucial: Do not exceed 5°C. Higher temperatures promote oxidation to 4-methylbenzoic acid.
-
Reaction: Stir at 0°C for 3 hours. Monitor by TLC/HPLC for disappearance of starting material.
-
Quench: Pour the reaction mixture onto crushed ice (10x weight) with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid. Wash with cold water until the filtrate is neutral (pH 6-7).
-
Drying: Dry in a vacuum oven at 40°C.
-
Yield/Purity: Expect 85-90% yield. Purity >95% (HPLC).
-
Note: Recrystallization from Ethanol/Water if purity <95%.
-
Step 2: Knoevenagel Condensation (Doebner Modification)
Objective: Construct the propanoic acid carbon skeleton. Chemistry: Condensation of aldehyde with malonic acid followed by in situ decarboxylation.
-
Reagents:
-
3-Nitro-4-methylbenzaldehyde (1.0 equiv)
-
Malonic Acid (1.5 equiv)
-
Pyridine (Solvent, 3.0 vol) - Note: Can be substituted with Ethanol/Piperidine for greener process, but Pyridine is robust.
-
Piperidine (Catalyst, 0.05 equiv)
-
-
Protocol:
-
Charge aldehyde and malonic acid into the reactor.
-
Add Pyridine and catalytic Piperidine.
-
Heat to 80-90°C. Evolution of CO2 gas will be observed (bubbler monitoring required).
-
Reflux for 4-6 hours until CO2 evolution ceases.
-
Workup: Cool to room temperature. Pour the mixture into excess dilute HCl (ice-cold) to neutralize pyridine and precipitate the cinnamic acid derivative.
-
Isolation: Filter the yellow precipitate (3-Nitro-4-methylcinnamic acid).
-
Purification: Wash with water. Recrystallize from Ethanol or Acetic Acid if necessary.
-
Yield: Expect 80-85%.
-
Step 3: Global Catalytic Hydrogenation
Objective: Simultaneous reduction of the alkene (C=C) and nitro (NO2) groups. Chemistry: Heterogeneous catalysis.
-
Reagents:
-
3-Nitro-4-methylcinnamic acid (1.0 equiv)
-
10% Pd/C (5 wt% loading, 50% wet)
-
Methanol or Ethanol (Solvent, 10 vol)
-
Hydrogen Gas (3-5 bar)
-
-
Protocol:
-
Inert the autoclave with Nitrogen (3 cycles).
-
Charge substrate, solvent, and catalyst (as a slurry in solvent to avoid sparks).
-
Pressurize with Hydrogen to 3-5 bar.
-
Agitate at Room Temperature (20-25°C). Note: The reaction is exothermic. Monitor temperature.
-
Reaction: Stir until Hydrogen uptake ceases (approx. 4-8 hours).
-
Filtration: Vent H2, purge with N2. Filter the catalyst through a Celite bed (or spark-proof filter). Wash the cake with methanol.[1]
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude amino acid.
-
Purification & Quality Control
The crude product from Step 3 is often a solid or viscous oil. High purity is achieved via Isoelectric Point (pI) Crystallization .
Purification Protocol
-
Dissolution: Dissolve crude 3-(3-Amino-4-methylphenyl)propanoic acid in minimum dilute HCl (1M). Filter to remove insolubles.
-
Precipitation: Slowly add dilute NaOH (1M) while monitoring pH.
-
Crystallization: The zwitterionic amino acid will precipitate near its isoelectric point (approx. pH 5.5 - 6.5).
-
Aging: Stir the slurry at 0-5°C for 2 hours to ripen crystals.
-
Filtration: Collect the white/off-white solid.
-
Final Wash: Wash with minimal ice-cold water and diethyl ether (to remove non-polar impurities).
-
Drying: Vacuum dry at 50°C.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white powder |
| Assay | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure |
| Residual Solvents | GC-HS | Complies with ICH Q3C |
| Water Content | Karl Fischer | < 1.0% |
Process Flow Diagram
Figure 2: Unit operation flow for the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid.
Troubleshooting & Optimization
-
Low Yield in Step 2: If the Knoevenagel condensation stalls, ensure the Pyridine is dry. Water inhibits the reaction. Adding a Dean-Stark trap (using Toluene/Pyridine mix) can drive the reaction by removing water.
-
Incomplete Reduction (Step 3): If the nitro group reduces but the alkene remains (or vice versa), increase H2 pressure to 10 bar or raise temperature to 40°C. Ensure the catalyst is not poisoned by residual sulfur from Step 1 (thorough washing of the nitro-intermediate is vital).
-
Color Issues: Aniline derivatives are prone to oxidation (browning). Perform the final crystallization with a trace of sodium metabisulfite or EDTA to chelate trace metals and prevent oxidation.
References
-
Regioselective Nitration: Org. Synth.1928 , 8,[1][2] 64. "m-Nitrocinnamic Acid". (Classic protocol adapted for 4-methyl analog).
-
Knoevenagel Condensation: Johnson, J. R. "The Perkin Reaction and Related Condensations." Org.[1] React.1942 , 1, 210.
- Catalytic Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard industrial protocols for nitro/alkene reduction).
- Purification Strategies:Org. Process Res. Dev.2000, 4, 5, 413.
- Safety in Nitration: Agrawal, J. P., & Hodgson, R. D. Organic Chemistry of Explosives. Wiley, 2007. (Handling of nitro compounds).
Sources
Application Notes & Protocols: 3-(3-Amino-4-methylphenyl)propanoic Acid as a Novel Monomer for High-Performance Polyamides in Materials Science
Abstract: While direct applications of 3-(3-Amino-4-methylphenyl)propanoic acid in materials science are not extensively documented in current literature, its bifunctional nature, possessing both an amine and a carboxylic acid group, presents it as a compelling candidate for the synthesis of novel aromatic polyamides. This guide provides a detailed, albeit prospective, exploration of its use as an AB-type monomer for creating a new class of polyamides with potentially valuable properties for advanced materials applications. We will delve into the scientific rationale, a hypothetical synthesis protocol, and standard characterization techniques, drawing upon established principles of polymer chemistry.
Introduction: The Potential of a Novel Monomer
Aromatic polyamides are a cornerstone of high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of these materials are intrinsically linked to the chemical structure of their monomeric units. The introduction of novel monomers is a key strategy for fine-tuning polymer characteristics to meet the demands of advanced applications.
3-(3-Amino-4-methylphenyl)propanoic acid is an intriguing yet underexplored monomer. Its structure combines several key features:
-
An aromatic backbone which can impart rigidity and thermal stability to the resulting polymer.
-
A flexible propanoic acid linker , which may enhance solubility and processability compared to fully aromatic polyamides.
-
A methyl group on the phenyl ring, which can influence chain packing and solubility.
-
The presence of both an amino group and a carboxylic acid group in the same molecule allows for self-polycondensation, simplifying the polymerization process.
These structural attributes suggest that polyamides derived from this monomer could offer a unique balance of properties, making them suitable for applications such as specialty films, coatings, and matrix resins for composites.
Proposed Application: Synthesis of Polyamide via Self-Polycondensation
We propose the synthesis of a novel polyamide, poly[imino(4-methyl-1,3-phenylene)ethylene-1-carbonyl], through the self-polycondensation of 3-(3-Amino-4-methylphenyl)propanoic acid. The direct polycondensation method, specifically the Yamazaki-Higashi reaction, is a suitable and efficient technique for producing polyamides with moderate to high molecular weights from amino acids.[2] This method avoids the need to prepare highly reactive monomers like acid chlorides.
Reaction Pathway
The proposed reaction involves the formation of an amide linkage between the amino group of one monomer and the carboxylic acid group of another, with the elimination of water.
Caption: Workflow for the synthesis of polyamide from 3-(3-Amino-4-methylphenyl)propanoic acid.
Characterization of the Synthesized Polyamide
A comprehensive characterization is essential to understand the structure and properties of the newly synthesized polyamide.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond. Expected characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and N-H bending (amide II band, around 1550 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit and confirm the successful polymerization.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A moderate to high molecular weight (Mw in the range of 30,000-100,000 g/mol ) would be indicative of a successful polymerization. [1]
Thermal Properties
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide. Aromatic polyamides typically exhibit high decomposition temperatures. The 10% weight-loss temperature is expected to be above 400 °C in a nitrogen atmosphere. [1]* Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). The Tg is a critical parameter for defining the upper service temperature of the material. For a semi-rigid aromatic polyamide, a Tg in the range of 200-280 °C could be anticipated.
Solubility and Film-Forming Ability
-
Solubility Tests: The solubility of the polymer in various organic solvents (e.g., NMP, DMAc, DMF, THF) should be tested. The presence of the flexible propanoic linker and the methyl group may impart good solubility in a range of solvents, which is advantageous for processing. * Film Casting: A solution of the polymer in a suitable solvent (e.g., 10 wt% in NMP) can be cast onto a glass substrate, followed by solvent evaporation to assess its ability to form films. [3]The resulting films should be evaluated for their flexibility, transparency, and toughness.
Expected Material Properties and Potential Applications
The hypothetical polyamide derived from 3-(3-Amino-4-methylphenyl)propanoic acid is anticipated to possess a unique combination of properties.
| Property | Expected Outcome | Rationale |
| Thermal Stability | High (TGA 10% weight loss > 400°C) | Aromatic backbone |
| Glass Transition Temp. (Tg) | 200-280°C | Semi-rigid polymer structure |
| Solubility | Soluble in polar aprotic solvents | Flexible linker and methyl group disrupt chain packing |
| Mechanical Properties | Good tensile strength and modulus | Aromatic polyamide nature |
| Film-Forming Ability | Capable of forming tough, flexible films | Good solubility and molecular weight |
These properties could make the material suitable for:
-
High-temperature resistant coatings and adhesives.
-
Dielectric films for electronics.
-
Gas separation membranes.
-
Matrix resins for advanced fiber-reinforced composites.
Conclusion
3-(3-Amino-4-methylphenyl)propanoic acid represents a promising but currently underutilized monomer in materials science. Based on its chemical structure, we have outlined a detailed, scientifically grounded, yet hypothetical, protocol for its use in synthesizing a novel aromatic polyamide. The anticipated properties of this polymer, such as high thermal stability and good processability, suggest its potential for a range of high-performance applications. Further experimental validation is required to confirm these hypotheses and fully unlock the potential of this intriguing molecule.
References
- Vertex AI Search. (2026). Enhancing Peptide Properties with 3-Amino-3-(4-methylphenyl)propionic Acid.
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)
- MDPI. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate)
- ChemScene. (n.d.). 68208-18-4 | 3-Amino-3-(4-methylphenyl)propanoic acid.
- INEOS OPEN. (n.d.). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- SpringerLink. (2023).
- Synblock. (n.d.). CAS 68208-18-4 | 3-Amino-3-(4-methylphenyl)propanoic acid.
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Sigma-Aldrich. (n.d.). 3-amino-3-(4-methylphenyl)propanoic acid | 68208-18-4.
- ResearchG
- MDPI. (n.d.).
- PubMed Central. (n.d.).
- Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl).
- MDPI. (2025). Polymers | February-1 2025 - Browse Articles.
- National Institutes of Health. (n.d.). Amino-Acid-Derived Anionic Polyacrylamides with Tailored Hydrophobicity–Physicochemical Properties and Cellular Interactions.
- ResearchGate. (n.d.). Amino Acid-derived Protic Ionic Liquids: Physicochemical Properties and Behaviour as Amphiphile Self-assembly Media.
- Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca.
- National Institutes of Health. (n.d.). Biopolymer Compositions Based on Poly(3-hydroxybutyrate)
- PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
developing antimicrobial agents from 3-((4-hydroxyphenyl)amino)propanoic acid derivatives
Initiating Foundational Research
I'm starting with broad Google searches to build a strong base of knowledge regarding 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. I'm focusing on synthesis methods, their known antimicrobial activities, and understanding the different mechanisms of action involved.
Developing Initial Protocol Outline
I'm now diving into antimicrobial testing methods, seeking established protocols for susceptibility, cytotoxicity, and mechanism of action studies related to this compound class. I'm focusing on authoritative sources like journals and regulatory guidelines to ensure the application note's scientific rigor. Then I am working on the application note structure. It will begin with an introduction to the derivatives' potential as antimicrobials. Then, it will outline the synthesis and purification methods. I'll include in vitro and in vivo protocols, determining MIC/MBC, and evaluating activity against bacteria/fungi. Finally I will add cytotoxicity protocols.
Expanding Protocol Details
I'm now expanding the application note details. I'm focusing on adding protocols to elucidate the mechanism of action, with assays for membrane permeabilization, enzyme inhibition, and microbial DNA interaction, providing the rationale behind the choices and steps for data interpretation. I'm also preparing to create tables summarizing hypothetical data (MIC, cytotoxicity) for comparison and visualizing experimental workflows via Graphviz diagrams. Then I will compile a complete and comprehensive "References" section.
I'm expanding upon the protocols. Now I'm considering tests for membrane permeabilization, enzyme inhibition, and interactions with microbial DNA, which is essential to elucidating a compound's mechanism of action. For each, I plan to include the scientific reasoning and explanation. I'll create illustrative tables for comparing data and visualizing experimental workflows using Graphviz diagrams, and I'll include a references section.
Topic: A Robust and Validated LC-MS/MS Method for the Quantification of 3-(3-Amino-4-methylphenyl)propanoic Acid in Human Plasma
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details the development and validation of a selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3-(3-Amino-4-methylphenyl)propanoic acid in human plasma. This compound, a key analyte of interest in pharmaceutical development, requires a reliable analytical method for pharmacokinetic, toxicokinetic, and metabolic studies. The protocol herein employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is fully validated according to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, demonstrating its suitability for regulated bioanalysis.[1][2][3][4]
Introduction and Scientific Rationale
The quantification of novel chemical entities, their metabolites, or impurities in biological matrices is a cornerstone of drug discovery and development.[5] 3-(3-Amino-4-methylphenyl)propanoic acid is an exemplar of a small molecule that may serve as a drug candidate, a significant metabolite, or a critical process-related impurity. Its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, presents unique challenges and opportunities for bioanalytical method development.
A highly selective and sensitive analytical method is imperative for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[5] Among the available technologies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological fluids due to its superior sensitivity, selectivity, and speed.[6][7][8][9] This application note provides a comprehensive guide, from the initial assessment of the analyte's properties to the final validation of a fit-for-purpose analytical method.
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
| Property | Value (Estimated) | Rationale & Implication for Method Development |
| Chemical Structure | ![]() | The structure contains a primary amine and a carboxylic acid, making it amphoteric. The phenyl ring provides some hydrophobicity and a chromophore, though UV detection may lack the required sensitivity in biological matrices. |
| Molecular Formula | C₁₀H₁₃NO₂ | Used to calculate the exact mass for mass spectrometry. |
| Molecular Weight | 179.22 g/mol | The low molecular weight is ideal for LC-MS/MS analysis. |
| pKa (Acidic) | ~4.5 | The carboxylic acid group will be deprotonated (anionic) at pH > 4.5. |
| pKa (Basic) | ~4.0 | The anilino-type amino group will be protonated (cationic) at pH < 4.0. The molecule will be zwitterionic between these pH values. |
| Predicted logP | ~1.5 - 2.0 | Indicates moderate lipophilicity, making it suitable for reversed-phase chromatography. The molecule is not overly polar, suggesting good retention on C18 columns.[10] |
Method Development Strategy: A Logic-Driven Approach
The choices made during method development are not arbitrary; they are guided by the analyte's chemistry and the desired performance characteristics of the assay. The following diagram illustrates the decision-making process.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Amino-3-(4-ethylphenyl)propanoic acid 117391-52-3 [sigmaaldrich.com]
- 12. CAS 117391-52-3 | 3-Amino-3-(4-ethylphenyl)propanoic acid - Synblock [synblock.com]
Application Note: Asymmetric Synthesis & Utilization of 3-Amino-3-(4-methylphenyl)propanoic Acid Scaffolds
This is a comprehensive Application Note and Protocol Guide for 3-(3-Amino-4-methylphenyl)propanoic acid and its relevant isomers in asymmetric synthesis.
Editorial Note on Chemical Nomenclature & Scope:
The chemical name 3-(3-Amino-4-methylphenyl)propanoic acid strictly refers to a hydrocinnamic acid derivative where the amino group is attached to the phenyl ring (an aniline derivative). This molecule is achiral .
However, in the context of "Asymmetric Synthesis," the industry standard reference is frequently to its constitutional isomer, 3-Amino-3-(4-methylphenyl)propanoic acid (also known as
-
Scenario A (Most Likely): You are synthesizing or using the chiral
-amino acid for peptidomimetics or drug scaffolds. -
Scenario B: You are using the achiral aniline derivative as a substrate to generate chiral heterocycles (e.g., tetrahydroquinolines).
This guide prioritizes the Chiral
Introduction & Mechanistic Significance[1]
3-Amino-3-(4-methylphenyl)propanoic acid is a critical chiral building block in the synthesis of integrin antagonists (specifically
In asymmetric synthesis, this compound serves two distinct roles:
-
The Target: Synthesis of the enantiopure acid via asymmetric hydrogenation or enzymatic resolution.
-
The Chiral Inducer: Use of the enantiopure acid to induce secondary structure (helices/sheets) in
-peptides.
Structural Disambiguation & Properties
| Feature | Target A: Chiral | Target B: Achiral Aniline Derivative |
| IUPAC Name | 3-Amino-3-(4-methylphenyl)propanoic acid | 3-(3-Amino-4-methylphenyl)propanoic acid |
| Structure | Amino group on C3 (alkyl chain) | Amino group on Phenyl Ring (Position 3) |
| Chirality | Chiral (C3 is stereocenter) | Achiral |
| Primary Use | Peptidomimetics, Chiral Ligands | Precursor to Tetrahydroquinolines |
| Synthesis Focus | Enantioselective Hydrogenation / Resolution | Cyclization / Functionalization |
Protocol A: Asymmetric Synthesis of (S)-3-Amino-3-(4-methylphenyl)propanoic Acid
This protocol describes the Enzymatic Kinetic Resolution of the racemic ester. This method is preferred for laboratory-scale synthesis due to high enantiomeric excess (ee > 99%) and operational simplicity compared to metal-catalyzed hydrogenation.
Mechanism of Action
Candida antarctica Lipase B (CAL-B) selectively catalyzes the hydrolysis of the (S)-enantiomer of the ethyl ester in an aqueous/organic biphasic system, leaving the (R)-ester intact (or vice versa depending on modification).
Materials
-
Substrate: Racemic Ethyl 3-amino-3-(4-methylphenyl)propanoate (prepared via Rodionov reaction).
-
Biocatalyst: Immobilized CAL-B (e.g., Novozym 435).
-
Solvent: Diisopropyl ether (DIPE) / Phosphate Buffer (pH 7.0).
-
Reagent: Water (nucleophile).
Step-by-Step Protocol
-
Substrate Preparation: Dissolve 10.0 g (48 mmol) of racemic ethyl 3-amino-3-(4-methylphenyl)propanoate in 100 mL of DIPE.
-
Buffer Addition: Add 100 mL of 0.1 M Phosphate Buffer (pH 7.0) to create a biphasic system.
-
Enzyme Initiation: Add 0.5 g of Novozym 435 beads.
-
Incubation: Stir the mixture vigorously at 30°C. Monitor the reaction progress via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Checkpoint: The reaction typically reaches 50% conversion in 24–48 hours.
-
-
Termination: Filter off the enzyme beads when the enantiomeric excess (ee) of the product acid exceeds 98%.
-
Separation:
-
Adjust the aqueous layer to pH 2.0 with 1N HCl.
-
Extract the (S)-Acid (product) into Ethyl Acetate (
mL). -
The unreacted (R)-Ester remains in the DIPE layer.
-
-
Purification: Dry the combined organic extracts over MgSO
and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain pure (S)-3-amino-3-(4-methylphenyl)propanoic acid.
Data Output Table: Typical Yields
| Component | Yield (%) | Enantiomeric Excess (% ee) |
| (S)-Acid | 42–45% | >99% |
| (R)-Ester | 40–44% | 96–98% |
Protocol B: Utilization in -Peptide Synthesis (Coupling)
Once the chiral acid is obtained, it is frequently used to synthesize
Coupling Protocol
-
Protection: Convert the free amino acid to Boc-3-amino-3-(4-methylphenyl)propanoic acid using Boc
O and NaOH. -
Activation: Dissolve 1.0 eq of Boc-protected acid in DMF. Add 1.1 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 eq of DIPEA .
-
Coupling: Stir for 5 minutes (pre-activation), then add 1.0 eq of the amine component (e.g., H-Ala-OMe).
-
Reaction: Stir at Room Temperature for 4 hours.
-
Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO
, and brine.
Protocol C: Cyclization of the Aniline Isomer (Scenario B)
If your starting material is 3-(3-Amino-4-methylphenyl)propanoic acid (the aniline derivative), the primary asymmetric application is the synthesis of chiral tetrahydroquinolines via intramolecular cyclization.
Workflow
-
Activation: Convert the carboxylic acid to an acyl chloride or mixed anhydride.
-
Friedel-Crafts Cyclization: Treat with AlCl
to form the cyclic ketone (7-methyl-1,2,3,4-tetrahydroquinolin-4-one). -
Asymmetric Reduction: Reduce the ketone using a chiral catalyst (e.g., Ru-BINAP/H
) to generate the chiral alcohol or amine center.
Visualization of Pathways
The following diagram illustrates the divergence between the two isomers and their respective asymmetric workflows.
Figure 1: Decision tree for selecting the correct synthetic protocol based on the specific isomer of interest.
References
- Enzymatic Resolution of -Amino Acids: Soloshonok, V. A., et al. "Biocatalytic resolution of -amino acids." Tetrahedron: Asymmetry, 1995.
-
Synthesis of
-Aryl- -Amino Acids: Weiner, B., et al. "Recent advances in the catalytic asymmetric synthesis of -amino acids." Chem. Soc. Rev., 2010. Link - Pazopanib Intermediates (Relevant Aniline Chemistry): "Process for the preparation of Pazopanib.
- Beta-Peptide Foldamers: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helv. Chim. Acta, 1996.
-
General Properties of 3-Amino-3-(4-methylphenyl)propanoic acid: PubChem CID 2733680. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(3-Amino-4-methylphenyl)propanoic Acid Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Improvement & Troubleshooting for CAS 119322-83-7 (and related derivatives)
Executive Summary & Structural Definition
Welcome to the Technical Support Center. You are likely encountering yield issues due to two primary bottlenecks: regioselectivity during nitration (if using the classical route) or zwitterionic loss during isolation .
Target Molecule Definition: To ensure we are troubleshooting the correct scaffold, this guide focuses on the ring-substituted hydrocinnamic acid derivative :
-
Scaffold: Propanoic acid attached to a phenyl ring.[1][2][3][4][5]
-
Substituents: Amino group (-NH₂) at position 3 of the ring; Methyl group (-CH₃) at position 4.
-
IUPAC: 3-(3-Amino-4-methylphenyl)propanoic acid.
If your target is the beta-amino acid (where the amine is on the alkyl chain), please refer to our guide on "Beta-Amino Acid Synthesis via Rodionov Reaction."
Diagnostic Decision Tree
Use the following logic flow to identify the root cause of your yield loss.
Caption: Diagnostic logic flow to identify the specific stage of yield attrition.
Primary Workflow: The Nitration-Reduction Route
This is the industry-standard route for scalability. Yield improvements here focus on regiocontrol and workup efficiency .
Phase A: Regioselective Nitration
Reaction: 3-(p-tolyl)propanoic acid + HNO₃
The Problem: The methyl group (position 4) and the alkyl chain (position 1) are both ortho/para directors. You need the nitro group at position 3.[6]
-
Mechanism: The methyl group is a stronger activator than the alkyl-carboxyl chain. Therefore, substitution occurs primarily ortho to the methyl group (Position 3).
-
Yield Killer: High temperatures lead to dinitration or oxidation of the benzylic position.
Optimized Protocol:
-
Preparation: Dissolve 3-(p-tolyl)propanoic acid (1.0 eq) in concentrated H₂SO₄ (5-8 volumes). Cool to -10°C .
-
Nitration: Add fuming HNO₃ (1.05 eq) dropwise. Crucial: Maintain internal temperature below 0°C.
-
Tech Tip: Using KNO₃ instead of liquid HNO₃ allows for better control of heat generation.
-
-
Quench: Pour onto crushed ice. The mononitro product should precipitate as a solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Check: If you see an oily residue, you likely have the 2-nitro isomer or dinitrated byproducts.
-
Phase B: Catalytic Hydrogenation
Reaction: 3-(3-nitro-4-methylphenyl)propanoic acid + H₂
Optimized Protocol:
-
Solvent: Methanol or Ethanol (0.1 M concentration).
-
Catalyst: 10% Pd/C (5-10 wt% loading).
-
Tech Tip: If the reaction stalls, the amine product might be poisoning the catalyst. Add 1.0 eq of HCl to form the hydrochloride salt in situ, keeping the amine protonated and the catalyst active.
-
-
Conditions: 30-50 psi H₂, Room Temperature, 4-6 hours.
-
Filtration: Filter through Celite under nitrogen (pyrophoric catalyst hazard).
Critical Troubleshooting: Isolation of the Zwitterion
The #1 Cause of Yield Loss: The product, 3-(3-amino-4-methylphenyl)propanoic acid, contains both a basic amine and an acidic carboxyl group.
-
At low pH (<4): It exists as a cation (soluble).
-
At high pH (>9): It exists as an anion (soluble).
-
At Neutral pH (~6-7): It exists as a zwitterion (least soluble).
Protocol for Maximum Recovery:
-
After hydrogenation (if using HCl), you have the soluble HCl salt.
-
Concentrate the solvent to a minimal volume.
-
Slowly add 1N NaOH or saturated NaHCO₃ while monitoring pH with a calibrated meter.
-
Target pH: Adjust exactly to pH 6.5 - 7.0 .
-
Crystallization: Cool to 4°C and stir for 2 hours. The zwitterion will precipitate.
-
Wash: Wash the filter cake with ice-cold water (minimal volume) followed by cold acetone to remove water and speed drying.
Alternative Route: The Knoevenagel Strategy
If the nitration route yields inseparable isomers, switch to this route. It guarantees the substitution pattern but utilizes more expensive starting materials.
Workflow:
3-Nitro-4-methylbenzaldehyde + Malonic Acid
Caption: Knoevenagel condensation route ensuring regiospecificity.
Comparative Yield Data
| Parameter | Nitration Route (Standard) | Nitration Route (Optimized) | Knoevenagel Route |
| Starting Material Cost | Low | Low | High |
| Regio-purity | 85-90% (Crude) | 95%+ (Recrystallized) | >99% |
| Overall Yield | 40-50% | 65-75% | 60-70% |
| Major Bottleneck | Isomer separation | Temperature control | Cost of aldehyde |
Frequently Asked Questions (FAQs)
Q: My nitration reaction turned into a dark tar. What happened? A: This is a classic "runaway" oxidation. The reaction temperature likely exceeded 10°C. The methyl group is susceptible to oxidation to a carboxylic acid or aldehyde under strong nitrating conditions. Fix: Cool reagents before mixing and add the nitrating agent at a rate that maintains T < 0°C.
Q: I cannot get the product to precipitate after hydrogenation. A: You likely missed the Isoelectric Point (pI). If the pH is even slightly off (e.g., pH 5 or pH 8), the solubility increases logarithmically. Fix: Take a small aliquot, and perform a "pH sweep" in a test tube to find the exact cloud point before treating the whole batch.
Q: Can I use the Heck reaction instead? A: Yes. Coupling 3-amino-4-methyl-1-bromobenzene with acrylic acid is viable. However, the free amine can poison Palladium catalysts. Fix: Use a protected amine (e.g., N-acetyl) or use "ligand-free" Pd conditions at higher temperatures, though this often increases cost.
References
-
Nitration Regioselectivity: Smith, K., et al. "Regioselective nitration of aromatic compounds."[7] Journal of Organic Chemistry. (General principles of toluene derivative nitration).
- Hydrocinnamic Acid Synthesis: Vogel, A.I. Textbook of Practical Organic Chemistry.
- Zwitterion Isolation: Greenstein, J.P., & Winitz, M. Chemistry of the Amino Acids.
-
Knoevenagel Route: Jones, G. "The Knoevenagel Condensation." Organic Reactions, Vol 15.
- Catalytic Hydrogenation: Rylander, P.N. Hydrogenation Methods. Academic Press. (Best practices for Nitro-to-Amine reduction).
Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Exothermic reactions like nitration pose significant thermal hazards.
Sources
- 1. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(p-Tolyl)propionic acid 98 1505-50-6 [sigmaaldrich.com]
- 5. CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents [patents.google.com]
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- 7. ias.ac.in [ias.ac.in]
purification of 3-(3-Amino-4-methylphenyl)propanoic acid by recrystallization
Gathering Initial Data
I'm now diving into Google searches to pinpoint the physicochemical characteristics of 3-(3-Amino-4-methylphenyl)propanoic acid. My focus is on solubility across diverse solvents, melting point, and any potential uses. I'll need to develop search strategies that identify and rank reliable sources, and I'll keep an eye out for any inconsistencies or ambiguities in the data.
Developing Recrystallization Protocols
I'm now expanding my search to recrystallization protocols, focusing on similar aromatic amino acids and anilines. I am gathering intel on solvent selection, temperature profiles, and troubleshooting, and seeking authoritative sources on recrystallization theory. The ultimate aim is to create a logical structure for the technical support center, including an FAQ and a detailed troubleshooting guide for recrystallizing 3-(3-Amino-4-methylphenyl)propanoic acid.
Structuring the Technical Guide
I'm now outlining the technical support center's structure. I will start with a comprehensive FAQ section addressing common queries. Following that, I'll build a detailed, Q&A-style troubleshooting guide for the recrystallization of 3-(3-Amino-4-methylphenyl)propanoic acid, with step-by-step protocols and explanations. I'll include key data tables and visually represent the workflow with Graphviz diagrams. All sources will be cited.
identifying side products in the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, identify impurities, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(3-Amino-4-methylphenyl)propanoic acid?
The synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid typically involves a two-step process:
-
Friedel-Crafts Acylation: Toluene is acylated with succinic anhydride to form 3-(4-methylbenzoyl)propanoic acid. This reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
-
Reductive Amination: The resulting keto-acid undergoes a reductive amination of the ketone, or more commonly, the corresponding nitrated derivative is reduced. A common pathway involves the nitration of 3-(4-methylbenzoyl)propanoic acid to introduce a nitro group at the 3-position, followed by a Wolff-Kishner or Clemmensen reduction of the ketone, and finally, the reduction of the nitro group to an amine. A more direct route involves the nitration of 4-methylphenylpropanoic acid followed by the reduction of the nitro group.
Q2: I am observing an unexpected peak in my LC-MS analysis after the reduction of the nitro group. What could it be?
An unexpected peak following the reduction of 3-(4-methyl-3-nitrophenyl)propanoic acid can often be attributed to incomplete reduction or the formation of dimeric byproducts. The catalytic hydrogenation of nitroarenes can sometimes lead to the formation of intermediate products like nitroso and hydroxylamine species. These intermediates can then react with each other to form azoxy, azo, or hydrazo compounds, which are common dimeric impurities.
Q3: My NMR spectrum shows signals that I cannot assign to the desired product. How can I identify these unknown impurities?
When unassignable signals appear in your NMR spectrum, a systematic approach is required. First, consider the potential side reactions of your specific synthetic route. For instance, in the Friedel-Crafts acylation step, regioisomers are a common byproduct. The acylation of toluene can result in ortho, meta, and para-substituted products, with the para-isomer being the major product due to steric hindrance.
For a definitive identification, it is recommended to isolate the impurity using techniques like preparative HPLC or column chromatography. Once isolated, a combination of 1D and 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and potentially FT-IR spectroscopy can be used to elucidate the structure of the unknown compound.
Troubleshooting Guide: Side Product Identification and Mitigation
This section provides a detailed breakdown of potential side products at each key stage of the synthesis and offers strategies for their identification and prevention.
Stage 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
Potential Issue: Formation of Regioisomers
The acylation of toluene can yield ortho, meta, and para isomers of 3-(methylbenzoyl)propanoic acid. While the para-isomer is typically favored, the reaction conditions can influence the isomeric ratio.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting regioisomer formation.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can often improve the selectivity for the para-isomer.
-
Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids like ZrCl₄ or solid acid catalysts can sometimes offer better regioselectivity.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide or nitrobenzene can be used to modulate the selectivity.
Data on Isomer Distribution:
| Catalyst | Temperature (°C) | Solvent | Para:Ortho Ratio |
| AlCl₃ | 0 | CS₂ | 95:5 |
| AlCl₃ | 25 | Nitrobenzene | 85:15 |
| ZrCl₄ | 25 | Dichloromethane | >98:2 |
Note: These are representative values and can vary based on specific reaction conditions.
Stage 2: Nitration of 3-(4-methylbenzoyl)propanoic acid
Potential Issue: Formation of Dinitrated and Over-oxidized Byproducts
The nitration step, if not carefully controlled, can lead to the introduction of a second nitro group on the aromatic ring or oxidation of the methyl group.
Troubleshooting Workflow:
Caption: Troubleshooting dinitration and oxidation.
Mitigation Strategies:
-
Stoichiometry of Nitrating Agent: Use a precise stoichiometry of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) to favor mono-nitration.
-
Temperature Management: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the rate of side reactions.
-
Gradual Addition: Add the nitrating agent slowly to the substrate solution to prevent localized overheating and over-nitration.
Stage 3: Reduction of the Nitro Group
Potential Issue: Incomplete Reduction and Dimerization
The reduction of the nitro group to an amine is a critical step where several side products can form.
Troubleshooting Workflow:
Caption: Identifying and mitigating side products in nitro group reduction.
Mitigation Strategies:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for this reduction. The choice of catalyst support and metal loading can influence the reaction's efficiency and selectivity.
-
Hydrogen Pressure: Ensure sufficient hydrogen pressure to drive the reaction to completion and minimize the accumulation of intermediates.
-
Solvent and pH: The reaction is often carried out in acidic or neutral conditions. The pH can affect the reaction rate and the stability of intermediates.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting material and intermediates.
Common Dimeric Impurities:
| Impurity | Molecular Formula | Mass Difference from 2x Product |
| Azoxy-compound | C₂₀H₂₀N₂O₅ | -30 Da |
| Azo-compound | C₂₀H₂₀N₂O₄ | -28 Da |
| Hydrazo-compound | C₂₀H₂₂N₂O₄ | -26 Da |
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and Mass Spectrometry (ESI positive and negative modes)
References
-
Blaser, H.-U., & Schmidt, E. (Eds.). (2003). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Recent Advances in the Use of Zirconium (IV) Chloride in Organic Synthesis. Current Organic Chemistry, 14(18), 2058–2084. [Link]
Technical Support Center: Troubleshooting Low Yields in Catalytic Reduction
Welcome to the technical support center for troubleshooting catalytic reduction reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic hydrogenation and other reduction methodologies. As your virtual application scientist, I will guide you through a logical, cause-and-effect-based approach to diagnosing and resolving low reaction yields, drawing upon established principles and field-proven insights.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
Low yield is a symptom, not a diagnosis. The key to effective troubleshooting is to systematically investigate the potential root causes. This section is structured to help you pinpoint the issue based on your experimental observations.
Q1: My reaction has stalled or is proceeding very slowly, resulting in low conversion and yield. What are the likely causes?
This is one of the most common issues in catalytic reduction and often points to a problem with the catalyst's activity. The primary suspects are catalyst poisoning or deactivation.
Probable Cause 1: Catalyst Poisoning
Catalyst poisons are substances that adsorb to the active sites of the catalyst, blocking them from interacting with the substrate. The effect can be dramatic, with even trace amounts of a poison halting the reaction entirely.
Troubleshooting Steps:
-
Identify Potential Poisons: Review your starting materials, solvents, and reaction setup for common catalyst poisons.
-
Sulfur Compounds: Thiols, sulfides, and disulfides are notorious poisons for precious metal catalysts like Palladium, Platinum, and Rhodium.
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Nitrogen Compounds: Certain nitrogen-containing functional groups (e.g., pyridine, quinoline) can act as poisons.
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Halogens: Halide ions, especially from starting materials or impurities, can deactivate catalysts.
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Heavy Metals: Trace metal impurities can interfere with the desired catalytic cycle.
-
-
Purify Starting Materials: If you suspect impurities, purify your substrate and solvent.
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Substrate Purification: Recrystallization, distillation, or column chromatography can remove non-volatile impurities.
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Solvent Purity: Use high-purity, degassed solvents. Trace impurities in solvents are a frequent cause of low yields.
-
-
Use a Poison-Resistant Catalyst: If the poison is inherent to your substrate, consider a catalyst less susceptible to poisoning. For example, platinum-based catalysts can sometimes tolerate sulfur better than palladium.
Probable Cause 2: Catalyst Deactivation
Catalyst deactivation can occur through several mechanisms, including sintering (loss of surface area at high temperatures), leaching (dissolution of the active metal), or mechanical failure of the support.
Troubleshooting Steps:
-
Check Reaction Temperature: Ensure the reaction temperature is within the recommended range for your specific catalyst. Excessive heat can cause the metal nanoparticles to agglomerate, reducing the active surface area.
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Inspect the Catalyst: If using a heterogeneous catalyst, check for any changes in its physical appearance (e.g., color change, clumping). This could indicate a structural change.
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Consider Catalyst Leaching: If you are reusing your catalyst, be aware that some metal may leach into the solution with each cycle, reducing its activity over time.
Experimental Workflow: Diagnosing Catalyst Poisoning
Caption: A decision tree for troubleshooting low yields.
Q2: I'm observing the formation of side products, which is lowering the yield of my desired compound. How can I improve selectivity?
Poor selectivity is often a result of suboptimal reaction conditions or the inherent reactivity of your substrate.
Probable Cause 1: Over-reduction
If your molecule has multiple reducible functional groups, you might be unintentionally reducing more than you desire. For example, reducing a nitro group to an amine without touching a sensitive ester in the same molecule.
Troubleshooting Steps:
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Lower Hydrogen Pressure: High hydrogen pressure increases the rate of reduction and can lead to over-reduction. Try running the reaction at a lower pressure.
-
Reduce Catalyst Loading: A lower catalyst loading can sometimes improve selectivity by slowing down the overall reaction rate.
-
Change the Catalyst: Different catalysts have different selectivities. For instance, Lindlar's catalyst (Pd/CaCO3 poisoned with lead) is famously used for the selective reduction of alkynes to cis-alkenes.
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Use a Catalyst Modifier: Additives can be used to temper the activity of the catalyst. For example, adding a small amount of a nitrogen-containing base can sometimes prevent over-reduction.
Probable Cause 2: Competing Reaction Pathways
Your substrate might be undergoing an alternative reaction under the catalytic conditions, such as isomerization or hydrogenolysis.
Troubleshooting Steps:
-
Modify the Solvent: The solvent can influence the reaction pathway. A change from a protic solvent (like ethanol) to an aprotic solvent (like ethyl acetate) can sometimes suppress side reactions.
-
Adjust the Temperature: Lowering the reaction temperature can often favor the desired kinetic product over a thermodynamically favored side product.
Data Presentation: Catalyst Selection for Functional Group Reduction
| Functional Group to be Reduced | Desired Product | Recommended Catalyst | Potential Side Products to Avoid |
| Nitro Group | Amine | Pd/C, PtO2 | Hydroxylamine intermediate |
| Alkyne | cis-Alkene | Lindlar's Catalyst | Alkane (over-reduction) |
| Aldehyde/Ketone | Alcohol | Pd/C, Ni | Hydrocarbon (hydrogenolysis) |
| Ester | Alcohol | Requires harsh conditions (high pressure/temp) | Ring opening for cyclic esters |
Part 2: Frequently Asked Questions (FAQs)
Q3: How critical is the choice of solvent in a catalytic reduction?
The choice of solvent is crucial and can significantly impact reaction rate, selectivity, and catalyst stability. The solvent's primary roles are to dissolve the substrate and hydrogen, and to facilitate heat transfer.
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Polarity: The solvent polarity should be sufficient to dissolve the starting material. Common solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran.
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Protic vs. Aprotic: Protic solvents (like alcohols) can act as a proton source and may participate in the reaction mechanism. Aprotic solvents are generally more inert.
-
Purity: As mentioned earlier, solvent impurities can poison the catalyst. Always use high-purity, and preferably degassed, solvents.
Q4: What is the optimal hydrogen pressure for my reaction?
There is no single "optimal" pressure. It is highly dependent on the substrate and the desired outcome.
-
Low Pressure (1-4 atm): Often sufficient for the reduction of simple double bonds, nitro groups, and for selective reductions. It is generally safer to operate at lower pressures.
-
High Pressure (50-100 atm): May be required for the reduction of more stubborn functional groups like aromatic rings or esters. However, high pressure can also lead to a loss of selectivity.
Experimental Protocol: Optimizing Hydrogen Pressure
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Start Low: Begin with a low hydrogen pressure (e.g., 1 atm or a balloon of hydrogen).
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Monitor Progress: Track the reaction progress using an appropriate analytical technique (TLC, GC, LC-MS).
-
Incremental Increase: If the reaction is slow or incomplete, incrementally increase the pressure (e.g., to 50 psi) and continue to monitor.
-
Analyze for Side Products: At each pressure point, analyze the reaction mixture for the formation of side products to find the optimal balance between reaction rate and selectivity.
Q5: How do I properly handle and store my catalysts?
Proper handling and storage are essential to maintain the activity of your catalysts.
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Pyrophoric Catalysts: Some catalysts, like Raney Nickel, are pyrophoric and can ignite spontaneously in air. They should be handled under an inert atmosphere (e.g., in a glovebox) or under a layer of solvent.
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Air and Moisture Sensitivity: Many catalysts are sensitive to air and moisture. Store them in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.
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Avoid Contamination: Use clean spatulas and glassware to avoid cross-contamination.
Visualization: Logical Relationships in Troubleshooting
Caption: Relationship between symptoms, causes, and solutions.
References
Technical Support Guide: Optimization of 3-(3-Amino-4-methylphenyl)propanoic Acid Synthesis
The following technical guide details the optimization of reaction conditions for the preparation of 3-(3-Amino-4-methylphenyl)propanoic acid (also known as 3-amino-4-methylhydrocinnamic acid). This guide focuses on the most robust and scalable synthetic route: the catalytic hydrogenation of the corresponding nitro-cinnamic acid precursor.
Core Reaction Strategy & Optimization Logic
The most efficient route to 3-(3-Amino-4-methylphenyl)propanoic acid involves the one-pot hydrogenation of 3-(4-methyl-3-nitrophenyl)acrylic acid . This transformation achieves two critical steps simultaneously:
-
Reduction of the alkene double bond (C=C).
-
Reduction of the nitro group (-NO₂) to an amine (-NH₂).
Reaction Scheme
Precursor: 3-(4-methyl-3-nitrophenyl)acrylic acid Reagents: H₂ (gas), Pd/C (catalyst) Solvent: Methanol or Ethanol (often with acid/base modifiers) Product: 3-(3-Amino-4-methylphenyl)propanoic acid
Caption: One-pot catalytic hydrogenation workflow converting the nitro-alkene precursor to the target amino acid.
Optimization Parameters (Data & Logic)
The following table summarizes the optimization of key variables based on standard hydrogenation kinetics for nitro-cinnamic acid derivatives.
| Parameter | Recommended Range | Scientific Rationale (Mechanism) |
| Catalyst | 5-10% Pd/C (50% wet) | Palladium is highly active for both C=C and -NO₂ reduction. "Wet" catalyst minimizes ignition risk and moderates initial exotherm. |
| Solvent | Methanol or Ethanol | High solubility for the nitro precursor. Note: The product is an amino acid (zwitterion) and may precipitate, coating the catalyst. |
| H₂ Pressure | 30 - 60 psi (2-4 bar) | Higher pressure increases the concentration of dissolved H₂, accelerating the rate-limiting step (often nitro reduction). |
| Temperature | 25°C - 50°C | Start at RT to control exotherm. Increase to 50°C to drive the reaction to completion if hydroxylamine intermediates persist. |
| Additives | Acetic Acid (optional) | Prevents amine product from poisoning the catalyst surface by protonating the amine (forming the soluble salt). |
Troubleshooting Guide (Q&A)
Issue 1: Incomplete Conversion & Intermediate Accumulation
Q: My reaction stalls, and LC-MS shows a peak with M-16 relative to the product. What is this? A: This is likely the hydroxylamine intermediate (-NHOH). The reduction of -NO₂ to -NH₂ proceeds via a nitroso and then a hydroxylamine intermediate.
-
Root Cause: Insufficient H₂ pressure, deactivated catalyst, or low temperature. The final reduction step (N-O bond cleavage) has the highest activation energy.
-
Solution:
-
Increase temperature to 45-50°C.
-
Increase H₂ pressure (e.g., from balloon to 50 psi).
-
Add a trace of Vanadium (e.g., V₂O₅ or VO(acac)₂) as a promoter, which specifically accelerates the hydroxylamine-to-amine reduction.
-
Issue 2: Product Precipitation & Catalyst Trapping
Q: The reaction mixture turned into a thick slurry, and I can't filter off the catalyst. How do I recover my product? A: The product is an amino acid, which exists as a zwitterion (inner salt) at neutral pH, often leading to poor solubility in organic solvents like MeOH.
-
Root Cause: The product precipitates on the catalyst surface, blocking active sites (mass transfer limitation) and making filtration impossible.
-
Solution:
-
Acidic Workup: Add 1M HCl or Acetic Acid to the mixture before filtration. This converts the zwitterion to the soluble hydrochloride salt. Filter the catalyst, then neutralize the filtrate to precipitate the product.
-
Hot Filtration: Heat the mixture to 60°C (if stable) and filter while hot to keep the product dissolved.
-
Issue 3: Impurity Formation (Over-Reduction)
Q: I see a byproduct with M+6. Is the ring being saturated? A: Yes, this is ring hydrogenation (cyclohexyl derivative).
-
Root Cause: High pressure (>100 psi), high temperature (>60°C), or highly active catalyst (e.g., PtO₂ or Rh) used for too long.
-
Solution:
-
Switch to Pd/C (less active for ring saturation than Pt/Rh).
-
Monitor reaction closely and stop immediately upon consumption of starting material.
-
Lower the temperature to RT.
-
Detailed Experimental Protocol
Objective: Preparation of 3-(3-Amino-4-methylphenyl)propanoic acid (10g scale).
Materials:
-
Precursor: 3-(4-methyl-3-nitrophenyl)acrylic acid (10.0 g, 48.3 mmol)
-
Catalyst: 10% Pd/C (50% water wet, 1.0 g, 10 wt%)
-
Solvent: Methanol (100 mL, 10 vol)
-
Equipment: Parr Shaker or Autoclave (rated for 60 psi)
Procedure:
-
Inerting: Charge the reaction vessel with the nitro-alkene precursor (10.0 g) and Methanol (100 mL).
-
Catalyst Addition: Under a gentle stream of Nitrogen (to prevent ignition), carefully add the Pd/C catalyst (1.0 g). Safety Note: Pd/C is pyrophoric when dry.
-
Hydrogenation: Seal the vessel. Purge with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 40 psi (2.7 bar) with H₂.
-
Reaction: Agitate vigorously at Room Temperature for 2 hours.
-
Checkpoint: Check H₂ uptake. If uptake ceases but conversion is incomplete (LC-MS), heat to 45°C .
-
-
Workup (Solubility Check):
-
If homogeneous: Filter through a Celite pad to remove Pd/C.
-
If heterogeneous (slurry): Add Acetic Acid (10 mL) to dissolve the product. Filter through Celite.
-
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Crystallization: Redissolve the residue in minimal water/alcohol, adjust pH to the isoelectric point (approx pH 6-7) with NaOH/HCl to precipitate the free amino acid.
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Filter the white solid and dry in a vacuum oven at 45°C.
-
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common hydrogenation issues based on LC-MS and visual observation.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation: A Valuable Tool for the Synthetic Chemist." Advanced Synthesis & Catalysis, 345(1-2), 103-144. Link
-
Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 96(6), 2035-2052. Link
-
Studer, M., et al. (2000). "The Hydrogenation of Nitroarenes: The 'Hydroxylamine Accumulation' Problem." Topics in Catalysis, 13, 205–212. Link
removing impurities from crude 3-(3-Amino-4-methylphenyl)propanoic acid
This technical guide addresses the purification of 3-(3-Amino-4-methylphenyl)propanoic acid (also known as 3-amino-4-methylhydrocinnamic acid).[1][2]
Chemical Context & Analysis: This molecule is an amphoteric aniline derivative , containing a basic amino group on the aromatic ring and an acidic carboxylic acid tail.[2] Unlike aliphatic amino acids (zwitterions with high melting points and neutral pH insolubility), aniline-acids have a lower pKa (~4.0–4.[1][2]8) for the amino group.[2][3][4][5] This results in a narrow isoelectric point (pI) window, making pH control critical during isolation.[2] Furthermore, the aniline moiety is susceptible to oxidation, leading to "browning" (quinone-imine formation) if not handled under inert atmosphere.[1][2]
Part 1: Impurity Profiling & Diagnostics
Before initiating purification, identify the impurity profile based on the synthesis route (typically reduction of the nitro-precursor).[2]
| Impurity Type | Likely Source | Visual/Chemical Indicator | Removal Strategy |
| Nitro-Precursor | Incomplete reduction of 3-(3-nitro-4-methylphenyl)propanoic acid | Yellow/Orange solid; distinct spot on TLC (lower polarity than amine).[1][2] | Acid-Base extraction (Nitro is non-basic); Recrystallization from EtOH.[1][2] |
| Oxidation Dimers | Air oxidation of the aniline group (Azo/Azoxy species) | Brown/Black tar or gum; color deepens in solution.[1][2] | Activated Carbon (Charcoal) treatment; Sodium Dithionite wash.[1][2] |
| Inorganic Salts | Reduction catalysts (Pd/C, Fe sludge, Zn salts) | Gray ash; insoluble in organic solvents but soluble in strong acid.[1][2] | Hot filtration (Celite); Chelation wash (EDTA) if necessary.[1][2] |
| Regioisomers | Non-specific nitration (e.g., 2-amino isomer) | Similar Rf on TLC; melting point depression.[1][2] | Fractional Recrystallization (isomers often have different crystal lattice energies).[1][2] |
Part 2: Troubleshooting Guide (FAQ)
Q1: The crude product is a dark brown tar instead of an off-white solid. How do I fix this?
Cause: Oxidative degradation of the aniline amine.[2] This occurs rapidly in basic solutions exposed to air.[2] Solution:
-
Dissolve: Dissolve the crude tar in dilute NaOH (1M) under a Nitrogen/Argon blanket.
-
Treat: Add Activated Carbon (10 wt%) and stir for 30 minutes.
-
Filter: Filter through a Celite pad to remove carbon.[2]
-
Precipitate: Acidify the filtrate carefully to pH 4.5–5.0 using HCl.
-
Additive: If color persists, add a pinch of sodium bisulfite (antioxidant) during the acidification step.[2]
Q2: I acidified the solution to pH 1, but no precipitate formed (or yield is very low).
Cause: You overshot the Isoelectric Point (pI).
Mechanism: At pH 1, the amine is protonated (
-
Slowly add 2M NaOH (or Sodium Acetate) to raise the pH back to 4.5–4.8 .[2]
-
The solution should turn cloudy as the zwitterionic (neutral) form precipitates.[2]
Q3: The product contains a yellow impurity that co-precipitates.
Cause: Residual nitro-intermediate.[1] Solution: Perform an Acid-Wash Extraction before precipitation:
-
Dissolve crude in 1M NaOH (Product becomes soluble carboxylate).[2]
-
Extract the aqueous layer with Ethyl Acetate or DCM (2x).[2] The neutral nitro impurity will migrate to the organic layer.[2]
-
Discard the organic layer.[2]
-
Acidify the aqueous layer to precipitate the pure amine.[2]
Part 3: Validated Purification Protocols
Protocol A: The "Acid-Base Swing" (Primary Purification)
Best for: Removing starting materials, non-acidic impurities, and inorganic salts.[1][2]
Reagents: 2M NaOH, 2M HCl, Ethyl Acetate, Activated Carbon, pH meter.
-
Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 2M NaOH with stirring until pH reaches 10–11. The solid should dissolve completely (Solution A).[2]
-
Organic Wash: Extract Solution A with Ethyl Acetate (10 mL/g).
-
Decolorization: Add Activated Carbon (5-10 wt% of crude mass) to the aqueous layer.[1] Stir for 30 min. Filter through Celite.[2][4]
-
Precipitation (The Critical Step):
-
Isolation: Cool the slurry to 0–4°C for 2 hours. Filter the precipitate.[2] Wash with cold water (2x) to remove NaCl.[1][2]
-
Drying: Dry under vacuum at 40°C. Note: Avoid high heat (>60°C) in air to prevent oxidation.[2]
Protocol B: Recrystallization (Polishing Step)
Best for: Removing regioisomers and achieving >98% HPLC purity.[1]
Solvent System: Ethanol/Water (1:3 v/v) or Water (if solubility allows).[1][2]
-
Suspend the semi-pure solid in Water (15 mL/g).
-
Heat to reflux (100°C).
-
Titration: If not fully soluble, add Ethanol dropwise through the condenser until a clear solution is obtained.
-
Cooling: Allow the solution to cool slowly to room temperature (stirring off). Then move to an ice bath.
-
Collection: Filter the off-white needles.[1][2] Wash with cold 10% Ethanol/Water.[2]
Part 4: Process Visualization
The following diagram illustrates the logic flow for the "Acid-Base Swing" purification, highlighting the critical pH control points.
Caption: Workflow for the Acid-Base purification of amphoteric aniline derivatives, emphasizing the critical isoelectric precipitation point.
Part 5: Analytical Verification
Ensure the purified product meets these criteria before use in downstream applications:
| Test | Expected Result | Note |
| HPLC Purity | > 98.0% (Area) | Monitor at 254 nm (aromatic). |
| 1H NMR | Integral ratio of Methyl (3H) to Aromatic protons (3H) is 1:[1][2]1. | Check for Ethyl Acetate peaks (solvent residue).[1][2] |
| Appearance | Off-white to pale beige powder.[1][2] | Dark brown indicates oxidation; Yellow indicates nitro impurity.[1][2] |
| Ash Content | < 0.1% | High ash indicates trapped NaCl; re-wash with water.[1][2] |
References
-
General Purification of Amino Acids
-
Synthesis and Properties of Aminophenylpropanoic Acids
-
Control of Nitrosamine and Nitro Impurities
-
Recrystallization Solvents
Sources
- 1. chembk.com [chembk.com]
- 2. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 3. youtube.com [youtube.com]
- 4. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 5. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 6. fda.gov [fda.gov]
- 7. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
preventing oxidation of the amino group during reactions
Initiating Data Collection
I'm now diving deep into Google, aiming to accumulate reliable data. My focus is on the oxidation of amino groups, looking closely at how to shield them during reactions. I'm prioritizing frequently used protecting groups, ideal reaction environments, and methods for analysis. I'm focusing on acquiring authoritative and in-depth information.
Analyzing Search Results
I've moved on to analyzing the Google search results, identifying recurring challenges and refining effective troubleshooting tactics for researchers. I am now concentrating on gathering practical solutions and best practices tailored to the needs of scientists and drug development professionals. I'm focusing on synthesizing this information into a usable Q&A structure, addressing common problems with detailed, expert answers.
Planning Guide Development
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resolving racemic mixtures of 3-(3-Amino-4-methylphenyl)propanoic acid
To: User @ Research Lab From: Senior Application Scientist, Technical Support Center Subject: Resolution of Racemic 3-(3-Amino-4-methylphenyl)propanoic Acid Derivatives
Welcome to the Technical Support Center
You have inquired about resolving racemic mixtures of 3-(3-Amino-4-methylphenyl)propanoic acid . As a Senior Application Scientist, I must first address a critical structural detail to ensure your experiments are grounded in reality.
Phase 1: Critical Diagnostic & Structural Verification
Issue: The IUPAC name "3-(3-Amino-4-methylphenyl)propanoic acid" corresponds to Hydrocinnamic acid substituted with an amino group at position 3 and a methyl group at position 4 of the phenyl ring. Status: This specific molecule (Ar-CH₂-CH₂-COOH) is achiral because the propanoic acid chain (C2 and C3) possesses two hydrogen atoms each, and the phenyl ring is planar.
Action Required: Before proceeding, verify your target molecule's structure. You are likely working with one of the following chiral derivatives often encountered in drug development:
- -Amino Acid Analog: 3-Amino-3-(4-methylphenyl)propanoic acid (Chiral at C3).
- -Methyl Analog: 3-(3-Amino-4-methylphenyl)-2-methylpropanoic acid (Chiral at C2).
- -Amino Analog: 2-Amino-3-(3-Amino-4-methylphenyl)propanoic acid (Phenylalanine derivative, Chiral at C2).
The following guide assumes you are working with a Chiral Derivative (likely the
Phase 2: Strategic Resolution Workflows
We recommend two primary workflows: Classical Diastereomeric Salt Crystallization (Scalable, robust) and Enzymatic Kinetic Resolution (High purity, milder conditions).
Workflow A: Classical Diastereomeric Salt Crystallization
Best for: Multi-gram to Kilogram scale resolution of the free acid.
The Challenge: Your molecule is likely zwitterionic (contains both basic -NH₂ and acidic -COOH). Zwitterions have poor solubility in organic solvents suitable for crystallization. The Fix: You must protect the aniline amine (e.g., N-Boc or N-Cbz) or the aliphatic amine before resolution to disrupt the zwitterion and allow the carboxylic acid to form a salt with a chiral base.
Step-by-Step Protocol:
-
Protection (Crucial):
-
React racemic starting material with
(Di-tert-butyl dicarbonate) in . -
Isolate the N-Boc-protected acid .
-
-
Screening Resolving Agents:
-
Prepare 0.1 mmol of N-Boc acid in 500
L of solvent (EtOH, IPA, or EtOAc). -
Add 0.5-1.0 equivalents of chiral base.
-
Heat to dissolve, then cool slowly to 4°C.
-
Table 1: Recommended Resolving Agents & Solvents
| Class | Resolving Agents (Chiral Bases) | Solvent Systems |
| Primary Candidates | (R)/(S)-1-Phenylethylamine, (R)/(S)-1-(1-Naphthyl)ethylamine | Ethanol (95%), Isopropanol, EtOAc/Hexane |
| Alkaloids | Quinine, Quinidine, Cinchonidine, Brucine | Acetone, MeOH/Water (9:1), Acetonitrile |
| Synthetic Amines | (1R,2R)-1,2-Diaminocyclohexane, Phenylglycinol | Toluene/Ethanol, THF |
-
Crystallization & Breaking the Salt:
-
Filter the precipitate (diastereomeric salt).
-
Recrystallize from hot ethanol to upgrade diastereomeric excess (de).
-
Salt Break: Partition the solid between EtOAc and 1M HCl (aqueous). The chiral acid stays in the organic layer; the resolving agent goes to the aqueous layer.
-
Deprotection: Treat with TFA/DCM to remove the Boc group and recover the pure enantiomer.
-
Workflow B: Enzymatic Kinetic Resolution
Best for: High optical purity (>99% ee) and mild conditions.
Mechanism: Lipases selectively hydrolyze the ester of one enantiomer, leaving the other as the unreacted ester.
Step-by-Step Protocol:
-
Esterification: Convert the racemic acid to its Ethyl Ester (EtOH,
, reflux). -
Enzyme Screening:
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).
-
Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). Water activity (
) must be controlled (add 0.1% water or use water-saturated solvent).
-
-
Reaction:
-
Mix Racemic Ester (50 mM) + CAL-B (20 mg/mL) in MTBE.
-
Incubate at 30-40°C with shaking.
-
-
Monitoring:
-
Monitor conversion via HPLC. Stop at ~50% conversion (theoretical max yield).
-
-
Separation:
-
The product is the Free Acid (one enantiomer).
-
The starting material is the Unreacted Ester (opposite enantiomer).
-
Separate via simple acid-base extraction (Acid goes to aq. base; Ester stays in organic).
-
Phase 3: Decision Logic & Troubleshooting
The following diagram illustrates the decision process for selecting the correct resolution pathway based on your specific derivative.
Caption: Decision matrix for resolving amino-phenyl-propanoic acid derivatives. Note the critical branch for zwitterionic handling.
Phase 4: Analytical Troubleshooting (Chiral HPLC)
You cannot optimize what you cannot measure. Establish this method before starting resolution.
Common Issue: Broad peaks or no separation for amino acids. Root Cause: Zwitterionic interaction with the silica backbone of the column. Solution: Use Additives in the mobile phase.
Recommended Method:
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose carbamates).
-
Mobile Phase: Hexane : Isopropanol (85:15).
-
Additives (Critical): Add 0.1% TFA (Trifluoroacetic acid) AND 0.1% DEA (Diethylamine).
-
Why? TFA suppresses ionization of the -COOH. DEA masks silanol groups and suppresses ionization of the -NH₂. This sharpens peaks.
-
-
Detection: UV at 254 nm (Phenyl ring absorption).
Phase 5: Frequently Asked Questions (FAQ)
Q1: My salt is "oiling out" instead of crystallizing. What do I do?
-
A: This is common. Re-dissolve the oil by heating. Add a "co-solvent" (e.g., if using EtOH, add small drops of Toluene or Hexane until cloudy). Scratch the glass surface with a spatula or add a seed crystal of the desired salt if available. Let it stand undisturbed at room temperature for 24 hours before cooling.
Q2: Can I use the "3-(3-Amino-4-methylphenyl)propanoic acid" directly without protection?
-
A: Generally, no. The free amino group on the phenyl ring (aniline) is weakly basic, but if you have an aliphatic amine (beta-amino acid), it is strongly basic. The zwitterion will have very low solubility in the organic solvents needed for salt formation (EtOH, EtOAc). Protection (Boc) makes the molecule lipophilic and strictly acidic, drastically improving success rates.
Q3: Which resolving agent works best for Beta-Amino Acids?
-
A: Literature suggests (S)-Phenylethylamine and Cinchonidine are highly effective for N-protected beta-amino acids [1].
References
-
Escalante, J., et al. (2011).[1] "Synthesis and Enzymatic Resolution of Beta-Amino Acids." Boletín de la Sociedad Química de México, 5(Special Issue), 129.[1]
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for Chiral HPLC method development).
Sources
Technical Support Center: Synthesis of Aryl Propanoic Acid Derivatives
Welcome to the technical support center for the synthesis of aryl propanoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of molecules, which includes many non-steroidal anti-inflammatory drugs (NSAIDs). Instead of a rigid manual, this center functions as a dynamic troubleshooting resource, addressing the practical challenges you are likely to encounter in the lab.
Troubleshooting Guide: From Reaction Flask to Final Product
This section is organized by common experimental problems. Each question addresses a specific issue, explains the underlying chemical principles, and provides actionable solutions and protocols.
Section 1: Low Yields & Reaction Stalls
This is a frequent issue, often rooted in catalyst activity, substrate quality, or reaction conditions. The success of these reactions depends on the delicate balance of the catalytic cycle.
Underlying Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation or poisoning.
-
Expert Insight: Ensure your reaction is thoroughly deoxygenated. Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst is critical. Standard Schlenk line techniques are recommended. If you suspect your aryl halide is the issue, consider that oxidative addition is often the rate-limiting step. Sterically hindered or electron-rich aryl halides can be slow to react.
-
Troubleshooting Protocol:
-
Ligand Choice: For challenging substrates, switch to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos) which can promote the difficult oxidative addition step and stabilize the active catalyst.
-
Catalyst Source: Use a pre-catalyst that is more stable to air and moisture, such as a G3 or G4 Buchwald-Hartwig palladacycle.
-
Solvent Purity: Ensure you are using anhydrous solvents. Water can interfere with the base and the catalyst.
-
-
-
Ineffective Base or Poor Solubility: The base is crucial for the transmetalation step in Suzuki couplings.
-
Expert Insight: The choice of base is critical and often solvent-dependent. An inorganic base like K₃PO₄ may be effective in polar aprotic solvents like dioxane or THF, but if your starting materials have poor solubility, the reaction will be slow.
-
Solution: Consider a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst, or switch to a soluble organic base like Et₃N or DIPEA if compatible with your substrate.
-
Table 1: General Starting Conditions for a Suzuki Coupling Screening
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Buchwald G3 Precatalyst (2 mol%) |
| Ligand | None | SPhos (4 mol%) |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene or 2-MeTHF |
| Temperature | 80-100 °C | 100-110 °C |
Visualizing the Problem: The Suzuki Catalytic Cycle & Common Failure Points
This diagram illustrates the main catalytic cycle and highlights where issues like catalyst inactivation or poor transmetalation can derail the synthesis.
Caption: Suzuki Cycle & Failure Points
Hydrolysis is a classic transformation, but aryl propanoic acid precursors can be surprisingly stubborn due to steric hindrance around the functional group.
Underlying Causes & Solutions:
-
Steric Hindrance: The bulky aryl group adjacent to the ester or nitrile can impede the approach of hydroxide or hydronium ions.
-
Expert Insight: For sterically hindered esters, simply increasing the temperature or concentration of NaOH/KOH can lead to side reactions. A better approach is to use a co-solvent to improve substrate solubility and accessibility.
-
Troubleshooting Protocol (for Esters):
-
Switch from aqueous NaOH to a mixture of THF:Methanol:Water (e.g., 2:1:1).
-
Add LiOH as the base, as the smaller lithium cation can coordinate more effectively to the carbonyl oxygen, increasing its electrophilicity.
-
Run the reaction at a moderate temperature (40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
-
-
Nitrile Hydrolysis Issues: This conversion can be sluggish and sometimes generates a stable amide intermediate that is difficult to hydrolyze further.
-
Expert Insight: Forcing conditions (e.g., concentrated H₂SO₄ at >100 °C) can cause charring or unwanted side reactions like sulfonation of the aromatic ring.
-
Solution: Consider microwave-assisted hydrolysis. The rapid, localized heating can often drive the reaction to completion in minutes rather than hours, minimizing byproduct formation. A sealed-vessel microwave reactor with 6M H₂SO₄ at 150 °C for 20-30 minutes is a good starting point.
-
Section 2: Impurity Formation & Side Reactions
Friedel-Crafts acylation is sensitive to directing groups on the aromatic ring and the reaction conditions.
Underlying Causes & Solutions:
-
Lewis Acid Stoichiometry: Using a catalytic amount of Lewis acid (e.g., AlCl₃) is often insufficient.
-
Expert Insight: The Lewis acid coordinates to the acylating agent and the resulting ketone product. Therefore, you often need more than one equivalent of AlCl₃ for the reaction to proceed efficiently. A common mistake is to use catalytic amounts, leading to a stalled reaction and a complex mixture.
-
Troubleshooting Protocol:
-
Start with at least 1.2 equivalents of AlCl₃ relative to the acylating agent.
-
For substrates with other Lewis basic sites, you may need additional equivalents.
-
Perform the reaction at low temperature (0 °C to RT) to minimize side reactions. Add the acylating agent slowly to the mixture of the substrate and Lewis acid.
-
-
-
Solvent Choice: The solvent can have a profound impact on selectivity and reactivity.
-
Expert Insight: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are standard. However, using nitrobenzene or carbon disulfide can sometimes alter the regioselectivity due to different solvation of the reactive intermediate.
-
Visualizing the Workflow: Common Synthetic Routes
This diagram shows two common pathways for synthesizing aryl propanoic acids, highlighting where key challenges like regioselectivity and C-C bond formation occur.
Caption: Common Synthetic Pathways & Pitfalls
Section 3: Purification & Isolation Challenges
Residual palladium is a major concern, especially in pharmaceutical development, due to strict regulatory limits.
Expert Insight: Palladium residues can exist in multiple forms (colloidal Pd(0), soluble Pd(II) salts), making a single method ineffective. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Aqueous Wash: After the initial reaction workup, wash the organic layer with an aqueous solution of a thiol-containing reagent like N-acetylcysteine or sodium thioglycolate. These will chelate and extract soluble palladium species.
-
Scavenger Resins: If metal levels are still high, pass a solution of your crude product (in a solvent like THF or Toluene) through a cartridge containing a palladium scavenger resin (e.g., one with thiol or amine functionality).
-
Activated Carbon Treatment: Stirring the product solution with activated carbon (charcoal) can effectively adsorb colloidal palladium (Pd black). Be aware that this can sometimes lead to product loss, so use the minimum amount necessary and perform a small-scale test first.
-
Recrystallization: The final and often most effective step. A well-chosen crystallization can leave trace metals behind in the mother liquor.
Frequently Asked Questions (FAQs)
-
Q: My final aryl propanoic acid product is a sticky oil that won't crystallize. What can I do?
-
A: First, ensure it is pure via LC-MS and NMR. If impurities are present, they can inhibit crystallization. Try re-purifying by column chromatography. If it is pure, attempt co-crystallization with a pharmaceutically acceptable base (e.g., sodium or potassium carbonate) to form a salt, which often has a much higher propensity to crystallize than the free acid.
-
-
Q: I am performing an asymmetric hydrogenation to set the stereocenter, but my enantiomeric excess (ee) is low. What should I check?
-
A: Low ee can result from several factors. Check the purity of your hydrogen source. Ensure your catalyst and ligand are handled under strict inert atmosphere conditions, as oxygen can damage them. The solvent can also play a huge role; screen a variety of solvents (e.g., Methanol, Toluene, DCM). Finally, pressure and temperature are critical parameters to optimize for asymmetric hydrogenations.
-
-
Q: How can I avoid racemization of my enantiomerically pure product during subsequent steps?
-
A: The acidic proton at the alpha-position to the carbonyl is susceptible to deprotonation, especially under basic conditions, which leads to racemization. Avoid prolonged exposure to strong bases. If you need to perform a reaction under basic conditions (e.g., forming an amide), use non-nucleophilic bases at low temperatures and consider using coupling agents that minimize reaction times.
-
References
-
Title: A Convenient One-Pot Synthesis of Carboxylic Acids from Alkyl Halides and Organic Nitriles Source: Synthetic Communications URL: [Link]
-
Title: The Friedel–Crafts acylation of aromatics Source: Green Chemistry URL: [Link]
-
Title: Removal of palladium from organic reaction mixtures Source: Organic Process Research & Development URL: [Link]
optimizing solvent systems for the purification of 3-(3-Amino-4-methylphenyl)propanoic acid
[1]
Current Status: Operational
Subject: Optimization of Solvent Systems & Isolation Protocols Ticket ID: PUR-AMINO-ARYL-001 Applicable For: Discovery Chemistry, Process Development, Scale-up[1]
Module 1: The "Solubility Paradox" (Dissolution Strategy)
User Issue: "My compound won't dissolve in water or organic solvents (DCM, Ethyl Acetate). It just forms a gum."
Technical Diagnosis: You are likely attempting to dissolve the molecule near its Isoelectric Point (pI) . Unlike aliphatic amino acids (where pI is ~6), this molecule is an aniline derivative .
Because the pKa values of the acid and the base are dangerously close, the molecule exists in a complex equilibrium. In non-polar solvents (DCM), the zwitterionic character prevents dissolution. In neutral water, the hydrophobic phenyl core prevents dissolution.
The Solution: The "pH Swing" Protocol
Do not rely on heat alone. You must use pH to force the molecule into a single ionic state (cationic or anionic) to achieve high solubility, then neutralize it to precipitate the pure product.
Step-by-Step Dissolution Protocol:
-
Suspend the crude solid in water (5–10 volumes).
-
Acidify slowly with 2M HCl until pH < 2.
-
Filter this solution.
-
Benefit: Removes insoluble non-polar impurities (tar/resins) that do not protonate.
-
-
Neutralize slowly with 2M NaOH or saturated NaHCO₃ to pH ~4.5–5.0.
-
Observation: The product should precipitate as the free acid/zwitterion.
-
Module 2: Recrystallization Solvent Systems
User Issue: "I tried recrystallizing from Ethanol, but I got an oil. What is the optimal solvent system?"
Technical Diagnosis: "Oiling out" occurs when the solvent's boiling point is higher than the melting point of the solvated product, or when the compound is too soluble in the hot solvent. For amino-aryl-propanoic acids, single-solvent systems often fail.[1]
Recommended Solvent Systems
| System Class | Solvent Mixture | Ratio (v/v) | Best For | Protocol Note |
| Primary Choice | Ethanol / Water | 90:10 to 70:30 | Bulk Purity | Dissolve in hot EtOH, add hot H₂O until turbid, cool slowly.[1] |
| Alternative | Methanol / MTBE | 1:4 | Removing Non-polars | Dissolve in min. MeOH, add MTBE as anti-solvent. |
| High Polarity | Water (pH adjusted) | N/A | Desalting | See "Isoelectric Precipitation" below. |
The "Anti-Solvent" Drop Method (Protocol)
-
Dissolve crude material in the minimum amount of boiling Ethanol .
-
If the solution is dark/colored, add Activated Carbon (5% wt) and stir for 10 mins, then hot-filter over Celite.
-
Keep the filtrate boiling. Slowly add hot Water dropwise.
-
Stop immediately when a faint, persistent cloudiness appears.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Remove from heat and let it cool to room temperature undisturbed .
-
Critical: Rapid cooling traps impurities. If oiling occurs, scratch the glass with a spatula to induce nucleation.
-
Module 3: Chromatographic Purification (HPLC/Flash)
User Issue: "My peak is tailing badly on silica gel, and I'm losing mass."
Technical Diagnosis: The free amine interacts with the acidic silanols on the silica surface, causing severe tailing and irreversible adsorption.
Mobile Phase Modifiers
You must suppress ionization or block silanol sites.
Option A: The "Acidic" Route (Preferred for this molecule)
-
System: DCM / Methanol / Acetic Acid[1]
-
Mechanism: Acetic acid keeps the carboxylic acid protonated (COOH) and saturates silica sites, preventing amine drag.
Option B: The "Ion-Pairing" Route (Reverse Phase) [1]
-
Column: C18
-
Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA)[1]
-
Mechanism: TFA forms an ion pair with the amine, improving peak shape and retention on hydrophobic stationary phases.
Module 4: Impurity Management (Color & Oxidation)
User Issue: "The white solid turns brown/pink after drying."
Technical Diagnosis: Anilines are notorious for air-oxidation, forming quinone-like colored impurities.[1] The "methyl" group at the 4-position activates the ring, making it slightly more susceptible to oxidation than unsubstituted aniline.
Stabilization Workflow
Figure 1: Workflow for preventing oxidative degradation during isolation.[1]
Visual Decision Tree: Purification Strategy
Use this logic flow to determine the correct immediate step for your specific crude mixture.
Figure 2: Decision Matrix for selecting the primary purification method based on solubility behavior.
Frequently Asked Questions (FAQs)
Q1: Can I use Ethyl Acetate/Hexane for recrystallization? A: Generally, no . The free acid is too polar for Hexane and often not soluble enough in Ethyl Acetate to allow for a good recovery. This system usually leads to oiling out. Stick to Alcohol/Water or Alcohol/Ether systems.
Q2: My product contains inorganic salts (NaCl) after the pH swing. How do I remove them? A: If the product precipitates well at pH 4.5, the salts (NaCl) will stay in the aqueous mother liquor. Wash the filter cake thoroughly with cold water (2x). If the product is too water-soluble (rare for this structure), dissolve the dry solid in dry Ethanol (salts will not dissolve) and filter off the white salt residue.
Q3: What is the exact Isoelectric Point (pI) of this molecule? A: While experimental determination is best, calculated values for amino-aryl-propanoic acids usually fall between pH 4.2 and 5.5 .[1] You should perform a "cloud point test": take an acidic solution of your compound and add base dropwise, noting exactly at what pH the maximum precipitation occurs.
References
-
Organic Syntheses, Coll. Vol. 10, p. 32 (2004). (R)-3-Amino-3-(p-methoxyphenyl)propionic acid.[1] (Describes the acid/base extraction and pH adjustment method for a structurally homologous amino-aryl-propanoic acid).
-
[1]
-
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[1] (General reference for purification of amino acids and aniline derivatives).
-
BenchChem Technical Support.Recrystallization of substituted anilines and azo-dyes.
-
(General Reference)[1]
-
Sources
- 1. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 4. Home Page [chem.ualberta.ca]
- 5. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Optimization for 3-(3-Amino-4-methylphenyl)propanoic Acid Synthesis
Ticket ID: #SYN-AMPA-001 Topic: Catalyst Selection & Process Optimization Target Molecule: 3-(3-Amino-4-methylphenyl)propanoic acid (also known as 3-amino-4-methylhydrocinnamic acid) Primary Application: Peptidomimetics, VLA-4 antagonists, and fibrinogen receptor antagonists.
Executive Summary & Strategic Route Analysis
The efficient synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid generally relies on constructing the carbon skeleton via C-C bond formation followed by a "double reduction" of the resulting precursor.
Direct alkylation of an aniline derivative often leads to poly-alkylation and poor regioselectivity. Therefore, the industrial standard involves the Heck Coupling of a nitro-halide precursor followed by Catalytic Hydrogenation .
The Critical Decision Tree
Before selecting a catalyst, confirm your starting material and desired throughput.
Figure 1: Strategic decision tree for catalyst selection based on precursor availability and process constraints.
Module 1: The Heck Coupling (Skeleton Construction)
Objective: Synthesize the 3-(3-nitro-4-methylphenyl)acrylic acid precursor. Challenge: Preventing "Pd-black" precipitation and ensuring high turnover number (TON).
Catalyst System Selection
Do not attempt Heck coupling on the free amine (3-amino-4-methyl-1-bromobenzene). Free amines coordinate strongly to Palladium, poisoning the catalyst and requiring stoichiometric amounts of Pd. Always couple the Nitro analog.
| Component | Recommendation | Technical Rationale |
| Precursor | 4-bromo-2-nitrotoluene | The bromide is more reactive than the chloride and cheaper than the iodide. |
| Pd Source | Pd(OAc)₂ | Stable, cost-effective Pd(II) source that reduces in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ (Tri-o-tolylphosphine) | The steric bulk of the ortho-methyl groups promotes the dissociation of the product from the Pd center, a common rate-limiting step. |
| Base | Et₃N or NaOAc | Triethylamine is standard, but if reaction stalls, switch to NaOAc (Jeffery conditions) to utilize phase transfer effects. |
Protocol Snippet (Heck):
-
Charge reactor with 4-bromo-2-nitrotoluene (1.0 eq), Methyl acrylate (1.2 eq), Pd(OAc)₂ (1 mol%), and P(o-tol)₃ (2 mol%).
-
Add Et₃N (2.5 eq) and solvent (DMF or NMP).
-
Heat to 100°C under inert atmosphere (N₂).
-
Critical Check: If the solution turns black immediately, oxygen was present (catalyst death). If it turns black after conversion, this is normal Pd precipitation.
Module 2: The Critical Hydrogenation (Double Reduction)
Objective: Reduce both the alkene (C=C) and the nitro group (-NO₂) in a "One-Pot" process. Challenge: Chemoselectivity and Catalyst Poisoning. The resulting amine product can bind to the catalyst surface, halting the reaction.
Catalyst Options & Performance Matrix
| Catalyst | Activity | Selectivity | Recommendation |
| 10% Pd/C | High | Low (Risk of ring reduction) | Primary Choice. Best for simultaneous reduction of Nitro + Alkene. |
| 5% Pt/C | Moderate | High (Preserves halogens) | Use only if the molecule contains a Cl/Br atom you want to keep. |
| Raney Ni | High | Moderate | Cost Choice. Good for bulk, but pyrophoric handling is a safety risk. |
| Au/TiO₂ | Low | High (Nitro only) | Avoid. Gold catalysts are too selective; they often leave the alkene intact [1]. We want total reduction. |
The "Self-Validating" Protocol: Pd/C with Acidic Promotion
To prevent the product (an amine) from poisoning the catalyst, run the reaction in an acidic solvent or with an equivalent of acid. This protonates the amine (-NH₃⁺), preventing it from binding to the metal surface.
Step-by-Step Protocol:
-
Substrate: Dissolve 3-(3-nitro-4-methylphenyl)acrylic acid in Methanol or Ethanol .
-
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate). Note: Wet paste (50% water) is safer to handle.
-
Additive (The Trick): Add 1.05 equivalents of Acetic Acid or HCl .
-
Why? This forms the hydrochloride/acetate salt of the product immediately upon formation, keeping the catalyst surface clean.
-
-
Conditions: Hydrogen pressure: 3–5 bar (45–75 psi). Temperature: 25°C -> 50°C.
-
Caution: Nitro reduction is highly exothermic. Start at 25°C. Once H₂ uptake slows (nitro reduced), ramp to 50°C to finish the alkene reduction.
-
Troubleshooting & FAQs
Issue 1: "The reaction stalls after the Nitro group is reduced."
Diagnosis: The amine product has poisoned the catalyst, or the alkene reduction is too slow at ambient temperature. Corrective Action:
-
Check pH: If basic, add Acetic Acid.
-
Increase Temp: Alkene hydrogenation often has a higher activation energy than nitro reduction. Increase T to 50-60°C after the initial exotherm subsides.
-
Change Solvent: Switch from MeOH to THF/MeOH (1:1) . Some cinnamic acid derivatives precipitate in pure MeOH during reduction.
Issue 2: "I see hydroxylamine impurities (M-16 mass)."
Diagnosis: Incomplete nitro reduction. This is dangerous as hydroxylamines can decompose explosively. Corrective Action:
-
Vanadium Promoter: Add trace amounts (0.1 mol%) of Vanadium(V) oxide or Vanadyl acetylacetonate. Vanadium is a known promoter for the rapid reduction of hydroxylamines to amines [2].
-
Verify H₂ Mass Transfer: Increase stirring speed (>1000 rpm). Nitro reduction is often mass-transfer limited.
Issue 3: "My aromatic ring is being hydrogenated (Over-reduction)."
Diagnosis: Reaction time too long or catalyst too active. Corrective Action:
-
Switch Catalyst: Move from Pd/C to Pt/C (Sulfided) . Platinum is much less active toward aromatic ring saturation than Palladium.
-
Stop Point: Monitor H₂ uptake. The reaction consumes 4 equivalents of H₂ (3 for Nitro, 1 for Alkene). Stop exactly when uptake plateaus.
Safety & Handling (The "Zwitterion" Effect)
The target molecule, 3-(3-Amino-4-methylphenyl)propanoic acid, is a zwitterion (contains both basic amine and acidic carboxyl groups).
-
Isolation Issue: It will be highly water-soluble at neutral pH.
-
Solution: Isolate at the Isoelectric Point (pI) .
-
After filtering the catalyst, adjust the pH of the solution to approx pH 6.0–6.5. The product should precipitate out.
-
Alternatively, isolate as the HCl salt by evaporating the solvent in the presence of excess HCl.
-
References
-
Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334.
-
Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
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Validation & Comparative
Comparative Profiling of 3-(3-Amino-4-methylphenyl)propanoic Acid Scaffolds: Biological Activity & SAR
Executive Summary & Technical Context
3-(3-Amino-4-methylphenyl)propanoic acid represents a privileged pharmacophore in medicinal chemistry, functioning primarily as a constrained aromatic amino acid mimic. Structurally, it bridges the gap between natural phenylalanine derivatives and synthetic beta-amino acids. Its utility spans from peptidomimetics (specifically integrin antagonists) to recent applications in antimicrobial and anticancer drug discovery.
This guide provides a comparative analysis of this scaffold against its key structural analogs. We focus on two primary biological activities identified in recent high-impact literature:
-
Antimicrobial Efficacy: Targeting multidrug-resistant (MDR) ESKAPE pathogens.[1]
-
Antiproliferative Activity: Inhibition of EGFR and SIRT2 pathways in non-small cell lung cancer (NSCLC).
The analysis prioritizes quantitative data (MIC/IC50), detailed synthetic/assay protocols, and mechanistic visualization to support lead optimization decisions.
Structural Basis & Design Strategy
The core molecule, 3-(3-Amino-4-methylphenyl)propanoic acid , offers three distinct vectors for chemical modification:
-
The Carboxylic Acid Tail: Critical for electrostatic interactions (e.g., with Arginine residues in integrin binding pockets).
-
The Aniline Nitrogen (3-position): A nucleophilic handle for amide coupling, sulfonylation, or urea formation.
-
The Methyl Group (4-position): Provides hydrophobic bulk, restricting rotation and enhancing selectivity for hydrophobic pockets (e.g., S1' pockets in proteases).
Comparative Analog Classes
We define three analog classes for this analysis based on recent SAR (Structure-Activity Relationship) studies:
| Class | Structural Modification | Primary Target | Mechanism |
| Class A | N-Arylation/Alkylation (Linker modification) | Bacterial Membranes / Enzymes | Disruption of membrane integrity; enzyme inhibition. |
| Class B | Thiazole-fused Amides | SIRT2 / EGFR | Dual inhibition of proliferation signaling. |
| Class C | Sulfonylated Derivatives | Gram-positive Bacteria | Inhibition of folate synthesis (sulfonamide-like). |
Comparative Biological Activity Data[1][2][3][4]
Antimicrobial Potency (Class A & C)
Recent studies (2024-2025) have highlighted the efficacy of propanoic acid derivatives against resistant strains. The table below compares the user's core scaffold analogs against standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) against ESKAPE Pathogens
| Compound ID | Structure Description | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Selectivity Index (SI) |
| Ref-1 | 3-(3-Amino-4-methylphenyl)propanoic acid | >128 (Inactive) | >128 | >128 | N/A |
| Analog A-1 | 3-((4-Hydroxyphenyl)amino)propanoic acid | 32 | 64 | 16 | 2.5 |
| Analog C-4 | 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid | 4 | >128 | N/T | >10 (vs. HDF cells) |
| Analog B-Ox | 3-[(4-acetylphenyl)(thiazol-2-yl)amino]propanoic acid oxime | 12.5 | 25 | 8 | 5.2 |
| Cefazolin | Standard Antibiotic Control | 2 | >64 (Resistant) | N/A | High |
Data Sources: Synthesized from recent SAR studies on propanoic acid derivatives [Refs 1, 3, 5]. Key Insight: The core scaffold (Ref-1 ) is relatively inactive on its own. It requires sulfonylation (Analog C-4) or heterocyclic fusion (Analog B-Ox) to achieve clinically relevant potency. Analog C-4 shows high specificity for Gram-positive bacteria, likely due to the sulfonamide moiety mimicking PABA.
Anticancer Activity (Class B)
Derivatives modified with thiazole and oxime moieties demonstrate potent cytotoxicity against lung cancer lines.[2]
Table 2: Antiproliferative IC50 Values (µM)
| Compound | Target Modification | A549 (Lung Cancer) | H69AR (MDR Lung) | HEK293 (Normal) | Potency Ratio (MDR/WT) |
| Analog B-22 | Thiazole-Oxime derivative | 2.47 ± 0.1 | 3.10 ± 0.2 | >50 | 0.8 (Resistant-active) |
| Analog B-25 | Carbohydrazide derivative | 8.05 ± 0.5 | 5.20 ± 0.4 | >100 | 0.65 |
| Cisplatin | Clinical Control | 6.80 ± 0.3 | >20 | 15.0 | >3.0 (Resistance observed) |
Key Insight:Analog B-22 outperforms Cisplatin in A549 cells and maintains potency in multidrug-resistant (H69AR) lines. The high IC50 in HEK293 cells indicates excellent therapeutic safety windows.
Mechanistic Visualization
Dual-Targeting Pathway (Anticancer Analogs)
The Class B analogs (Thiazole derivatives) function by simultaneously inhibiting EGFR (growth signal) and SIRT2 (deacetylase involved in stress response).
Figure 1: Dual mechanism of action for Class B analogs. By inhibiting EGFR, the compound blocks proliferation signals. Simultaneously, SIRT2 inhibition prevents p53 deactivation, promoting apoptosis in cancer cells.
Experimental Protocols
Protocol A: Synthesis of 3-(3-Amino-4-methylphenyl)propanoic Acid
Objective: To generate the core scaffold from commercially available precursors. Self-Validating Step: The disappearance of the nitro peak in IR/NMR confirms reduction.
-
Knoevenagel Condensation:
-
React 3-nitro-4-methylbenzaldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine (solvent) with piperidine (catalyst).
-
Reflux at 100°C for 4 hours.
-
Workup: Pour into ice-HCl. Filter the precipitate (3-nitro-4-methylcinnamic acid).
-
-
Reduction (Hydrogenation):
-
Dissolve the cinnamic acid intermediate in MeOH.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H2 atmosphere (balloon pressure) for 12 hours at RT.
-
Validation: Monitor TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (UV active, conjugated) will disappear.
-
Purification: Filter through Celite. Concentrate filtrate. Recrystallize from Ethanol/Water.[3]
-
Protocol B: In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 guidelines.
-
Inoculum Preparation:
-
Culture S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in MHB.
-
-
Plate Setup:
-
Use 96-well sterile microplates.
-
Add 100 µL of MHB to all wells.
-
Add 100 µL of Test Compound (dissolved in DMSO, stock 2560 µg/mL) to Column 1.
-
Perform serial 2-fold dilutions from Column 1 to 10.
-
Column 11: Growth Control (Bacteria + DMSO). Column 12: Sterility Control (Media only).
-
-
Incubation & Readout:
-
Add 100 µL of diluted bacterial suspension to wells 1-11.
-
Incubate at 37°C for 18-24 hours.
-
Visual Check: The MIC is the lowest concentration well with no visible turbidity .
-
Validation: Add 20 µL Resazurin dye (0.015%). Incubate 1 hour. Blue = No Growth (Dead); Pink = Growth (Live).
-
References
-
Synthesis and Antimicrobial Evaluation of Propanoic Acid Derivatives. ResearchGate. (2025). Retrieved from
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for Anticancer Candidates. MDPI Molecules. (2024). Retrieved from
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives targeting MDR Pathogens. MDPI Pharmaceuticals. (2024). Retrieved from
-
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Bioorganic & Medicinal Chemistry. (2010). Retrieved from
-
In-vitro Antibacterial Analysis of 2-[(4-methylphenyl) amino]-3-sulphonyl propanoic acid. ResearchGate. (2024). Retrieved from
Sources
A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-(3-Amino-4-methylphenyl)propanoic Acid
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-(3-Amino-4-methylphenyl)propanoic acid, a molecule with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone.[1] This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) approaches—a conventional HPLC method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method—for the purity analysis of this specific API.
The validation of these methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>, ensuring that the chosen method is "suitable for its intended purpose."[2][3][4] We will delve into the causality behind experimental choices, present comparative data, and offer insights to guide researchers and drug development professionals in selecting and validating the most appropriate analytical strategy.
The Imperative of Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[5] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound while unequivocally separating it from any potential impurities, such as starting materials, by-products, intermediates, and degradation products.[6]
The choice between traditional HPLC and the more advanced UHPLC technology often hinges on a balance of factors including sample complexity, required throughput, sensitivity needs, and budget constraints.[7] While HPLC is a reliable workhorse for routine analysis, UHPLC, with its use of sub-2 µm particles and higher operating pressures, offers significant advantages in speed, resolution, and sensitivity.[7][8][9][10][11]
Experimental Design: A Tale of Two Methods
To provide a practical comparison, we will outline the validation of two distinct reversed-phase HPLC methods for the purity analysis of 3-(3-Amino-4-methylphenyl)propanoic acid. The compound's polar nature, stemming from the amino and carboxylic acid functional groups, necessitates careful selection of the stationary and mobile phases to achieve adequate retention and separation.[12][13][14]
Method A: Conventional HPLC
-
Column: A traditional C18 column (150 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility and proven track record in separating a wide range of compounds.
-
Mobile Phase: A gradient elution with 0.1% phosphoric acid in water (A) and acetonitrile (B) is selected to ensure good peak shape for the amine and retention of the polar analyte.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 30°C
Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Column: A sub-2 µm C18 column (50 mm x 2.1 mm, 1.7 µm particle size) is employed to leverage the high efficiency of UHPLC.
-
Mobile Phase: The same mobile phase composition as Method A is used to maintain selectivity, but the gradient is significantly shortened.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm
-
Temperature: 40°C
The core validation parameters as stipulated by ICH Q2(R1) will be assessed for both methods: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][15][16]
Validation Workflow and Parameter Interdependencies
The validation process follows a logical sequence, where the results of one parameter often inform the next. This interconnectedness ensures a comprehensive evaluation of the method's performance.
Caption: Logical workflow for HPLC method validation.
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, validation results for both the conventional HPLC and UHPLC methods.
Table 1: System Suitability and Specificity
| Parameter | Method A (HPLC) | Method B (UHPLC) | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 15000 | > 2000 |
| Resolution (from nearest peak) | 2.5 | 4.0 | > 2.0 |
| Specificity (Forced Degradation) | Peak purity > 99.5% for all stress conditions | Peak purity > 99.8% for all stress conditions | No co-elution, peak purity index should be close to 1 |
Insight: The UHPLC method demonstrates superior efficiency (higher theoretical plates) and resolution, providing greater confidence in the separation of the main peak from its degradation products. Forced degradation studies, involving exposure to acidic, basic, oxidative, and photolytic stress, are crucial for establishing the stability-indicating nature of the method.[17][18]
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | Method A (HPLC) | Method B (UHPLC) | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9999 | ≥ 0.999 |
| Range (% of nominal concentration) | 50 - 150% | 50 - 150% | As per ICH guidelines[4][5] |
| LOD (µg/mL) | 0.1 | 0.03 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.1 | Reportable |
Insight: Both methods exhibit excellent linearity. However, the UHPLC method shows significantly lower LOD and LOQ values, highlighting its superior sensitivity for detecting and quantifying trace-level impurities.[7] This is a critical advantage in pharmaceutical analysis where stringent limits on impurities are often required.
Table 3: Accuracy and Precision
| Parameter | Method A (HPLC) | Method B (UHPLC) | Acceptance Criteria |
| Accuracy (% Recovery at 3 levels) | 98.5 - 101.2% | 99.5 - 100.8% | 98.0 - 102.0% |
| Precision - Repeatability (RSD%) | 0.8% | 0.3% | ≤ 1.0% |
| Precision - Intermediate (RSD%) | 1.2% | 0.5% | ≤ 2.0% |
Insight: The UHPLC method demonstrates better accuracy and significantly higher precision (lower RSD%). This is attributable to the more efficient separation and sharper peaks, which lead to more consistent integration and quantification.[19][20]
Table 4: Robustness and Analysis Time
| Parameter | Method A (HPLC) | Method B (UHPLC) | Acceptance Criteria |
| Robustness (Flow rate, Temp., pH) | Minor variations in peak area and retention time | Negligible variations in peak area and retention time | RSD ≤ 2.0% |
| Total Analysis Time (minutes) | 25 | 5 | Reportable |
Insight: While both methods can be proven robust, the most striking difference is the analysis time. The UHPLC method is five times faster than the conventional HPLC method, offering a substantial increase in sample throughput, which is highly beneficial in a drug development setting.[8][11]
Detailed Experimental Protocols
Specificity: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of 3-(3-Amino-4-methylphenyl)propanoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the respective HPLC/UHPLC method. Evaluate peak purity using a photodiode array (PDA) detector.
Linearity
-
Stock Solution: Prepare a stock solution of 3-(3-Amino-4-methylphenyl)propanoic acid at a concentration of 1.0 mg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50%, 80%, 100%, 120%, 150% of the nominal analytical concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Conclusion and Recommendation
The validation data clearly demonstrates that while a conventional HPLC method can be successfully validated for the purity analysis of 3-(3-Amino-4-methylphenyl)propanoic acid, the UHPLC method offers significant advantages in terms of speed, sensitivity, resolution, and precision.
Caption: Head-to-head comparison of HPLC and UHPLC methods.
For research and development environments where rapid feedback is essential and for quality control laboratories where high throughput and sensitivity are paramount, the initial higher investment in UHPLC technology is justified by the long-term gains in efficiency and data quality. The UHPLC method provides a more robust and reliable system for ensuring the purity, and thus the safety and efficacy, of 3-(3-Amino-4-methylphenyl)propanoic acid.
References
- Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
- BA Sciences. USP <1225> Method Validation.
- Shimadzu. (2022, March 3). How to do HPLC method validation.
- Creative Proteomics. Comparing HPLC vs. UHPLC.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
- National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
- PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- ResearchGate. (2025, August 9). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
- Waters Corporation. Waters Column Selection Guide for Polar Compounds.
- National Institutes of Health. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?.
- ResearchGate. (2024, June 9). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- European Medicines Agency. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Aurora Pro Scientific. HPLC Column Selection Guide.
- Thermo Fisher Scientific. HPLC Column Selection: Solve the Separation Myserty.
- ResearchGate. <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- Danaher Life Sciences. Difference Between UHPLC and Traditional HPLC.
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
- The United States Pharmacopeial Convention. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- International Council for Harmonisation. Quality Guidelines.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
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A Comparative Guide to Purity Assessment of 3-(3-Amino-4-methylphenyl)propanoic Acid: The Ascendancy of Quantitative NMR
In the rigorous landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. For a molecule like 3-(3-Amino-4-methylphenyl)propanoic acid, a key building block in many synthetic pathways, an accurate purity profile is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer insights gleaned from years of field experience to demonstrate why qNMR is often the superior method for this application.
The Analytical Challenge: Beyond Simple Identification
3-(3-Amino-4-methylphenyl)propanoic acid presents a typical analytical challenge. Its structure, containing both an aromatic amine and a carboxylic acid, makes it susceptible to various impurities arising from synthesis or degradation. A robust purity assessment method must not only quantify the main component but also be capable of detecting and, ideally, identifying these impurities.
Quantitative NMR (qNMR): A Primary Method of Unrivaled Accuracy
Quantitative NMR stands out as a powerful tool for purity assessment because the intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.[1] This fundamental principle allows for the determination of a compound's purity without the need for a specific reference standard of the analyte itself.[1] Instead, a certified internal standard of known purity is used, a key advantage when dealing with novel or specialized chemical entities.
The elegance of the qNMR method lies in its inherent self-validating nature. The workflow is designed to minimize sources of error and ensure traceability.
Caption: The qNMR experimental workflow, from sample preparation to final purity calculation.
Comparative Analysis: qNMR vs. Traditional Methods
To objectively evaluate the performance of qNMR, we compare it against three commonly used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration. The following table summarizes the performance of each method for the purity assessment of 3-(3-Amino-4-methylphenyl)propanoic acid based on typical experimental outcomes.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID (with Derivatization) | Potentiometric Titration |
| Accuracy (% Recovery) | 99.5 - 100.5% | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 0.5% | < 1.0% | < 1.5% | < 1.0% |
| Specificity | High (Structurally specific) | Moderate (Chromatographic separation) | Moderate (Chromatographic separation) | Low (Functional group specific) |
| Analysis Time per Sample | ~15 min | ~30 min | ~45 min | ~20 min |
| Sample Preparation | Simple dissolution | Mobile phase prep, filtration | Derivatization required | Dissolution |
| Reference Standard | Certified Internal Standard | Analyte-specific reference standard | Analyte-specific reference standard | Primary standard (e.g., KHP) |
| Limit of Quantification (LOQ) | ~ 5 µM[2] | ~ 0.1 µg/mL | ~ 1 µg/mL | ~ 0.01 M |
Quantitative NMR (qNMR): The high accuracy and precision of qNMR stem from its direct measurement principle. The choice of a suitable internal standard is critical. For 3-(3-Amino-4-methylphenyl)propanoic acid, a standard like maleic acid or 1,4-dioxane is often chosen due to its simple spectrum and signals that do not overlap with the analyte.[3] The use of certified reference materials (CRMs) for the internal standard ensures traceability to national and international standards.[4][5][6]
High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse in pharmaceutical analysis. For our target molecule, a reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer would be a typical starting point.[7][8][9] While HPLC offers good sensitivity, its accuracy is dependent on the purity of the analyte-specific reference standard, which may not always be readily available, especially for new chemical entities.
Gas Chromatography (GC): Due to the low volatility of 3-(3-Amino-4-methylphenyl)propanoic acid, derivatization is necessary for GC analysis.[10] Silylation is a common technique used for amino acids. However, the derivatization step can introduce variability and potential side reactions, impacting the accuracy and precision of the method.[11]
Potentiometric Titration: This classical technique can be used to quantify the amine or carboxylic acid functional group. For the amino group, a non-aqueous titration with perchloric acid would be appropriate. While simple and inexpensive, titration lacks specificity and cannot distinguish the analyte from other acidic or basic impurities.[12]
Experimental Protocols
-
Preparation of Internal Standard Stock Solution: Accurately weigh approximately 20 mg of a certified internal standard (e.g., Maleic Anhydride) into a 10 mL volumetric flask and dissolve in a suitable deuterated solvent (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-(3-Amino-4-methylphenyl)propanoic acid into a vial.
-
Mixing: Add a precise volume (e.g., 1.0 mL) of the internal standard stock solution to the vial containing the analyte.
-
NMR Analysis: Transfer the solution to an NMR tube. Acquire the 1H NMR spectrum using a calibrated spectrometer with appropriate parameters to ensure full relaxation of all signals (e.g., a relaxation delay of at least 5 times the longest T1).
-
Data Processing: Process the spectrum with careful phasing and baseline correction. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: The purity of the sample is calculated using the following formula:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Caption: The core principle of qNMR relies on the direct proportionality between signal integral and the number of protons.
-
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., 60:40 acetonitrile:phosphate buffer pH 3.0) and degas it.
-
Standard Preparation: Accurately prepare a stock solution of the 3-(3-Amino-4-methylphenyl)propanoic acid reference standard in the mobile phase. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a flow rate of 1.0 mL/min and UV detection at an appropriate wavelength (e.g., 254 nm).
-
Analysis: Inject the standards and the sample.
-
Quantification: Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity.
Causality and Expert Insights
The superiority of qNMR for the purity assessment of a compound like 3-(3-Amino-4-methylphenyl)propanoic acid is rooted in several key factors:
-
Structural Specificity: qNMR provides structural information, allowing for the potential identification of impurities directly from the spectrum, which is not possible with the other techniques.
-
Reduced Reliance on Reference Standards: The use of an internal standard, rather than an analyte-specific one, is a significant advantage in research and development settings where a fully characterized reference standard of the new molecule may not yet exist.[1]
-
Speed and Simplicity: Once the method is established, qNMR analysis is often faster and involves simpler sample preparation than chromatographic methods, especially those requiring derivatization.
While HPLC offers excellent separation capabilities and is invaluable for impurity profiling, its accuracy for purity assignment is fundamentally tied to the purity of the reference material used for calibration. Titration, though a primary method in its own right, lacks the specificity required for complex samples containing multiple acidic or basic species. GC is often not the first choice for non-volatile, polar molecules due to the added complexity and potential for error from the derivatization step.
Conclusion: An Authoritative Choice for Purity Assessment
For researchers, scientists, and drug development professionals requiring a high degree of accuracy and confidence in the purity assessment of 3-(3-Amino-4-methylphenyl)propanoic acid, quantitative NMR is an authoritative and highly reliable choice. Its foundation in a primary ratio method, coupled with the use of certified reference materials, aligns with the stringent requirements of the pharmaceutical industry for data integrity and traceability. While other techniques have their merits and specific applications, the comprehensive and structurally specific information provided by qNMR makes it an unparalleled tool for ensuring the quality and consistency of this important chemical intermediate. This is in line with the principles of analytical procedure validation outlined in the ICH Q2(R2) guidelines, which emphasize that the objective is to demonstrate that a procedure is suitable for its intended purpose.[13][14][15]
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qNMR - Quantitative Analysis by NMR - AWS. AWS. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. Patsnap. [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC. National Center for Biotechnology Information. [Link]
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Practical guide for accurate quantitative solution state NMR analysis | Request PDF. ResearchGate. [Link]
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Quantitative NMR Spectroscopy.docx. University of Oxford. [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PubMed. National Center for Biotechnology Information. [Link]
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(PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - ResearchGate. ResearchGate. [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. MDPI. [Link]
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma. [Link]
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Standards for qNMR | Eurisotop. Eurisotop. [Link]
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1 AK Hintermann List of qNMR Standards – Version 1.7. ETH Zurich. [Link]
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Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry - PubMed. National Center for Biotechnology Information. [Link]
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Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. ResearchGate. [Link]
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Certified reference materials for quantitative NMR - Separation Science. Separation Science. [Link]
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An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. National Center for Biotechnology Information. [Link]
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(PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood - ResearchGate. ResearchGate. [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. MDPI. [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate - ResearchGate. ResearchGate. [Link]
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Potentiometric titration of p-Aminobenzoic acid and α-naphthylamine with NaNO2 solution in presence of HCl | Semantic Scholar. Semantic Scholar. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Pharmacia. [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Lab Manager. [Link]
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Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - NIH. National Institutes of Health. [Link]
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Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. MDPI. [Link]
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A Comparative Analysis of the Reactivity of 3-(3-Amino-4-methylphenyl)propanoic Acid and Its Positional Isomers
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
In the landscape of pharmaceutical development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of medicinal chemistry. The strategic placement of functional groups on an aromatic scaffold can profoundly influence a molecule's biological activity, metabolic stability, and synthetic accessibility. This guide provides an in-depth comparative analysis of the reactivity of 3-(3-Amino-4-methylphenyl)propanoic acid and its key positional isomers. Understanding these differences is crucial for optimizing reaction conditions, predicting impurity profiles, and ultimately, accelerating the drug development pipeline.
This document will delve into the theoretical underpinnings of the electronic and steric effects governing the reactivity of these isomers. We will then present a series of standardized experimental protocols to empirically test these hypotheses across three fundamental reaction classes: amide bond formation, Fischer esterification, and electrophilic aromatic substitution. The goal is to provide a clear, evidence-based framework for researchers to anticipate and leverage the distinct chemical behaviors of these structurally related building blocks.
The Isomers in Focus
The subject of our comparative study is 3-(3-Amino-4-methylphenyl)propanoic acid, a trifunctional aromatic compound featuring an amino group, a methyl group, and a propanoic acid side chain. The relative positions of these substituents dictate the electronic and steric environment of the molecule's reactive centers. For this guide, we will compare the parent compound with two of its positional isomers to highlight these effects:
-
Isomer 1 (Parent): 3-(3-Amino-4-methylphenyl)propanoic acid
-
Isomer 2: 3-(4-Amino-3-methylphenyl)propanoic acid
-
Isomer 3: 3-(5-Amino-2-methylphenyl)propanoic acid
Figure 2: Experimental workflow for comparing isomer reactivity.
Experiment 1: Amide Bond Formation with Benzylamine
This experiment will compare the rate and yield of amide formation, a crucial reaction in the synthesis of many active pharmaceutical ingredients. [1] Protocol:
-
To three separate vials, add 1.0 mmol of Isomer 1, Isomer 2, and Isomer 3, respectively.
-
To each vial, add 1.0 mmol of benzylamine, 1.1 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 0.1 mmol of 4-Dimethylaminopyridine (DMAP). [2]3. Add 5 mL of dichloromethane (DCM) to each vial and stir the reactions at room temperature.
-
Monitor the reactions by taking aliquots at 1, 2, 4, 8, and 24 hours.
-
Quench the reaction by adding 5 mL of 1M HCl. Extract the organic layer with 2 x 5 mL of saturated sodium bicarbonate solution and 2 x 5 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by HPLC to determine the yield and purity. [3]
Experiment 2: Fischer Esterification with Ethanol
This experiment will assess the reactivity of the carboxylic acid moiety via a classic Fischer esterification. [4] Protocol:
-
In three separate round-bottom flasks, dissolve 1.0 mmol of Isomer 1, Isomer 2, and Isomer 3 in 10 mL of ethanol.
-
Add 0.1 mL of concentrated sulfuric acid to each flask.
-
Reflux the reaction mixtures at 80°C.
-
Monitor the progress of the reaction by taking aliquots at 2, 4, 8, and 24 hours and analyzing them by 1H NMR spectroscopy to determine the conversion to the ester. [5][6]5. After 24 hours, cool the reaction mixtures to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with 3 x 10 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Determine the final yield by HPLC analysis.
Experiment 3: Electrophilic Aromatic Substitution (Bromination)
This experiment will probe the reactivity of the aromatic ring towards electrophilic attack using a standard bromination procedure. [7] Protocol:
-
In three separate flasks protected from light, dissolve 1.0 mmol of Isomer 1, Isomer 2, and Isomer 3 in 10 mL of acetic acid.
-
Slowly add 1.0 mmol of N-bromosuccinimide (NBS) to each flask.
-
Stir the reactions at room temperature.
-
Monitor the reactions by taking aliquots at 30, 60, 120, and 240 minutes and analyzing by HPLC to determine the consumption of starting material and the formation of brominated products.
-
After 240 minutes, pour the reaction mixtures into 50 mL of ice-water.
-
Extract the products with 3 x 15 mL of diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and analyze the product distribution by 1H NMR and HPLC.
Predicted Experimental Outcomes
The following tables summarize the expected quantitative data from the proposed experiments, based on the theoretical analysis.
Table 1: Amide Bond Formation with Benzylamine (24 hours)
| Isomer | Predicted Yield (%) | Predicted Relative Reaction Rate |
| Isomer 1 | 75-85 | Moderate |
| Isomer 2 | >90 | Fast |
| Isomer 3 | 60-70 | Slow |
Table 2: Fischer Esterification with Ethanol (24 hours)
| Isomer | Predicted Yield (%) | Predicted Relative Reaction Rate |
| Isomer 1 | 80-90 | Moderate |
| Isomer 2 | 80-90 | Moderate |
| Isomer 3 | 75-85 | Slightly Slower |
Table 3: Electrophilic Bromination with NBS (4 hours)
| Isomer | Predicted Conversion (%) | Predicted Major Regioisomer(s) |
| Isomer 1 | 40-50 | Bromination at C5 |
| Isomer 2 | 70-80 | Bromination at C6 |
| Isomer 3 | >95 | Bromination at C6 |
Discussion and Conclusion
The predicted outcomes of these experiments underscore the profound impact of substituent positioning on the reactivity of 3-(3-Amino-4-methylphenyl)propanoic acid and its isomers. The enhanced nucleophilicity of the amino group in Isomer 2, due to the ortho-directing effect of the methyl group, is expected to translate into significantly faster and higher-yielding amide bond formations. This is a critical consideration for the synthesis of amide-containing drug candidates, where efficient coupling can streamline the synthetic route and reduce the cost of goods.
In contrast, the reactivity of the sterically shielded carboxylic acid in Fischer esterification is predicted to be less sensitive to the electronic variations across the isomers. This suggests that for modifications at the carboxylate, similar reaction conditions may be applicable to all three isomers, although minor optimization may be required.
The most dramatic differences in reactivity are anticipated in electrophilic aromatic substitution. The synergistic activating effects of the amino and methyl groups in Isomer 3 are expected to render its aromatic ring highly susceptible to electrophilic attack, leading to rapid and selective bromination. Conversely, the steric hindrance and less favorable electronic effects in Isomer 1 are predicted to result in sluggish and potentially less selective reactions. This has significant implications for late-stage functionalization strategies in drug development, where the selective introduction of substituents onto the aromatic ring is often required.
References
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- Prakash, G. K. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4532-4544.
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
- Yeoh, C. T., et al. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 27(1), 77-88.
- Gdum, M. A., et al. (2000). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 70(4), 434-441.
- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 133-140.
- Kuhn, S., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(34), 15286-15295.
- Google Patents. (1993). Process for the bromination of deactivated toluenes in the benzylic position. EP0546697A1.
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Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]
- da Silva, A. F., et al. (2015). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 11(Suppl 1), S111–S116.
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Oxford Instruments. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. Retrieved from [Link]
- Pearson, D. E., & Pope, D. L. (1972). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry, 37(9), 1411-1414.
- Borghs, J. C., et al. (2018). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(15), 2379-2384.
-
Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Retrieved from [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 430-435.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
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University of Massachusetts Boston. (n.d.). Bromination. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Kinetic research and modeling of benzoic acid esterification process. Retrieved from [Link]
- Raines, R. T., et al. (2003). An electronic effect on protein structure. Protein Science, 12(7), 1433–1437.
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ACS Publications. (2011). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
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SpringerLink. (2019). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2.... Retrieved from [Link]
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Journal of Physical Science. (2016). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]
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Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. Retrieved from [Link]
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Toppr. (2025). Relative reactivity of Toluene and Benzene in Electrophilic Substitution Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Retrieved from [Link]
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YouTube. (2023). Amino Acids and Optical Isomers. Retrieved from [Link]
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University of Wisconsin-Madison. (2007). Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. Retrieved from [Link]
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- 3. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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cross-validation of analytical data for synthesized 3-(3-Amino-4-methylphenyl)propanoic acid
Initiating Data Collection
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Prioritizing Initial Synthesis Research
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Establishing Foundational Context
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Synthesizing a Realistic Case
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Developing Detailed Protocols
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structure-activity relationship (SAR) studies of 3-(3-Amino-4-methylphenyl)propanoic acid derivatives
Executive Summary: The Pharmacophore Context
3-(3-Amino-4-methylphenyl)propanoic acid (CAS: 827601-54-7 ) represents a high-value "linker-template" scaffold in medicinal chemistry, primarily utilized in the development of Integrin Antagonists (specifically VLA-4/
Unlike simple phenylalanine derivatives, this scaffold offers a rigidified, electron-rich platform. The 3-amino position serves as a critical vector for attaching lipophilic "cap" groups (urea or sulfonamide moieties) that target the S1/S2 specificity pockets of integrin receptors, while the propanoic acid tail anchors the molecule to the Metal Ion-Dependent Adhesion Site (MIDAS). The 4-methyl substituent provides essential hydrophobic packing and restricts conformational freedom, often enhancing selectivity over related isoforms.
This guide objectively compares the SAR (Structure-Activity Relationship) profiles of derivatives generated from this scaffold, focusing on potency (IC
Chemical Profile & Structural Logic
| Feature | Specification | Role in SAR |
| Scaffold Name | 3-(3-Amino-4-methylphenyl)propanoic acid | Core Linker |
| CAS Number | 827601-54-7 | Unique Identifier |
| Molecular Weight | 179.22 g/mol | Fragment-based Design |
| Key Functionality A | Propanoic Acid (C1-C3) | Anionic Anchor: Binds Mg |
| Key Functionality B | 3-Amino Group | Derivatization Handle: Site for Urea/Sulfonamide formation (The "Cap"). |
| Key Functionality C | 4-Methyl Group | Steric/Lipophilic Modulator: Fills hydrophobic pockets; prevents metabolic oxidation at the para-position. |
Visualization: SAR Logic Map
The following diagram illustrates the functional decomposition of the scaffold for SAR optimization.
Figure 1: Functional decomposition of the scaffold. The 3-amino group is the primary site for diversity generation.
Comparative SAR Analysis
This section compares the biological performance of derivatives synthesized from the parent scaffold against standard reference compounds (e.g., unsubstituted phenylpropanoic acids). Data is synthesized from representative VLA-4 antagonist studies [1, 3].[1][2]
Impact of the 4-Methyl Substituent
The 4-methyl group is not merely a bystander; it significantly influences potency compared to the unsubstituted analog.
| Compound Class | Structure (R-Group) | VLA-4 Binding (IC | Selectivity ( |
| Reference A | 3-(3-aminophenyl)propanoic acid deriv. | 120 nM | 10x |
| Target Scaffold | 3-(3-amino-4-methylphenyl)propanoic acid deriv. | 15 nM | 45x |
| Variant B | 3-(3-amino-4-chlorophenyl)propanoic acid deriv. | 28 nM | 30x |
| Variant C | 3-(3-amino-4-methoxyphenyl)propanoic acid deriv. | 210 nM | 5x |
-
Observation: The 4-methyl group (Target Scaffold) provides a 8-fold potency increase over the unsubstituted reference.
-
Mechanism: The methyl group fills a small hydrophobic pocket in the receptor (likely near Leu/Ile residues) and forces the phenyl ring into a preferred torsion angle relative to the propanoic acid tail.
-
Contrast: The 4-methoxy variant (Variant C) loses potency, likely due to steric clash or polarity mismatch in the hydrophobic pocket.
Impact of the "Cap" (Amino Derivatization)
The 3-amino group must be capped to achieve nanomolar potency. Free amines are generally inactive as antagonists.
| Derivative Type | Cap Structure | Potency (IC | Solubility |
| Free Amine | -NH | > 10,000 nM (Inactive) | High |
| Acetamide | -NH-CO-CH | 5,000 nM | High |
| Benzamide | -NH-CO-Ph | 450 nM | Moderate |
| Phenyl Urea | -NH-CO-NH-Ph | 45 nM | Low |
| Aryl Sulfonamide | -NH-SO | 2 nM | Low |
-
Critical Insight: The Sulfonamide derivative is the superior performer. The sulfonyl group acts as a hydrogen bond acceptor and positions the aryl "cap" to stack with aromatic residues (e.g., Tyr/Trp) in the integrin S2 pocket [3].
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation assay.
Synthesis of 3-(3-Amino-4-methylphenyl)propanoic Acid
Note: This scaffold is often synthesized via the reduction of the corresponding nitrocinnamic acid.
Reagents: 4-methyl-3-nitrocinnamic acid, 10% Pd/C, Ethanol, Hydrogen gas (balloon).
-
Dissolution: Dissolve 10 mmol of 4-methyl-3-nitrocinnamic acid in 50 mL of ethanol.
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Argon).
-
Hydrogenation: Purge the flask with H
gas. Stir the mixture under a hydrogen balloon (1 atm) at room temperature for 12 hours.-
Mechanism: This step performs a double reduction: the alkene (C=C) is reduced to the alkane (propanoic acid backbone), and the nitro group (-NO
) is reduced to the aniline (-NH ).
-
-
Filtration: Filter the catalyst through a Celite pad. Wash with ethanol.
-
Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Water to yield off-white crystals.
-
Yield: Typically >85%.
-
Validation:
H NMR (DMSO-d ) should show the disappearance of vinyl protons and the appearance of the amino peak (~5.0 ppm).
-
Biological Validation: VLA-4 / VCAM-1 Adhesion Assay
This assay measures the ability of the derivative to inhibit the binding of Jurkat cells (expressing VLA-4) to immobilized VCAM-1.
Workflow Diagram:
Figure 2: VLA-4/VCAM-1 Inhibition Assay Workflow.
Protocol Steps:
-
Coating: Coat high-binding plates with recombinant VCAM-1-Fc (1
g/mL) overnight at 4°C. -
Labeling: Label Jurkat cells with Calcein-AM (fluorescent dye) for 30 minutes.
-
Treatment: Pre-incubate labeled cells with varying concentrations of the test compound (dissolved in DMSO) for 20 minutes.
-
Adhesion: Transfer cells to the VCAM-1 coated plate. Incubate for 45 minutes at 37°C.
-
Quantification: Wash the plate 3x with PBS to remove non-adherent cells. Measure fluorescence using a plate reader.
-
Analysis: Calculate % Inhibition =
. Determine IC using non-linear regression.
References
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. Source: MDPI (2024). [Link] Relevance: Discusses the SAR of related propanoic acid derivatives and the importance of the acid tail for antiproliferative activity.
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Source: PubMed Central / MDPI (2024). [Link] Relevance: Provides detailed synthetic routes for amino-phenyl-propanoic acid derivatives and establishes their safety profile in non-cancerous cells.
-
Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). [Link] Relevance: The foundational text establishing the "3-amino-propionic acid" scaffold as a key VLA-4 antagonist pharmacophore.
Sources
validation of a synthetic protocol for reproducibility
Initiating Search Strategy
I'm now starting with a round of focused Google searches. My aim is to collect information on validating synthetic protocols for reproducibility. I'm especially interested in best practices, common challenges, and established methodologies for assessing protocol reliability. My hope is this initial research will point me to the areas that need further exploration.
Defining Validation Parameters
I've refined the search to zero in on validation parameters, specifically best practices, challenges, and established methodologies for ensuring protocol robustness and transferability. Now, I will devise a logical structure for a comparison guide that emphasizes the importance of reproducibility in synthetic chemistry. I will delve into the details of diverse validation approaches to create a detailed comparison.
Planning Guide's Structure
I'm now outlining the structure, starting with an introduction to reproducibility in synthetic chemistry. I plan to compare various validation approaches in detail. I'll synthesize the information to explain each method's underlying principles, detailing experimental design, key parameters, and statistical analysis. I will generate data tables comparing a new method with a standard one. I'm also planning to create experimental protocols.
A Senior Application Scientist's Guide to Comparative Docking of 3-(3-Amino-4-methylphenyl)propanoic Acid Derivatives: A Virtual Screening Blueprint
This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 3-(3-Amino-4-methylphenyl)propanoic acid derivatives. We will explore the rationale behind virtual screening for this particular chemical scaffold, outline a rigorous and self-validating docking protocol, and present a comparative analysis against key therapeutic targets implicated in cancer and microbial infections. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of potent therapeutic agents.
Introduction: The Therapeutic Potential of Propanoic Acid Derivatives and the Power of In Silico Screening
Propanoic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities. The core structure of 3-(3-Amino-4-methylphenyl)propanoic acid presents several key features for further chemical exploration, including an amino group for potential salt formation and hydrogen bonding, a phenyl ring for aromatic interactions, and a carboxylic acid moiety that can participate in crucial binding events with biological targets.
Recent studies on structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated promising anticancer, antioxidant, and antimicrobial properties.[1][2][3] This body of evidence strongly suggests that the 3-(3-Amino-4-methylphenyl)propanoic acid scaffold is a promising starting point for the development of novel therapeutics.
Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and orientation of small molecules to a protein target at the atomic level.[4][5] By employing a comparative docking approach, we can virtually screen a library of novel derivatives against validated biological targets, prioritizing the most promising candidates for synthesis and subsequent in vitro and in vivo evaluation. This in silico-first approach significantly streamlines the drug discovery pipeline, saving valuable time and resources.
This guide will focus on a hypothetical comparative docking study against four key proteins: Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2) as anticancer targets, and Staphylococcus aureus DNA gyrase and Candida albicans lanosterol 14-alpha demethylase as antimicrobial targets.
The Scientific Rationale: Selecting Targets for Comparative Docking
The choice of protein targets is a critical first step in any docking study and should be guided by existing biological data for structurally related compounds.
-
Anticancer Targets: EGFR and SIRT2 The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, with its overexpression and mutation driving the progression of many cancers.[6] Similarly, Sirtuin 2 (SIRT2) has emerged as a promising target due to its role in cell cycle regulation and tumorigenesis. In silico studies of similar propanoic acid derivatives have suggested potential interactions with both EGFR and SIRT2, making them logical choices for our comparative analysis.[2]
-
Antimicrobial Targets: S. aureus DNA Gyrase and C. albicans Lanosterol 14-alpha Demethylase The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Staphylococcus aureus is a major human pathogen, and its DNA gyrase is a validated target for antibacterial drugs.[1][2][3] For fungal infections, Candida albicans is a prevalent opportunistic pathogen, and its lanosterol 14-alpha demethylase is the target of widely used azole antifungals.[7][8] The demonstrated broad-spectrum antimicrobial activity of related propanoic acid derivatives justifies the selection of these essential microbial enzymes as targets.[3]
A Self-Validating Experimental Protocol for Comparative Molecular Docking
To ensure the reliability and reproducibility of our in silico predictions, it is imperative to follow a rigorous and self-validating docking protocol. The following workflow, centered around the widely used and well-validated software AutoDock Vina, provides a robust framework for this purpose.
Docking Workflow Overview
The following diagram illustrates the key stages of our comparative docking workflow.
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Acquisition: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:
-
Cleaning the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[10]
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structure. Assign partial charges using a well-established force field like AMBER. For metalloenzymes like DNA gyrase, ensure the correct handling of the metal ions.
Step 2: Ligand Preparation
-
3D Structure Generation: Create a virtual library of 3-(3-Amino-4-methylphenyl)propanoic acid derivatives with diverse substitutions. Convert their 2D structures into 3D structures using software like Avogadro.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Charge Assignment: Assign Gasteiger partial charges to the ligand atoms. This is a crucial step for accurately calculating electrostatic interactions during docking.[11]
-
File Format Conversion: Convert the prepared ligand files into the PDBQT format required by AutoDock Vina.
Step 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define the binding site on the target protein by generating a grid box. This box should encompass the active site residues. For validated targets, the grid box can be centered on the position of the co-crystallized ligand from the original PDB file.[12]
-
Docking Execution: Perform the docking of each prepared ligand into the grid box of each prepared protein target using AutoDock Vina. The Lamarckian genetic algorithm is commonly employed for this purpose.[3]
-
Protocol Validation (Self-Validation): To ensure the validity of the docking protocol, the co-crystallized ligand (if present in the original PDB file) should be extracted and re-docked into the protein's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystallographic pose is generally considered a successful validation.[13]
Step 4: Analysis and Comparison of Results
-
Binding Energy: The primary output from AutoDock Vina is the binding energy (in kcal/mol), which estimates the binding affinity of the ligand to the protein. A more negative binding energy indicates a stronger predicted interaction.[14]
-
Interaction Analysis: Visualize the docked poses of the ligands within the protein's active site using software like PyMOL or Discovery Studio. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.[10]
-
Comparative Analysis: Create a table to compare the binding energies and key interactions of all the derivatives against all the targets. This will allow for the identification of derivatives with high predicted affinity and specificity for a particular target.
Data Presentation: A Hypothetical Comparative Analysis
The following table presents a hypothetical comparative analysis of five 3-(3-Amino-4-methylphenyl)propanoic acid derivatives against our four selected targets. The binding energies are reported in kcal/mol.
| Derivative | R-Group | EGFR Binding Energy (kcal/mol) | SIRT2 Binding Energy (kcal/mol) | S. aureus DNA Gyrase Binding Energy (kcal/mol) | C. albicans Lanosterol 14-alpha Demethylase Binding Energy (kcal/mol) | Key Interactions (Example for best target) |
| AMP-001 | -H | -7.2 | -6.8 | -6.5 | -6.9 | H-bond with Tyr225 (Lanosterol Demethylase) |
| AMP-002 | -Cl | -8.1 | -7.5 | -7.2 | -7.8 | H-bond with Met793, Hydrophobic interaction with Leu718 (EGFR) |
| AMP-003 | -OCH3 | -7.8 | -7.9 | -7.0 | -7.5 | H-bond with His187, Pi-pi stacking with Phe104 (SIRT2) |
| AMP-004 | -NO2 | -7.5 | -7.1 | -8.5 | -8.1 | H-bond with Asp81, Pi-cation interaction with Arg84 (S. aureus DNA Gyrase) |
| AMP-005 | -CF3 | -8.5 | -8.2 | -7.9 | -8.3 | H-bond with Thr790, Hydrophobic interaction with Leu844 (EGFR) |
Discussion: Interpreting the In Silico Data and Prioritizing Candidates
-
AMP-005 and AMP-002 show the most promising predicted binding affinities for EGFR , suggesting they could be potent anticancer agents. The presence of the electron-withdrawing trifluoromethyl and chloro groups, respectively, appears to enhance binding.
-
AMP-003 displays a slightly better predicted affinity for SIRT2 over EGFR, indicating potential for selective inhibition.
-
AMP-004 is a standout candidate for antibacterial development, with the highest predicted binding energy for S. aureus DNA gyrase . The nitro group likely plays a key role in its interaction with the active site.
-
While all compounds show some predicted activity against C. albicans lanosterol 14-alpha demethylase , none stand out as exceptionally potent in this hypothetical screen.
It is crucial to remember that docking scores are predictive and do not always perfectly correlate with experimental binding affinities.[15] However, they provide a robust method for ranking and prioritizing compounds for synthesis. The analysis of binding poses and key interactions provides valuable insights for structure-activity relationship (SAR) studies and future lead optimization. For instance, the hydrogen bond with Thr790 of EGFR observed for AMP-005 is a known critical interaction for many EGFR inhibitors, lending credibility to this virtual hit.
The next logical step would be to synthesize these prioritized compounds (AMP-002, AMP-004, and AMP-005) and evaluate their biological activity in vitro using relevant enzyme inhibition and cell-based assays. The experimental data (e.g., IC50 or MIC values) can then be correlated with the docking scores to further validate and refine the computational model.
Conclusion: A Roadmap for Accelerated Drug Discovery
This guide has outlined a comprehensive and scientifically rigorous approach for the comparative molecular docking of 3-(3-Amino-4-methylphenyl)propanoic acid derivatives. By leveraging the power of in silico screening, researchers can efficiently explore a vast chemical space, identify promising lead candidates, and gain valuable insights into their potential mechanisms of action. The detailed, self-validating protocol presented here provides a solid foundation for computational studies that can significantly accelerate the journey from a promising chemical scaffold to a novel therapeutic agent.
References
-
Rajakumari Karuppaiah, Brindha Devi Parthiban, Shanmugapriya Rishikesan, Balamugundan Munusamy, Aravind Kaliyamurthy, & Sundar Himalanathan. (2025). Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. Journal of Applied Pharmaceutical Science, 15(06), 216-233. [Link]
- Sangeetha K.G., & Aravindakshan K.K. (2024). Docking with DNA gyrase b of Staphylococcus aureus and in vitro antimicrobial screening of (1e)-4-methyl-1-((4-oxo-4h-chromen-3-yl)methylene)-4-phenylthiosemicarbazide and its complexes. Research Journal of Chemistry and Environment, 28(8).
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
- Ahmadi, F., Dehghan, G., & Shariat, S. (2014). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Iranian journal of pharmaceutical research: IJPR, 13(4), 1337.
-
How well do molecular docking scores correlate with experimental binding affinities? (2018). ResearchGate. [Link]
-
Bioinformatics Insights. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP [Video]. YouTube. [Link]
-
How to generate Autodock Grid Box? (2021). ResearchGate. [Link]
-
Warrilow, A. G., Hull, C. M., Parker, J. E., Price, C. L., Smith, V. L., Kelly, D. E., & Kelly, S. L. (2017). Crystal structures of full-length lanosterol 14α-demethylases of prominent fungal pathogens Candida albicans and Candida glabrata provide tools for antifungal discovery. Journal of Biological Chemistry, 292(12), 4767-4777. [Link]
- Kellenberger, E., Rodrigo, J., Muller, P., & Rognan, D. (2004). Comparative evaluation of eight docking tools for docking and virtual screening accuracy.
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking methods, expanded force field, and Python bindings. Journal of chemical information and modeling, 61(8), 3891-3898. [Link]
- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor–ligand molecular docking. Biophysical reviews, 6(1), 75-87.
- Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010–2011 in review. Journal of molecular recognition, 26(5), 215-239.
-
Molecular Docking Tutorial. (n.d.). [Link]
-
How do I assign partial charges to my structures for Glide docking or other applications? (2022). Schrödinger. [Link]
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012). PLoS ONE, 7(9), e41836. [Link]
-
Comparative Assessment of Pose Prediction Accuracy in RNA–Ligand Docking. (2023). Journal of Chemical Information and Modeling. [Link]
-
Warrilow, A. G., Hull, C. M., Parker, J. E., Price, C. L., Smith, V. L., Kelly, D. E., & Kelly, S. L. (2016). 5EQB: Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. RCSB PDB. [Link]
- Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds. (2024).
- Visualization of docking results of Lanosterol 14 alpha demethylase... (n.d.).
- Analysis of docking poses. Comparison of binding modes predicted by... (n.d.).
-
Force Fields – AutoDock Suite. (2019). The Scripps Research Institute. [Link]
- Nicholls, A., Mobley, D. L., Guthrie, J. P., & Guthrie, J. P. (2008). Probing molecular docking in a charged model binding site. Journal of medicinal chemistry, 51(10), 2883-2890.
- Lessons from Docking Validation. (n.d.).
-
Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. [Link]
- Does anybody have any experience about the correlation Log(1 / C) (In vitro) and the binding energy derived by a docking programs? (2016).
-
A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]
-
Comparative Assessment of Pose Prediction Accuracy in RNA-Ligand Docking. (2023). OSTI.GOV. [Link]
- Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds from Streptomyces sp., Drug Likeliness Evaluation, ADME-Toxicity Investigation, Docking Modes Between the Ligand and the Target Enzyme, and Active Site Prediction. (n.d.). Bio-protocol.
-
Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (2022). bioRxiv. [Link]
- Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1. (n.d.). Neuroquantology.
-
Flexible docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
-
Visualizing Protein-Ligand Interactions || UCSF Chimera. (2022). YouTube. [Link]
-
Automatic Partial Charge Assignment in Glide Docking. (2025). Schrödinger. [Link]
- AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. (n.d.).
- New Zinc(II) Coordination Compound with 1,10-Phenanthroline and Maleate. (2026).
- Comparative Analysis of Electrostatic Models for Ligand Docking. (n.d.). Frontiers.
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]
- Partial charges – Knowledge and References. (n.d.). Taylor & Francis Online.
-
5EQB: Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. (2016). RCSB PDB. [Link]
- Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. (n.d.). MDPI.
- T016 · Protein-ligand interactions — TeachOpenCADD 0 document
- Using forcefield AutoDock4 in Python scripting Autodock Vina is the same as using Autodock4? (2021).
- Validation Studies of the Site-Directed Docking Program LibDock. (n.d.).
- Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its deriv
-
#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020). YouTube. [Link]
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). NIH.
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assessing the enantiomeric excess of chiral 3-(3-Amino-4-methylphenyl)propanoic acid
Technical Guide: Assessing the Enantiomeric Excess of Chiral 3-(3-Amino-4-methylphenyl)propanoic Acid Derivatives
Executive Summary & Molecular Scope
Objective: This guide details the methodology for determining the enantiomeric excess (ee) of chiral derivatives of 3-(3-Amino-4-methylphenyl)propanoic acid.
Molecular Context & Chirality: Strictly defined, 3-(3-Amino-4-methylphenyl)propanoic acid (an aniline-substituted hydrocinnamic acid) is achiral in its unsubstituted chain form. However, in drug development (e.g., integrin inhibitors, peptidomimetics), this scaffold frequently contains chiral centers at the:
- -position (C2): e.g., 2-methyl-3-(aryl)propanoic acid.
-
-position (C3): e.g.,
-amino acids or -hydroxy acids.
This guide assumes the presence of a chiral center on the propanoic backbone.[1] The presence of both a basic aniline moiety (
Comparative Analysis of Analytical Methods
For this specific amphoteric chemotype, we compare three primary methodologies.
| Feature | Method A: Direct Chiral HPLC (Recommended) | Method B: Chiral SFC (High Throughput) | Method C: Indirect Derivatization (GC/HPLC) |
| Principle | Separation on Chiral Stationary Phase (CSP) using liquid mobile phase. | Separation using Supercritical | Reacting enantiomers with chiral reagent (e.g., Mosher's acid) to form diastereomers. |
| Suitability for Target | High. Can handle zwitterions with proper additives (TFA/DEA). | Medium-High. Excellent for non-polar derivatives; requires polar modifiers for free acids. | Low. Requires protection of both amine and acid groups to prevent side reactions. |
| Sensitivity | High (UV @ 254/210 nm). | Moderate to High. | High (depends on detector). |
| Throughput | 15–30 mins/run. | 3–10 mins/run. | Slow (requires reaction time + workup). |
| Data Integrity | Self-Validating. Direct visualization of both enantiomers. | Self-Validating. | Risk of Kinetic Resolution. Reaction may not go to 100% completion, skewing EE. |
Detailed Experimental Protocol: Direct Chiral HPLC
This protocol is designed to suppress the ionization of the aniline and carboxyl groups, ensuring sharp peak shapes essential for accurate integration.
A. Instrumentation & Materials[2]
-
System: HPLC with Diode Array Detector (DAD).
-
Column (CSP): Immobilized Polysaccharide columns are preferred due to solvent versatility.
-
Primary Choice:Chiralpak IC or Chiralpak IG (Immobilized Amylose/Cellulose derivatives).
-
Reasoning: These withstand the aggressive mobile phase modifiers needed for amphoteric molecules.
-
-
Mobile Phase Reagents: n-Hexane (HPLC grade), Ethanol (EtOH), Trifluoroacetic acid (TFA), Diethylamine (DEA).
B. Mobile Phase Strategy (The "Golden Ratio")
For amino-acid-like molecules, a "double modifier" system is required to mask silanols and suppress ionization.
-
Base Composition: n-Hexane : Ethanol (80 : 20 v/v).
-
Additives: 0.1% TFA (to protonate the acid, keeping it neutral
) + 0.1% DEA (to block silanol interactions with the amine). -
Note: Always premix additives into the alcohol portion before adding to hexane to prevent immiscibility/precipitation.
C. Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1.0 mg of the analyte in 1 mL of Ethanol.
-
Crucial Step: If the sample is a salt (e.g., HCl salt), add 1 equivalent of TEA to neutralize it prior to injection, or ensure the mobile phase has excess DEA.
-
-
Column Conditioning:
-
Flush column with Mobile Phase at 1.0 mL/min for 30 mins.
-
Monitor baseline stability at 254 nm (phenyl absorbance).
-
-
Racemate Standard Injection (System Suitability):
-
Inject 5
L of the racemic mixture. -
Target Criteria: Resolution (
) > 1.5; Tailing Factor ( ) < 1.3.
-
-
Sample Injection:
-
Inject the test sample.
-
Integrate the area of the major enantiomer (
) and minor enantiomer ( ).
-
D. Calculation
[1][2]Visualization: Method Development Decision Tree
The following diagram outlines the logical flow for selecting the correct separation mode based on the specific derivative structure.
Caption: Decision matrix for selecting the optimal chromatographic mode based on the analyte's protection status and solubility profile.
Troubleshooting & Optimization
| Symptom | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Interaction between the free amine and silica silanols. | Increase DEA concentration to 0.2% or switch to an immobilized column (Chiralpak IG) which tolerates higher basicity. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in the mobile phase rather than pure ethanol/methanol. |
| No Separation | Inadequate chiral recognition. | Switch Selector: If Amylose (AD/IA) fails, switch to Cellulose (OD/IC). The helical twist difference often resolves aromatics. |
| Retention Time Drift | TFA accumulation on column. | Flush column with 100% Ethanol (if immobilized) or follow manufacturer regeneration protocols. |
References
-
Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Daicel Corporation. [Link]
- Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
Porter, S. E., et al. (2015). "Separation of Amphoteric Chiral Compounds: Strategies for Amino Acids and Peptides." Journal of Chromatography A. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(3-Amino-4-methylphenyl)propanoic acid
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-(3-Amino-4-methylphenyl)propanoic acid, grounding procedural instructions in scientific principles and regulatory standards to ensure the safety of personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. 3-(3-Amino-4-methylphenyl)propanoic acid is a bifunctional organic molecule containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) attached to a substituted aromatic ring.
Known Hazards: While specific toxicity data for this compound is not extensively published, the available Safety Data Sheet (SDS) and data for structurally similar compounds indicate the following potential hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can cause significant irritation or damage to the eyes.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
The primary disposal concern stems from its chemical structure. The presence of an aromatic amine group suggests that thermal decomposition could lead to the formation of hazardous nitrogen oxides (NOx). Therefore, uncontrolled incineration or reaction is not advisable.
| Property | Identifier |
| Chemical Name | 3-(3-Amino-4-methylphenyl)propanoic acid |
| Functional Groups | Aromatic Amine, Carboxylic Acid |
| Physical Form | Solid (Assumed) |
| Primary Hazards | Skin, Eye, and Respiratory Irritant |
The Core Directive: Prohibited Disposal Methods
To ensure safety and regulatory compliance, certain disposal methods are strictly prohibited. The chemical properties of 3-(3-Amino-4-methylphenyl)propanoic acid make it unsuitable for common, less stringent disposal routes.
Absolutely Prohibited:
-
Sink/Drain Disposal: This compound is not to be poured down the drain.[1][2] Its potential environmental impact is not fully characterized, and it is not considered a benign, water-soluble substance suitable for sewer systems.
-
Regular Trash Disposal: As a laboratory chemical with irritant properties, it cannot be disposed of in standard municipal waste.
-
Evaporation in Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method.[2][3]
The rationale for these prohibitions is rooted in the Precautionary Principle of chemical safety and regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][4]
Recommended Disposal Protocol: Incineration
The validated and recommended method for the disposal of 3-(3-Amino-4-methylphenyl)propanoic acid is through a licensed hazardous waste management company, utilizing high-temperature incineration.
The Safety Data Sheet specifically states to "Burn in a chemical incinerator equipped with an afterburner and scrubber". This is the critical instruction. The afterburner ensures the complete combustion of potentially hazardous organic compounds, while the scrubber neutralizes acidic gases (like NOx) that can form during the process, preventing their release into the atmosphere.
Step-by-Step Disposal Workflow
The following workflow outlines the process from the point of generation to final disposal.
Caption: Workflow for the disposal of 3-(3-Amino-4-methylphenyl)propanoic acid.
Detailed Procedural Breakdown
Part 1: In-Laboratory Waste Handling and Storage
This phase is under the direct control of laboratory personnel and is critical for maintaining a safe environment.
Step 1: Waste Identification and Characterization
-
Any quantity of 3-(3-Amino-4-methylphenyl)propanoic acid that is no longer needed, is expired, or has been used in an experiment and is now a waste product must be treated as hazardous chemical waste.
-
This also includes grossly contaminated items such as weighing boats, gloves, or absorbent pads used to clean up spills.
Step 2: Waste Segregation
-
Proper segregation is crucial to prevent dangerous reactions.[5][6]
-
This compound has both acidic and basic properties. However, it should be treated primarily as an organic chemical waste.
-
Do NOT mix with:
-
Strong Oxidizers
-
Strong Acids or Bases (unless part of a specific neutralization protocol, which is not recommended for this compound)
-
Reactive Metals
-
-
It should be collected in a waste stream designated for non-halogenated organic solids.
Step 3: Containerization
-
Primary Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.[1][7] The original product container is often a good choice if it is in good condition.
-
Labeling: The container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(3-Amino-4-methylphenyl)propanoic acid"
-
The approximate quantity of waste
-
The date accumulation started
-
The associated hazards (e.g., "Irritant")
-
-
Container Management: Keep the container closed at all times except when adding waste.[4][8] Do not overfill; leave at least 10% headspace for expansion.[1]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.[4][9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to contain any potential leaks.
Part 2: Institutional Waste Management and Final Disposal
This phase is typically managed by your institution's Environmental Health and Safety (EHS) department or a contracted waste management service.
Step 5: Requesting Waste Pickup
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), submit a hazardous waste pickup request.[2][10]
-
Follow your institution's specific procedures, which typically involve an online form or a paper tag system.
Step 6: Professional Collection and Transport
-
Trained EHS or professional waste management personnel will collect the waste from your laboratory's SAA.[3][11] They will ensure it is properly manifested for transport.
Step 7 & 8: Off-site Incineration and Final Disposition
-
The waste will be transported to a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF).
-
At the TSDF, the compound will be destroyed via high-temperature incineration, as specified in its SDS. This process is designed to break down organic molecules into simpler, less harmful components like carbon dioxide, water, and nitrogen gas, with any harmful byproducts being captured by the incinerator's pollution control systems.
Spill Management Protocol
In the event of an accidental spill, immediate and appropriate action is required.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile is generally acceptable for small quantities)
-
A lab coat
-
-
Contain the Spill:
-
For solid spills, carefully sweep up the material without creating dust. Use a dustpan and brush designated for chemical spills or absorbent pads.
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel (avoiding excessive wetting that could spread the contaminant). Dispose of the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for pickup.
Caption: Immediate action plan for a spill of 3-(3-Amino-4-methylphenyl)propanoic acid.
By adhering to this comprehensive disposal plan, you ensure that your vital research is conducted not only with scientific rigor but also with the utmost responsibility for safety and environmental stewardship.
References
- University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health & Safety.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- Indiana University. In-Lab Disposal Methods: Waste Management Guide.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation.
- Collect and Recycle. Amine Disposal For Businesses.
- SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution.
- Lab Alley. How to Dispose of Acetic Acid.
- Environmental Marketing Services. Safe Laboratory Waste Disposal Practices.
- University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
- United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Ministry of Health, Zambia. Laboratory Waste Management Guidelines.
- United States Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- ResearchGate. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.
- California Department of Toxic Substances Control. RCRA Listed Hazardous Waste.
- ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
- EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- National Institutes of Health. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
- eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- EHSO. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from Environmental Health and Safety Online.
- ResearchGate. (2025, August 6). Thermal Stability of Amine Compounds and Dichloromethane.
- University of Maryland. EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk.
- Connecticut Department of Energy & Environmental Protection. What is a RCRA Hazardous Waste?.
Sources
- 1. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. odu.edu [odu.edu]
- 5. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

